Product packaging for N-(Propargyl-peg4)-n-bis(peg4-acid)(Cat. No.:CAS No. 2093153-09-2)

N-(Propargyl-peg4)-n-bis(peg4-acid)

Número de catálogo: B609639
Número CAS: 2093153-09-2
Peso molecular: 727.8 g/mol
Clave InChI: QTELQFWGTOEVNF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(Propargyl-PEG4)-N-bis(PEG4-acid) HCl salt is a branched alkyne PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H61NO16 B609639 N-(Propargyl-peg4)-n-bis(peg4-acid) CAS No. 2093153-09-2

Propiedades

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H61NO16/c1-2-8-39-14-20-45-26-29-48-23-17-42-11-5-34(6-12-43-18-24-49-30-27-46-21-15-40-9-3-32(35)36)7-13-44-19-25-50-31-28-47-22-16-41-10-4-33(37)38/h1H,3-31H2,(H,35,36)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTELQFWGTOEVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H61NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701111025
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

727.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093153-09-2
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2093153-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(Propargyl-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Propargyl-peg4)-n-bis(peg4-acid) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation and drug development applications. Its unique architecture, featuring a terminal propargyl group and two terminal carboxylic acid functionalities, enables the sequential and site-specific attachment of different molecular entities. This linker is particularly valuable in the construction of complex biomolecules, such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutic agents.

The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The two carboxylic acid groups can be readily conjugated to primary amines through standard amide bond formation chemistries, such as those mediated by EDC and NHS. The branched PEG backbone enhances the solubility and pharmacokinetic properties of the resulting conjugates.

Core Properties and Specifications

The following table summarizes the key quantitative data for N-(Propargyl-peg4)-n-bis(peg4-acid) hydrochloride salt, a common commercially available form of the compound.

PropertyValueReference
Molecular Formula C₃₃H₆₁NO₁₆[1][2]
Molecular Weight 727.9 g/mol [1][2]
CAS Number 2093153-09-2[1][2]
Purity Typically >95% or >98%[1]
Solubility Soluble in water, DMSO, DMF, and DCM[1]
Storage Conditions -20°C, desiccated[1]

Chemical Structure and Reactivity

The unique trifunctional nature of N-(Propargyl-peg4)-n-bis(peg4-acid) allows for a modular approach to the synthesis of complex conjugates.

Caption: Chemical structure of N-(Propargyl-peg4)-n-bis(peg4-acid).

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving N-(Propargyl-peg4)-n-bis(peg4-acid). These are generalized protocols and may require optimization for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the reaction of the propargyl group with an azide-containing molecule.

Materials:

  • N-(Propargyl-peg4)-n-bis(peg4-acid)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Organic solvent (e.g., DMSO, DMF)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of N-(Propargyl-peg4)-n-bis(peg4-acid) in an appropriate organic solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare fresh stock solutions of 100 mM CuSO₄ in water, 500 mM sodium ascorbate in water, and 100 mM THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the N-(Propargyl-peg4)-n-bis(peg4-acid) stock solution to the desired final concentration in the reaction buffer.

    • Add the azide-containing molecule to the reaction mixture (typically 1.1 to 1.5 molar equivalents relative to the propargyl group).

    • Add THPTA to the reaction mixture to a final concentration of 1-5 mM.

    • Add CuSO₄ to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other suitable analytical techniques.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), reverse-phase HPLC, or dialysis, to remove unreacted starting materials and the copper catalyst.

start Start: Prepare Reagents reagents Dissolve Linker, Azide, CuSO4, Sodium Ascorbate, THPTA start->reagents mix Combine Linker and Azide in Reaction Buffer reagents->mix add_catalyst Add THPTA and CuSO4 mix->add_catalyst initiate Add Sodium Ascorbate to Initiate Reaction add_catalyst->initiate incubate Incubate at Room Temperature (1-4 hours) initiate->incubate monitor Monitor Reaction Progress (e.g., LC-MS) incubate->monitor purify Purify Conjugate (e.g., HPLC, SEC) monitor->purify end End: Purified Product purify->end start Start: Prepare Reagents reagents Dissolve Linker, Amine-Molecule, EDC, and NHS start->reagents activate Activate Carboxylic Acids with EDC/NHS in Activation Buffer reagents->activate couple Add Amine-Molecule and Adjust pH to 7.2-7.5 activate->couple incubate Incubate at Room Temperature or 4°C couple->incubate quench Quench Reaction with Tris Buffer incubate->quench purify Purify Conjugate (e.g., HPLC, SEC) quench->purify end End: Purified Product purify->end cluster_protac PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

References

An In-depth Technical Guide to N-(Propargyl-PEG4)-N-bis(PEG4-acid): A Trifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Propargyl-PEG4)-N-bis(PEG4-acid) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications. Its unique architecture, featuring a terminal propargyl group and two terminal carboxylic acid moieties, allows for the sequential or orthogonal attachment of different molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications in drug delivery, proteomics, and the development of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for the utilization of its distinct reactive handles are also presented, alongside illustrative workflows in Graphviz DOT language.

Chemical Structure and Properties

N-(Propargyl-PEG4)-N-bis(PEG4-acid) is a monodisperse PEG derivative, ensuring batch-to-batch consistency and simplifying the characterization of the resulting conjugates. The core of the molecule is a central nitrogen atom from which three PEG arms radiate. One arm is functionalized with a propargyl group, a terminal alkyne ready for copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). The other two arms terminate in carboxylic acids, which can be activated to react with primary amines, forming stable amide bonds. The hydrophilic PEG chains enhance the solubility and reduce the immunogenicity of the conjugated molecules.

The HCl salt form of this linker is also commercially available and exhibits similar reactivity.

2D Chemical Structure

G cluster_0 N-(Propargyl-PEG4)-N-bis(PEG4-acid) N N propargyl_peg PEG4-Propargyl N->propargyl_peg acid_peg1 PEG4-Acid N->acid_peg1 acid_peg2 PEG4-Acid N->acid_peg2

Caption: General structure of N-(Propargyl-PEG4)-N-bis(PEG4-acid).

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-(Propargyl-PEG4)-N-bis(PEG4-acid) and its hydrochloride salt.

PropertyValue (Free Base)Value (HCl Salt)Reference(s)
Molecular Formula C33H61NO16C33H61NO16·HCl[1][2]
Molecular Weight 727.83 g/mol 727.9 g/mol [1][2]
CAS Number 2093153-09-22093153-09-2[1][2]
Appearance White to off-white solid or viscous oilWhite to off-white solid
Purity ≥95%≥96%[1][2]
Solubility Soluble in water, DMSO, DMF, DCMSoluble in water, DMSO, DMF, DCM[1]
Storage Conditions -20°C, desiccated-20°C, desiccated[1]

Synthesis

Experimental Protocols

The trifunctional nature of this linker allows for a variety of conjugation strategies. The propargyl group can be reacted with an azide-functionalized molecule via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the two carboxylic acid groups can be coupled to amine-containing molecules.

Amine Coupling via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid groups with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester, which then couples with a primary amine.

Materials:

  • N-(Propargyl-PEG4)-N-bis(PEG4-acid)

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of N-(Propargyl-PEG4)-N-bis(PEG4-acid) in anhydrous DMSO or DMF (e.g., 10 mg/mL).

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Activation of Carboxylic Acids:

    • In a reaction tube, combine the N-(Propargyl-PEG4)-N-bis(PEG4-acid) stock solution with the Activation Buffer.

    • Add a 2-5 fold molar excess of EDC and a 1.2-2 fold molar excess of NHS relative to the linker.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Amine:

    • Add the activated linker solution to the solution of the amine-containing molecule. A 5-20 fold molar excess of the linker to the amine is a typical starting point, but this may require optimization.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess linker and reaction byproducts.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction between the propargyl group of the linker and an azide-functionalized molecule.

Materials:

  • Propargyl-functionalized molecule (from step 3.1 or the starting linker)

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: PBS or Tris buffer, pH 7-8

  • Degassing equipment (optional, but recommended)

Procedure:

  • Reagent Preparation:

    • Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the Reaction Buffer.

    • Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in water).

  • Reaction Setup:

    • In a reaction tube, combine the propargyl- and azide-containing molecules. A slight molar excess (1.1-1.5 fold) of one reactant may be used to drive the reaction to completion.

    • For a typical reaction, the final concentrations might be: 100 µM azide (B81097), 110 µM alkyne.

    • Add the THPTA ligand to the reaction mixture to a final concentration of 1.25 mM.

    • Add CuSO4 to a final concentration of 0.25 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE). The reaction can be protected from light.

  • Purification:

    • Purify the conjugate using affinity chromatography (if one of the molecules has a tag), size-exclusion chromatography, or dialysis to remove the copper catalyst and excess reagents.

Applications and Workflows

The unique trifunctional nature of N-(Propargyl-PEG4)-N-bis(PEG4-acid) makes it a powerful tool for constructing complex biomolecular architectures.

PROTAC Development

In the field of PROTACs, this linker can be used to connect a target protein-binding ligand and an E3 ligase-binding ligand.[6][7] The two carboxylic acid groups could potentially be used to attach two molecules of the same ligand to explore multivalency effects, or to attach two different ligands. The propargyl group offers an orthogonal handle for further modification, such as the attachment of a fluorescent probe for imaging studies or a solubility-enhancing moiety.

PROTAC_Synthesis cluster_0 PROTAC Synthesis Workflow Linker N-(Propargyl-PEG4)-N-bis(PEG4-acid) PROTAC_Intermediate PROTAC Intermediate (with propargyl group) Linker->PROTAC_Intermediate EDC/NHS Coupling E3_Ligand E3 Ligase Ligand (with amine) E3_Ligand->PROTAC_Intermediate Target_Ligand Target Protein Ligand (with amine) Target_Ligand->PROTAC_Intermediate Imaging_Probe Imaging Probe (with azide) Final_PROTAC Final PROTAC with Imaging Probe Imaging_Probe->Final_PROTAC PROTAC_Intermediate->Final_PROTAC CuAAC Click Chemistry ADC_Synthesis cluster_1 ADC Synthesis Workflow Antibody Antibody (with amine) ADC_Intermediate Antibody-Linker Intermediate (with propargyl group) Antibody->ADC_Intermediate EDC/NHS Coupling Linker N-(Propargyl-PEG4)-N-bis(PEG4-acid) Linker->ADC_Intermediate Drug_Payload Drug Payload (with azide) Final_ADC Final Antibody-Drug Conjugate Drug_Payload->Final_ADC ADC_Intermediate->Final_ADC CuAAC Click Chemistry Dual_Labeling cluster_2 Dual Labeling Workflow Peptide Peptide (with amine) Intermediate1 Peptide-Linker Peptide->Intermediate1 EDC/NHS Linker N-(Propargyl-PEG4)-N-bis(PEG4-acid) Linker->Intermediate1 Biotin Biotin-Amine Intermediate2 Biotin-Peptide-Linker (with propargyl) Biotin->Intermediate2 Fluorophore Fluorophore-Azide Final_Product Dual-Labeled Peptide Fluorophore->Final_Product Intermediate1->Intermediate2 EDC/NHS Intermediate2->Final_Product CuAAC

References

An In-depth Technical Guide to N-(Propargyl-peg4)-n-bis(peg4-acid): A Trifunctional Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Propargyl-peg4)-n-bis(peg4-acid), CAS number 2093153-09-2, is a heterotrifunctional polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging therapeutic modality that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the chemical properties, synthesis strategies, and potential applications of this versatile linker in the field of targeted protein degradation. Detailed theoretical experimental protocols for its use in PROTAC assembly are provided, alongside a discussion of the general mechanism of action of the resulting constructs.

Introduction to N-(Propargyl-peg4)-n-bis(peg4-acid)

N-(Propargyl-peg4)-n-bis(peg4-acid) is a branched, monodisperse PEG linker featuring three distinct functional groups: a terminal propargyl group and two terminal carboxylic acid moieties. This unique architecture allows for the covalent attachment of two different ligands, typically a warhead that binds to a protein of interest (POI) and a ligand for an E3 ubiquitin ligase, with the third functional group available for further modification or conjugation. The PEG4 spacers provide increased hydrophilicity and flexibility to the resulting PROTAC molecule, which can enhance solubility and optimize the spatial orientation of the bound proteins to facilitate ubiquitination.

Physicochemical and Technical Data

The key quantitative data for N-(Propargyl-peg4)-n-bis(peg4-acid) are summarized in the tables below. This information has been compiled from various chemical supplier data sheets.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 2093153-09-2
Molecular Formula C₃₃H₆₁NO₁₆
Molecular Weight 727.83 g/mol
Appearance White to off-white solid or oil
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, and water

Table 2: Storage and Handling

ConditionRecommendation
Storage Temperature -20°C for long-term storage
Shipping Temperature Ambient temperature
Handling Handle in accordance with good laboratory practices. Avoid prolonged exposure to air and moisture.

Role in PROTAC Synthesis and Mechanism of Action

N-(Propargyl-peg4)-n-bis(peg4-acid) serves as a central scaffold for the construction of heterobifunctional PROTACs. Its three functional groups allow for a modular and flexible approach to PROTAC synthesis.

  • Propargyl Group: The terminal alkyne is designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This allows for the attachment of an azide-modified ligand (either for the POI or the E3 ligase).

  • Carboxylic Acid Groups: The two terminal carboxylic acid groups can be activated to form stable amide bonds with amine-functionalized ligands. This provides two additional points of attachment, offering versatility in PROTAC design. For instance, one acid could be used to attach the POI ligand and the other for the E3 ligase ligand.

The general workflow for synthesizing a PROTAC using this linker is depicted below.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_reactions Synthetic Steps cluster_product Product Linker N-(Propargyl-peg4)-n-bis(peg4-acid) (CAS 2093153-09-2) Click_Reaction Click Chemistry (CuAAC) (Propargyl + Azide) Linker->Click_Reaction Amidation Amide Coupling (Carboxylic Acid + Amine) Linker->Amidation POI_Ligand POI Ligand (with Azide or Amine) POI_Ligand->Click_Reaction E3_Ligand E3 Ligase Ligand (with Amine or Azide) E3_Ligand->Amidation PROTAC Trifunctional PROTAC Click_Reaction->PROTAC Amidation->PROTAC

Caption: General workflow for PROTAC synthesis using the trifunctional linker.

Once synthesized, the PROTAC engages with its target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

PROTAC_MoA cluster_components Cellular Components cluster_process Mechanism of Action cluster_outcome Outcome PROTAC PROTAC Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasomal_Degradation 26S Proteasome Mediated Degradation Ubiquitination->Proteasomal_Degradation Degraded_POI Degraded POI (Peptides) Proteasomal_Degradation->Degraded_POI Recycled_PROTAC Recycled PROTAC Proteasomal_Degradation->Recycled_PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols (Theoretical)

While no peer-reviewed publications were identified that detail the specific use of CAS 2093153-09-2, the following protocols are representative of how this linker would be employed in PROTAC synthesis based on its functional groups.

Protocol 1: Amide Bond Formation

This protocol describes the coupling of an amine-containing ligand to one of the carboxylic acid groups of the linker.

Materials:

  • N-(Propargyl-peg4)-n-bis(peg4-acid)

  • Amine-functionalized ligand (e.g., for POI or E3 ligase)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve N-(Propargyl-peg4)-n-bis(peg4-acid) (1 equivalent) in anhydrous DMF.

  • Add the amine-functionalized ligand (0.95 equivalents to favor mono-substitution).

  • Add DIPEA (3 equivalents) to the reaction mixture.

  • Add PyBOP (1.2 equivalents) and stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and purify the product by reverse-phase HPLC.

  • Characterize the product by mass spectrometry and NMR to confirm the structure.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of an azide-containing ligand to the propargyl group of the linker-ligand conjugate from Protocol 1.

Materials:

  • Product from Protocol 1 (propargyl-functionalized)

  • Azide-functionalized ligand

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Solvent mixture (e.g., t-butanol/water or DMF)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the propargyl-functionalized intermediate (1 equivalent) and the azide-functionalized ligand (1.1 equivalents) in a suitable solvent mixture.

  • In a separate vial, prepare fresh solutions of CuSO₄ (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction at room temperature for 2-8 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute with water and purify the final PROTAC by reverse-phase HPLC.

  • Confirm the identity and purity of the final product by mass spectrometry and NMR.

Signaling Pathways in Targeted Protein Degradation

PROTACs synthesized using N-(Propargyl-peg4)-n-bis(peg4-acid) will modulate cellular signaling by inducing the degradation of a specific protein of interest. The primary pathway hijacked by these molecules is the Ubiquitin-Proteasome System (UPS) .

UPS_Pathway E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 (Ubiquitin Ligase) E2->E3 PolyUb_POI Poly-ubiquitinated POI E3->PolyUb_POI Poly-ubiquitination Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 PROTAC_Complex POI-PROTAC-E3 Complex PROTAC_Complex->E3 POI Target Protein (POI) POI->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Peptides Proteasome->Peptides Recycled_Ub Recycled Ub Proteasome->Recycled_Ub

Caption: The Ubiquitin-Proteasome System pathway hijacked by PROTACs.

The degradation of the target protein can have profound downstream effects on cellular signaling. For example, if the POI is a kinase involved in a cancer-promoting pathway, its degradation will lead to the downregulation of that pathway, potentially inhibiting cell proliferation and inducing apoptosis. The specific signaling pathways affected are entirely dependent on the function of the protein targeted by the PROTAC.

Conclusion

N-(Propargyl-peg4)-n-bis(peg4-acid) is a valuable and versatile tool for the synthesis of PROTACs. Its trifunctional nature provides researchers with significant flexibility in designing and constructing novel protein degraders. While specific published applications of this linker are not yet available, its chemical properties and the well-established principles of PROTAC synthesis allow for the development of robust protocols for its use. As the field of targeted protein degradation continues to expand, the demand for well-defined and versatile linkers like N-(Propargyl-peg4)-n-bis(peg4-acid) is expected to grow, paving the way for the development of new therapeutics for a wide range of diseases.

In-Depth Technical Guide: N-(Propargyl-PEG4)-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the trifunctional polyethylene (B3416737) glycol (PEG) linker, N-(Propargyl-PEG4)-N-bis(PEG4-acid). This molecule is a valuable tool in bioconjugation, drug delivery, and the development of targeted therapeutics, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

N-(Propargyl-PEG4)-N-bis(PEG4-acid) is a branched PEG derivative featuring a terminal propargyl group and two terminal carboxylic acid functionalities.[1] This unique structure allows for orthogonal conjugation strategies, making it a versatile building block in complex molecular assemblies. The propargyl group is amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," while the carboxylic acid groups can readily form stable amide bonds with primary amines.[1][2]

A summary of the key quantitative data for N-(Propargyl-PEG4)-N-bis(PEG4-acid) and its common salt form is presented below.

PropertyValueReferences
Molecular Formula C33H61NO16[1][2][3][4]
Molecular Weight 727.835 g/mol [3][5]
Molecular Weight (HCl salt) 727.9 g/mol [1][2][4]
Purity >95% - 98%[1][2][3][4][6]
CAS Number 2093153-09-2[1][2][3][4]

Experimental Protocols and Methodologies

The trifunctional nature of N-(Propargyl-PEG4)-N-bis(PEG4-acid) allows for sequential or one-pot conjugation reactions. The distinct reactivity of the propargyl and carboxylic acid groups enables precise control over the assembly of bioconjugates.

Amide Bond Formation

The two carboxylic acid moieties can be coupled with primary amine-containing molecules, such as proteins, peptides, or small molecule ligands. This reaction is typically facilitated by a carbodiimide (B86325) activator.

General Protocol:

  • Dissolve N-(Propargyl-PEG4)-N-bis(PEG4-acid) in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

  • Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), and an activator, like N-hydroxysuccinimide (NHS), to form an activated ester.

  • Introduce the amine-containing molecule to the reaction mixture.

  • Allow the reaction to proceed at room temperature for several hours to overnight.

  • Purify the resulting conjugate using appropriate chromatographic techniques (e.g., HPLC or size-exclusion chromatography).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal propargyl group provides a reactive handle for "click chemistry," enabling covalent linkage to azide-functionalized molecules.

General Protocol:

  • Dissolve the azide-containing molecule and the propargyl-functionalized conjugate in a suitable solvent system, often a mixture of water and a miscible organic solvent like t-butanol or DMSO.

  • Add a copper(I) catalyst. This can be generated in situ from a copper(II) salt (e.g., CuSO4) with a reducing agent (e.g., sodium ascorbate).

  • Add a copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to improve reaction efficiency and prevent catalyst degradation.

  • Stir the reaction at room temperature. The reaction is typically complete within 1 to 12 hours.

  • Purify the final triazole-linked conjugate.

Logical Workflow for PROTAC Synthesis

The orthogonal reactivity of N-(Propargyl-PEG4)-N-bis(PEG4-acid) makes it an ideal linker for the synthesis of PROTACs.[5][7] A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The workflow below illustrates the assembly of a PROTAC using this trifunctional linker.

PROTAC_Synthesis_Workflow Linker N-(Propargyl-PEG4)- N-bis(PEG4-acid) Intermediate Linker-E3 Ligand Conjugate Linker->Intermediate Amide Coupling (EDC/NHS) E3_Ligand E3 Ligase Ligand (with primary amine) E3_Ligand->Intermediate Target_Ligand Target Protein Ligand (with azide) PROTAC Final PROTAC Molecule Target_Ligand->PROTAC Intermediate->PROTAC Click Chemistry (CuAAC)

PROTAC Synthesis Workflow

This diagram illustrates a potential synthetic route where the linker is first conjugated to the E3 ligase ligand via amide bond formation, followed by the attachment of the target protein ligand through a click reaction. The order of these steps can be reversed depending on the specific chemistry of the ligands. This strategic approach to linker chemistry is fundamental in the development of targeted protein degraders.

References

Synthesis of N-(Propargyl-PEG4)-N-bis(PEG4-acid): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-(Propargyl-PEG4)-N-bis(PEG4-acid), a trifunctional polyethylene (B3416737) glycol (PEG) linker critical in the development of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The strategic placement of a terminal alkyne for click chemistry and two terminal carboxylic acids for amide bond formation makes this molecule a versatile tool in targeted drug delivery and other biomedical applications.

Overview of the Synthetic Strategy

The synthesis of N-(Propargyl-PEG4)-N-bis(PEG4-acid) is a multi-step process that requires careful control of protecting groups to achieve the desired trifunctional architecture. The general approach involves the construction of a central secondary amine, followed by the differential functionalization of the three arms. A plausible and efficient synthetic route is outlined below, involving the initial protection of the amine and carboxylic acid functionalities, followed by selective deprotection and subsequent functionalization.

Physicochemical Properties and Quantitative Data

A summary of the key quantitative data for the target molecule, N-(Propargyl-PEG4)-N-bis(PEG4-acid) hydrochloride salt, is presented in Table 1. This data is essential for the identification and quality control of the synthesized compound.

Table 1: Physicochemical Properties of N-(Propargyl-PEG4)-N-bis(PEG4-acid) HCl Salt

PropertyValueSource
Molecular Formula C₃₃H₆₁NO₁₆[1][2]
Molecular Weight 727.9 g/mol [1]
CAS Number 2093153-09-2[1]
Purity ≥95% (typically >98%)[1]
Appearance White to off-white solid or oil-
Solubility Water, DMSO, DCM, DMF[1]
Storage -20°C[1]

Detailed Experimental Protocols

The following sections provide a detailed, step-by-step protocol for the synthesis of N-(Propargyl-PEG4)-N-bis(PEG4-acid). This protocol is a composite of established chemical transformations for PEG derivatives and related molecules.

Synthesis of the Protected Core Intermediate: N-(tert-butoxycarbonyl)-N-bis(PEG4-acid tert-butyl ester)

The initial step involves the synthesis of a key intermediate where the central amine is protected with a tert-butoxycarbonyl (Boc) group, and the carboxylic acids are protected as tert-butyl esters. This dual protection allows for the selective deprotection and subsequent functionalization of the amine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve commercially available H₂N-bis(PEG4-acid tert-butyl ester) in anhydrous dichloromethane (B109758) (DCM).

  • Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford N-(tert-butoxycarbonyl)-N-bis(PEG4-acid tert-butyl ester) as a colorless oil or waxy solid.

Deprotection of the Boc Group

The Boc protecting group is selectively removed under acidic conditions to yield the free secondary amine, which is then available for propargylation.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified N-(tert-butoxycarbonyl)-N-bis(PEG4-acid tert-butyl ester) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA v/v).

  • Deprotection Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Removal of Acid: Upon complete deprotection, remove the TFA and DCM under reduced pressure. Co-evaporate with toluene (B28343) several times to ensure complete removal of residual TFA. The resulting product, H₂N-bis(PEG4-acid tert-butyl ester), is typically used in the next step without further purification.

Propargylation of the Secondary Amine

The free secondary amine is functionalized with a propargyl group to introduce the terminal alkyne necessary for click chemistry.

Experimental Protocol:

  • Reaction Setup: Dissolve the crude H₂N-bis(PEG4-acid tert-butyl ester) in an anhydrous aprotic solvent such as acetonitrile (B52724) or DMF.

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Propargylation: To the stirred solution, add propargyl bromide (1.2 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield N-(Propargyl-PEG4)-N-bis(PEG4-acid tert-butyl ester).

Deprotection of tert-Butyl Esters

The final step is the hydrolysis of the tert-butyl esters to yield the two terminal carboxylic acid groups.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified N-(Propargyl-PEG4)-N-bis(PEG4-acid tert-butyl ester) in a solution of TFA in DCM (e.g., 50-95% TFA v/v).

  • Deprotection Reaction: Stir the solution at room temperature for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Product Isolation: After complete deprotection, concentrate the reaction mixture under reduced pressure. To obtain the HCl salt, dissolve the residue in a minimal amount of water, add a stoichiometric amount of hydrochloric acid, and then lyophilize to obtain N-(Propargyl-PEG4)-N-bis(PEG4-acid) as a solid or viscous oil.

Visualization of Synthetic Pathway and Workflows

Diagrams created using Graphviz (DOT language) are provided below to visualize the synthetic pathway and a general experimental workflow.

Synthesis_Pathway A H2N-bis(PEG4-acid tert-butyl ester) B N-(Boc)-N-bis(PEG4-acid tert-butyl ester) A->B Boc2O, DMAP, DCM C H2N-bis(PEG4-acid tert-butyl ester) B->C TFA, DCM D N-(Propargyl-PEG4)-N-bis(PEG4-acid tert-butyl ester) C->D Propargyl bromide, DIPEA E N-(Propargyl-PEG4)-N-bis(PEG4-acid) D->E TFA, DCM

Caption: Synthetic pathway for N-(Propargyl-PEG4)-N-bis(PEG4-acid).

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Reaction_Setup Reaction_Setup Reagent_Addition Reagent_Addition Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction_Monitoring Reagent_Addition->Reaction_Monitoring Workup Workup Reaction_Monitoring->Workup Column_Chromatography Column_Chromatography Workup->Column_Chromatography Characterization Characterization Column_Chromatography->Characterization Final_Product Final_Product Characterization->Final_Product

Caption: General experimental workflow for synthesis and purification.

Characterization

The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the presence of characteristic peaks for the PEG backbone, propargyl group, and the absence of protecting groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Applications in Drug Development

N-(Propargyl-PEG4)-N-bis(PEG4-acid) is a valuable linker for the construction of complex therapeutic molecules. The propargyl group allows for covalent attachment to azide-modified molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"). The two carboxylic acid groups can be activated (e.g., with EDC or HATU) to form stable amide bonds with primary amine groups on proteins, peptides, or small molecule drugs. This trifunctional nature enables the development of molecules with tailored properties for targeted drug delivery, improved pharmacokinetics, and enhanced therapeutic efficacy.

References

Branched PEG Linkers for PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][2] While linear polyethylene (B3416737) glycol (PEG) linkers have been widely used due to their hydrophilicity and synthetic tractability, there is growing interest in more complex architectures, such as branched PEG linkers, to address the challenges of developing potent and drug-like protein degraders.[3][4]

This technical guide provides a comprehensive overview of the use of branched PEG linkers in PROTAC development. It covers the rationale for their use, their synthesis, and their impact on PROTAC performance, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Core Principles of Branched PEG Linkers in PROTACs

Branched PEG linkers offer several potential advantages over their linear counterparts, primarily by enabling the creation of multivalent PROTACs. These molecules can simultaneously engage multiple binding sites on a target protein or even recruit multiple E3 ligases, leading to enhanced avidity and cooperativity in the formation of the ternary complex (POI-PROTAC-E3 ligase).[5][6]

Key Advantages of Branched Architectures:

  • Enhanced Avidity and Cooperativity: By binding to multiple sites on a target protein, trivalent or multivalent PROTACs can exhibit significantly increased binding affinity (avidity) and promote more stable and productive ternary complex formation.[5][6]

  • Improved Degradation Efficacy: The enhanced stability of the ternary complex can lead to more efficient ubiquitination and subsequent degradation of the target protein, resulting in lower half-maximal degradation concentrations (DC50) and higher maximal degradation levels (Dmax).[5][6]

  • Overcoming Resistance: Multivalent binding may help to overcome resistance mechanisms that arise from mutations in a single binding site of the target protein.

  • Modulation of Physicochemical Properties: The three-dimensional structure of branched linkers can influence the overall shape and polarity of the PROTAC, potentially improving solubility and cell permeability.

Data Presentation: Branched vs. Bivalent PROTACs

A direct comparison of linear versus branched PEG linkers for the same target and E3 ligase is not extensively available in the literature. However, the study of the trivalent BET degrader, SIM1, which utilizes a branched linker, provides compelling evidence for the advantages of this approach compared to bivalent PROTACs with linear linkers, such as MZ1 and ARV-771.[1][5][7]

PROTACLinker ArchitectureTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Source(s)
SIM1 Branched (Trivalent) BRD2 VHL HEK293 1.1 >95 [1][7][8]
BRD3 VHL HEK293 3.3 >95 []
BRD4 VHL HEK293 0.7 >95 []
MZ1 Linear (Bivalent)BRD4VHLHeLa~25>90[10]
BRD2VHLHeLa>1000~20[10]
BRD3VHLHeLa~500~50[10]
ARV-771 Linear (Bivalent)BRD2/3/4VHLCRPC<5Not Reported

Note: Dmax values are often reported as ">95%" or "complete degradation" at higher concentrations.

Another example of a trivalent PROTAC utilizes a trisubstituted benzene (B151609) ring as the branching point, demonstrating that alternative scaffolding strategies can also be employed to create multivalent degraders. The most potent of these, 1,2,5T-EG2-MZ1 (15c) , retained a similar level of BRD4 degradation activity to the bivalent PROTAC MZ1.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PROTACs with branched linkers.

Synthesis of a Trivalent PROTAC (SIM1)

The synthesis of SIM1 involves the creation of a branched core, followed by the sequential attachment of the E3 ligase ligand and the target protein ligands.[5][8] The following is a summarized protocol based on the published synthesis:

1. Synthesis of the Branched Core:

  • Start with 1,1,1-tris(hydroxymethyl)ethane (B165348) (trimethylolethane, TME) as the branching core.

  • Protect two of the three hydroxyl groups.

  • Functionalize the unprotected hydroxyl group to introduce a linker with a reactive handle for conjugation to the E3 ligase ligand.

  • Deprotect the remaining two hydroxyl groups.

2. Attachment of the E3 Ligase Ligand:

  • Conjugate the VHL ligand (e.g., a derivative of VH032) to the reactive handle on the branched core via an amide coupling or other suitable reaction.

3. Attachment of the Target Protein Ligands:

  • Functionalize the two remaining hydroxyl groups on the core with linkers containing a reactive group (e.g., an alkyne or azide (B81097) for click chemistry, or a carboxylic acid for amide coupling).

  • In the final step, couple the BET inhibitor ligand (a derivative of JQ1) to the two reactive linkers. A 2:1 coupling ratio is used to attach two molecules of the BET ligand to the branched core.[8]

4. Purification:

  • Purify the final trivalent PROTAC product using preparative high-performance liquid chromatography (HPLC).

  • Characterize the final compound by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Western Blotting for Protein Degradation

This is a standard method to quantify the degradation of the target protein.[13][14]

1. Cell Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTAC (e.g., from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Determine the protein concentration of each lysate using a BCA or similar protein assay.

3. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection and Analysis:

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

Several biophysical assays can be used to characterize the formation and stability of the ternary complex.

  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the proximity of the tagged target protein and E3 ligase in the presence of the PROTAC.[][15] An increase in the luminescent signal indicates the formation of the ternary complex.

  • NanoBRET™ (Bioluminescence Resonance Energy Transfer): This live-cell assay can be used to measure both target engagement and ternary complex formation.[16][17] In the ternary complex assay, the target protein is fused to a NanoLuc® luciferase, and the E3 ligase is tagged with a fluorescent label. The formation of the ternary complex brings the luciferase and the fluorescent tag into close proximity, resulting in an increase in the BRET signal.

Mandatory Visualizations

Signaling and Degradation Pathways

PROTAC_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PROTAC Branched PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex Chromatin Chromatin POI->Chromatin Binds to acetylated histones E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Catalytic Cycle Ternary_Complex->E3_Ligase Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation cMyc c-Myc Gene Chromatin->cMyc Transcription Transcription cMyc->Transcription Transcription->POI Regulates

Caption: PROTAC-mediated degradation of a nuclear protein like BRD4, leading to downstream effects.

Experimental and Logical Workflows

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization Design 1. Design Branched Linker & PROTAC Synthesis 2. Chemical Synthesis Design->Synthesis Purification 3. Purification & Characterization Synthesis->Purification Binding 4. Target & E3 Ligase Binding Assays Purification->Binding Ternary 5. Ternary Complex Formation Assays (AlphaLISA, NanoBRET) Binding->Ternary Degradation 6. Protein Degradation Assay (Western Blot) Ternary->Degradation Permeability 7. Cell Permeability Assays Degradation->Permeability Analysis 8. Data Analysis (DC50, Dmax) Permeability->Analysis Optimization 9. Lead Optimization Analysis->Optimization Iterative Improvement Optimization->Design

Caption: General workflow for the development and evaluation of PROTACs with branched linkers.

Branched_Linker_Logic Branched_Linker Branched Linker (e.g., Trivalent) Multivalency Multivalent Binding (e.g., to two bromodomains) Branched_Linker->Multivalency Avidity Increased Avidity Multivalency->Avidity Cooperativity Positive Cooperativity Multivalency->Cooperativity Ternary_Stability Enhanced Ternary Complex Stability Avidity->Ternary_Stability Cooperativity->Ternary_Stability Ubiquitination More Efficient Ubiquitination Ternary_Stability->Ubiquitination Degradation Improved Degradation (Lower DC50, Higher Dmax) Ubiquitination->Degradation

Caption: Logical relationship of how branched linkers can lead to improved PROTAC efficacy.

Conclusion

Branched PEG linkers represent a significant advancement in PROTAC design, offering a powerful strategy to enhance degradation efficacy through multivalency. The case of the trivalent PROTAC SIM1 demonstrates that this approach can lead to picomolar degradation potency and a more sustained and profound biological effect compared to traditional bivalent PROTACs. While the synthesis of these more complex molecules is challenging, the potential benefits in terms of avidity, cooperativity, and overall degradation performance make them a compelling area of investigation for the development of next-generation protein degraders. As our understanding of the structural and dynamic requirements for optimal ternary complex formation grows, the rational design of branched and other advanced linker architectures will be crucial in unlocking the full therapeutic potential of targeted protein degradation.

References

The Role of PEG Linkers in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a new era in therapeutic intervention, enabling the specific elimination of disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one binding to a target Protein of Interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] This linker is not merely a spacer; it is a critical component that dictates the efficacy, selectivity, and drug-like properties of the PROTAC.[1][3] Among various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design.[1][4] This guide provides an in-depth analysis of the multifaceted role of PEG linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which provide a unique balance of hydrophilicity, flexibility, and biocompatibility.[1][5] These characteristics are instrumental in addressing a primary challenge in PROTAC development: the large, often greasy (lipophilic) nature of the molecules, which can result in poor aqueous solubility and limited cell permeability.[1]

Key contributions of PEG linkers include:

  • Enhanced Solubility and Permeability : The hydrophilic nature of the PEG backbone significantly increases the water solubility of PROTACs.[4][6] Furthermore, the flexibility of PEG linkers allows the PROTAC to adopt folded conformations that can shield its polar surface area, creating a more compact structure that can more easily traverse the lipophilic cell membrane.[1][7]

  • Optimization of Ternary Complex Formation : The primary function of a PROTAC is to form a stable ternary complex between the target protein and an E3 ligase.[2][3] The length and flexibility of the PEG linker are critical for achieving the optimal orientation and distance between the two proteins, which is essential for efficient ubiquitination and subsequent degradation.[8][]

  • Tunable and Modular Synthesis : PEG linkers are available in various discrete lengths and can be synthesized with a wide range of functional groups.[6] This modularity allows for the rapid and systematic assembly of PROTAC libraries to screen for the optimal linker length and composition.[2]

Quantitative Impact of PEG Linkers on PROTAC Performance

The efficacy of a PROTAC is primarily measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[10][11] The length of the PEG linker has a profound and direct impact on these parameters. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to reduced potency due to entropic penalties.[8][]

Systematic variation of PEG linker length is a crucial optimization strategy. The following tables summarize quantitative data from published studies, illustrating the structure-activity relationship (SAR) between linker length and degradation efficiency.

Table 1: Impact of PEG Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker Type Linker Length (atoms) DC50 (nM) Dmax (%)
PEG/Ether 13 ~30 >95
PEG/Ether 16 <10 >95
PEG/Ether 19 ~100 >95
PEG/Ether >22 >1000 <20

Data derived from representative studies on TBK1 degraders.[11]

Table 2: Impact of Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4)

Linker Type Linker Composition DC50 (nM) Dmax (%)
PEG 3 PEG units 21 ~90
PEG 4 PEG units 18 >95
PEG 5 PEG units 44 >95

Data from studies on VHL-recruiting BRD4 degraders.[2]

Table 3: Impact of Linker Composition on CRBN Degradation (Self-degradation)

Linker Type Linker Composition CRBN Degradation in HEK293T cells
Alkyl 9-atom alkyl chain Potent degradation
PEG 3 PEG units (9 atoms) Weak degradation

Illustrates that linker composition, not just length, is critical. The incorporation of oxygen atoms in the PEG linker inhibited activity in this specific context.[2]

Visualizing Key PROTAC Mechanisms and Workflows

Diagrams created using the Graphviz DOT language illustrate the fundamental processes in PROTAC development and action.

PROTAC_Mechanism

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_incell In-Cell Validation cluster_optimization Optimization start Identify POI Ligand & E3 Ligase Ligand design_linker Design PEG Linker (Vary Length/Composition) start->design_linker synthesis Synthesize PROTAC Library design_linker->synthesis binding_assay Binary Binding Assays (SPR, ITC, FP) synthesis->binding_assay ternary_assay Ternary Complex Assay (NanoBRET, TR-FRET) binding_assay->ternary_assay permeability Cell Permeability Assay ternary_assay->permeability degradation_assay Degradation Assay (Western Blot, HiBiT) permeability->degradation_assay quantify Quantify Degradation (DC50, Dmax) degradation_assay->quantify optimize Optimize Linker? quantify->optimize optimize->design_linker Iterate Design POI Pharmacokinetic/ Toxicology Studies optimize->POI Lead Candidate

Caption: A typical workflow for PROTAC design and evaluation.

Detailed Experimental Protocols

The rational design of potent PROTACs relies on robust and reproducible experimental methods. Below are detailed protocols for key assays in the PROTAC development pipeline.

Protocol: Ternary Complex Formation Assay (NanoBRET™)

This cell-based assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[12]

Materials:

  • HEK293 cells

  • Expression vector for NanoLuc®-tagged POI

  • Expression vector for HaloTag®-tagged E3 Ligase (e.g., VHL or CRBN)[12]

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • HaloTag® NanoBRET™ 618 Ligand

  • PROTAC compounds

  • Opti-MEM™ I Reduced Serum Medium

  • White, 96-well assay plates

Methodology:

  • Cell Seeding: Seed HEK293 cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate for 24 hours.

  • Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids using a suitable transfection reagent. Incubate for 24 hours.

  • Ligand Labeling: Dilute the HaloTag® NanoBRET™ 618 Ligand to the desired final concentration (e.g., 100 nM) in Opti-MEM and add to the cells. Incubate for 4 hours at 37°C.

  • Compound Treatment: Prepare serial dilutions of the PROTAC compounds. Add the compounds to the wells and incubate for 90-120 minutes.

  • Reagent Preparation: Prepare the NanoBRET™ detection reagent by mixing the Nano-Glo® Substrate and the extracellular inhibitor in Opti-MEM according to the manufacturer's protocol.

  • Signal Detection: Add the detection reagent to each well. Read the plate immediately on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>610 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to generate dose-response curves and determine the potency of ternary complex formation.[12]

Protocol: In-Cell Protein Degradation Assay (Western Blot)

This is the gold-standard method for directly measuring the reduction in target protein levels.

Materials:

  • Cancer cell line expressing the target protein (e.g., MCF7 for ERα)[13]

  • PROTAC compounds

  • Complete cell culture medium

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies (for POI and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • SDS-PAGE gels and Western blotting equipment

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of PROTACs (or DMSO for control) for a specified time (e.g., 18-24 hours).[10]

  • Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and lyse them by adding 100-200 µL of ice-cold RIPA buffer per well. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Prepare samples with Laemmli buffer, heat at 95°C for 5 minutes, and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane three times with TBST.[11]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[11]

    • Strip the membrane and re-probe for the loading control antibody (e.g., GAPDH).

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax values.[10]

Conclusion and Future Directions

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1][8] The historical "trial and error" approach to linker design is progressively being superseded by more rational, structure-guided strategies, including computational modeling and advanced biophysical assays.[2][14] As the field of targeted protein degradation continues to evolve, the innovation in linker chemistry, particularly with versatile scaffolds like PEG, will be paramount in developing the next generation of highly potent, selective, and bioavailable degrader therapeutics.

References

A Comprehensive Safety and Handling Guide for N-(Propargyl-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety, handling, and toxicological profile of N-(Propargyl-peg4)-n-bis(peg4-acid) and related polyethylene (B3416737) glycol (PEG) derivatives. Due to the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document compiles and extrapolates information from structurally similar molecules and established scientific literature on PEG compounds to guide researchers in its safe handling and application.

Compound Identification and Properties

N-(Propargyl-peg4)-n-bis(peg4-acid) is a branched, heterobifunctional PEG linker. It features a terminal propargyl group for click chemistry applications and two terminal carboxylic acid groups for conjugation to primary amines.[1][2] These reactive moieties make it a versatile tool in bioconjugation, drug delivery, and the development of complex biomolecules.[]

PropertyValueSource
IUPAC Name N-(Propargyl-peg4)-n-bis(peg4-acid)-
CAS Number 2093153-09-2 (for HCl salt)[1][4]
Molecular Formula C33H61NO16 (for HCl salt)[1][4]
Molecular Weight 727.9 g/mol (for HCl salt)[1][4]
Purity Typically >95%[4][5]
Solubility Soluble in Water, DMSO, DCM, DMF[1][5]
Storage Recommended at -20°C[1][5]

Hazard Identification and GHS Classification

A specific GHS classification for N-(Propargyl-peg4)-n-bis(peg4-acid) is not publicly available. However, safety information for a structurally related compound, Propargyl-PEG4-acid , provides valuable insight into the potential hazards.

GHS Classification for Propargyl-PEG4-acid
Pictogram GHS02 (Flammable)
Signal Word Danger
Hazard Statements H242: Heating may cause a fire.
Precautionary Statements P210, P234, P235, P240, P370 + P378, P403
Hazard Class Self-reactive Type C
Storage Class 5.2: Organic peroxides and self-reacting hazardous materials

Source: Sigma-Aldrich

General Hazards of Constituent Moieties:

  • Polyethylene Glycol (PEG): Generally considered to have low toxicity and be biocompatible.[6][7] However, PEG compounds can act as penetration enhancers, potentially increasing the absorption of other substances through the skin.[8] When used on broken skin, some PEG compounds have been associated with irritation and systemic toxicity.[8]

  • Propargyl Group: The terminal alkyne can be reactive and may pose a fire or explosion risk under specific conditions, such as in the presence of certain metal catalysts.

  • Carboxylic Acid: Can cause skin and eye irritation.

Toxicological Profile

While specific toxicological data for N-(Propargyl-peg4)-n-bis(peg4-acid) is not available, extensive research on various PEG compounds indicates a generally low order of acute toxicity.[7][9]

Toxicity Data for General PEG Compounds
Acute Oral Toxicity LD50 values for various PEG esters are generally high, indicating low toxicity. For example, the acute oral LD50 of PEG-12 Laurate was >25 g/kg in mice.[10]
Dermal Toxicity PEGs are practically non-toxic upon acute dermal exposure, with LD50 values typically greater than 10,000 mg/kg bw.[9]
Skin and Eye Irritation PEG and its derivatives generally produce little to no ocular or dermal irritation.[7] However, irritation has been observed with some specific formulations, especially on damaged skin.[8][10]
Sensitization The sensitizing potential of PEG compounds on healthy skin is considered negligible.[7][9]

Potential Contaminants: Depending on the manufacturing process, PEG derivatives may contain trace amounts of ethylene (B1197577) oxide and 1,4-dioxane (B91453).[8] Ethylene oxide is a known human carcinogen, and 1,4-dioxane is a possible human carcinogen.[8] It is crucial for manufacturers to mitigate these impurities.[7]

Experimental Protocols and Handling

Given the compound's reactive nature and the lack of specific safety data, a cautious approach is warranted. The following protocols are recommended for handling N-(Propargyl-peg4)-n-bis(peg4-acid) and similar research chemicals.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and appropriate protective clothing.

Engineering Controls:

  • Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Storage and Handling:

  • Store in a tightly sealed container at the recommended temperature of -20°C.[1][5]

  • Keep away from light, as some PEG derivatives are light-sensitive.[11]

  • For long-term storage, an inert atmosphere (Nitrogen or Argon) is recommended.[11]

  • Before use, allow the container to warm to room temperature before opening to prevent condensation.[11]

  • Avoid contact with strong oxidizing agents, strong bases, and incompatible metals.

Spill and Disposal:

  • In case of a spill, absorb with an inert material and dispose of in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains.

Visualized Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key logical and experimental workflows relevant to the use of N-(Propargyl-peg4)-n-bis(peg4-acid).

cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Risk Characterization cluster_3 Risk Management lit_review Literature Review of Structural Analogs handling_proc Review Handling Procedures lit_review->handling_proc sds_analysis SDS Analysis of Related Compounds sds_analysis->handling_proc in_silico In Silico Toxicity Prediction in_silico->handling_proc ppe_req Determine PPE Requirements handling_proc->ppe_req risk_level Determine Risk Level (Low, Medium, High) ppe_req->risk_level control_measures Define Control Measures risk_level->control_measures sop_dev Develop Standard Operating Procedure (SOP) control_measures->sop_dev training Implement Training sop_dev->training

Caption: Risk assessment workflow for a novel chemical.

cluster_0 Activation & Conjugation cluster_1 Purification cluster_2 Click Chemistry cluster_3 Final Purification & Analysis activate_acid Activate Carboxylic Acids (e.g., with EDC/HATU) conjugate_amine Conjugate to Primary Amine of Biomolecule 1 activate_acid->conjugate_amine purify_intermediate Purify Intermediate Conjugate (e.g., SEC) conjugate_amine->purify_intermediate click_reaction Perform Copper-Catalyzed Azide-Alkyne Cycloaddition with Azide-Biomolecule 2 purify_intermediate->click_reaction purify_final Purify Final Product click_reaction->purify_final analyze Analyze Final Product (e.g., SDS-PAGE, MS) purify_final->analyze

Caption: Bioconjugation workflow using the bifunctional linker.

References

A Technical Guide to the Storage and Handling of N-(Propargyl-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage and handling procedures for N-(Propargyl-peg4)-n-bis(peg4-acid), a branched polyethylene (B3416737) glycol (PEG) linker. Adherence to these guidelines is crucial for maintaining the integrity, stability, and performance of the reagent in research and drug development applications.

Product Overview

N-(Propargyl-peg4)-n-bis(peg4-acid) is a heterobifunctional crosslinking reagent featuring a propargyl group and two terminal carboxylic acids. The propargyl group facilitates covalent conjugation to azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (Click Chemistry), while the carboxylic acid moieties can be activated to react with primary amines. This structure allows for the versatile assembly of complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Storage Conditions

Proper storage is critical to prevent degradation and ensure the long-term stability of the compound. The following table summarizes the recommended storage conditions for both the solid product and solutions.

Form Storage Temperature Duration Notes
Solid (Powder)-20°C[1][2][3]Up to 24 months[4] or 3 years[5]Keep vial tightly sealed in a dry place.
Stock Solution-20°C[4]Up to 1 month[4]Store as aliquots in tightly sealed vials.
-80°C[5]Up to 6 months or 1 year[5]Recommended for longer-term storage of solutions.

Handling and Reconstitution

Careful handling is essential to prevent contamination and degradation. The following protocols outline the best practices for handling the solid reagent and preparing solutions.

Acclimatization and Weighing

Before opening, it is imperative to allow the product vial to equilibrate to room temperature for at least one hour.[4] This prevents condensation of atmospheric moisture onto the hygroscopic solid, which could lead to hydrolysis and degradation. Weigh the desired amount of the compound quickly in a clean, dry environment.

Solution Preparation (Reconstitution)

For optimal results, prepare and use solutions on the same day.[4] If stock solutions are necessary, follow the protocol below.

Experimental Protocol: Preparation of Stock Solutions

  • Solvent Selection: N-(Propargyl-peg4)-n-bis(peg4-acid) is soluble in water, dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[1][2] Select a solvent that is compatible with the intended downstream application.

  • Dissolution: Add the appropriate volume of anhydrous solvent to the vial containing the pre-weighed compound. Vortex briefly to ensure complete dissolution.

  • Inert Atmosphere: To minimize exposure to air and moisture, it is recommended to handle the stock solution under an inert gas atmosphere (e.g., argon or nitrogen).[6]

  • Aliquoting and Storage: If not for immediate use, dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to one year).[4][5]

G Workflow for Handling and Reconstitution cluster_prep Preparation cluster_solubilization Solubilization cluster_decision Usage Decision cluster_storage Long-Term Storage A Start: Retrieve vial from -20°C storage B Equilibrate vial to room temperature (>=1 hr) A->B C Weigh desired amount of solid compound B->C D Add anhydrous solvent (e.g., DMSO, DMF) C->D E Vortex to dissolve D->E F Immediate Use? E->F G Work under inert gas (Argon or Nitrogen) F->G No J Proceed to Experiment F->J Yes H Aliquot into single-use vials G->H I Store at -20°C or -80°C H->I

Caption: Workflow for proper handling and reconstitution of N-(Propargyl-peg4)-n-bis(peg4-acid).

Safety and Hazard Information

A specific Safety Data Sheet (SDS) for N-(Propargyl-peg4)-n-bis(peg4-acid) was not publicly available at the time of this writing. However, safety data for the structurally related compound Propargyl-PEG4-acid indicates the following hazards[5]:

  • GHS Pictogram: GHS02 (Flammable)

  • Signal Word: Danger

  • Hazard Statement: H242 (Heating may cause a fire)

Recommended Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

  • P234: Keep only in original container.

  • P235: Keep cool.

  • P240: Ground and bond container and receiving equipment.

  • P370 + P378: In case of fire: Use appropriate media to extinguish.

  • P403: Store in a well-ventilated place.

It is strongly recommended that researchers obtain and review the complete Safety Data Sheet from their supplier before handling this compound. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Stability Profile

The stability of N-(Propargyl-peg4)-n-bis(peg4-acid) is dependent on its physical state and storage conditions. The terminal carboxylic acids can be susceptible to esterification in the presence of alcohols, and the entire molecule can be sensitive to strong oxidizing agents. The propargyl group is generally stable under typical bioconjugation conditions but can undergo reactions at elevated temperatures or in the presence of certain metal catalysts.

To ensure optimal performance, it is crucial to adhere to the storage and handling guidelines outlined in this document. Avoid repeated freeze-thaw cycles of solutions, as this can lead to degradation.

G Key Factors Influencing Stability cluster_main cluster_factors Degradation Factors cluster_outcomes Potential Outcomes of Improper Handling Compound N-(Propargyl-peg4)-n-bis(peg4-acid) Stability Temp Temperature (Store at -20°C or -80°C) Compound->Temp Moisture Moisture/Humidity (Keep tightly sealed) Compound->Moisture Air Air Exposure (Use inert gas for solutions) Compound->Air FreezeThaw Freeze-Thaw Cycles (Aliquot solutions) Compound->FreezeThaw Hydrolysis Hydrolysis Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Moisture->Hydrolysis Moisture->Oxidation Air->Hydrolysis Air->Oxidation FreezeThaw->Hydrolysis FreezeThaw->Oxidation ReducedActivity Reduced Conjugation Efficiency Hydrolysis->ReducedActivity Oxidation->ReducedActivity

Caption: Logical relationships between storage factors and the stability of the reagent.

References

Methodological & Application

Application Notes and Protocols for N-(Propargyl-PEG4)-N-bis(PEG4-acid) in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the trifunctional linker, N-(Propargyl-PEG4)-N-bis(PEG4-acid), in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This versatile linker enables a modular and efficient approach to PROTAC assembly, leveraging both amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2][3] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[1][4]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to increase water solubility, enhance cell permeability, and improve pharmacokinetic profiles.[2][5][6][7][] The N-(Propargyl-PEG4)-N-bis(PEG4-acid) linker offers a unique branched structure with three points of attachment: a terminal propargyl group for click chemistry and two terminal carboxylic acid groups for amide bond formation.[9][10] This allows for the convergent synthesis of complex PROTAC architectures, potentially enabling the attachment of multiple ligands or modulating the spatial orientation of the binding elements.

Chemical Properties of N-(Propargyl-PEG4)-N-bis(PEG4-acid)

The key features of this linker are its trifunctional nature, providing a robust platform for PROTAC synthesis.

PropertyValueReference
Molecular Formula C33H61NO16[9][11]
Molecular Weight 727.9 g/mol [9][11]
CAS Number 2093153-09-2[9][11]
Purity >96%[11]
Solubility Water, DMSO, DCM, DMF[9]
Storage -20°C[9]

PROTAC Synthesis Strategy using N-(Propargyl-PEG4)-N-bis(PEG4-acid)

A logical and efficient strategy for utilizing this trifunctional linker involves a two-step sequential conjugation approach. This allows for the controlled and specific attachment of the E3 ligase ligand and the POI ligand.

  • Amide Bond Formation: The two carboxylic acid functionalities can be coupled with an amine-containing E3 ligase ligand or POI ligand. This step is typically performed first.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal propargyl group can then be reacted with an azide-functionalized POI ligand or E3 ligase ligand via click chemistry to form a stable triazole linkage.[9][10]

This modular approach allows for the synthesis of PROTAC libraries by varying the ligands attached at each step.[]

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using N-(Propargyl-PEG4)-N-bis(PEG4-acid). Optimization of reaction conditions may be necessary depending on the specific properties of the ligands being used.

Protocol 1: Amide Bond Formation with an Amine-Containing Ligand

This protocol describes the coupling of one of the carboxylic acid groups on the linker with an amine-functionalized ligand (either for the POI or the E3 ligase).

Materials:

  • N-(Propargyl-PEG4)-N-bis(PEG4-acid)

  • Amine-functionalized ligand (e.g., pomalidomide (B1683931) derivative for CRBN)

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, TEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Reaction vessel and magnetic stirrer

  • Analytical and preparative HPLC

  • Mass spectrometer (e.g., LC-MS)

Procedure:

  • Activation of Carboxylic Acid: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(Propargyl-PEG4)-N-bis(PEG4-acid) (1 equivalent) in anhydrous DMF.

  • Add the peptide coupling reagent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid groups.

  • Coupling Reaction: In a separate vessel, dissolve the amine-functionalized ligand (0.9 equivalents to favor mono-substitution) in anhydrous DMF.

  • Slowly add the solution of the amine-functionalized ligand to the activated linker solution.

  • Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS to check for the formation of the desired product and the consumption of starting materials.

  • Work-up and Purification: Once the reaction is complete, quench the reaction by adding a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC to isolate the mono-amidated linker-ligand conjugate.

  • Characterization: Confirm the identity and purity of the purified product by LC-MS and NMR spectroscopy.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the propargyl group on the linker-ligand conjugate with an azide-functionalized ligand.

Materials:

  • Purified propargyl-functionalized linker-ligand conjugate (from Protocol 1)

  • Azide-functionalized ligand (for POI or E3 ligase)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Solvent system (e.g., t-BuOH/H2O, DMF)

  • Analytical and preparative HPLC

  • Mass spectrometer (e.g., LC-MS)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the propargyl-functionalized linker-ligand conjugate (1 equivalent) and the azide-functionalized ligand (1.1 equivalents) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).

  • In a separate vial, prepare fresh solutions of copper(II) sulfate (0.1 equivalents in water) and sodium ascorbate (0.5 equivalents in water).

  • Click Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction is often complete within this timeframe. Monitor the progress by LC-MS.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity, purity, and structure of the final PROTAC molecule by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Visualizing the Workflow

The following diagrams illustrate the chemical structures and the synthetic workflow.

Caption: PROTAC Synthesis Workflow using the trifunctional linker.

Conclusion

The N-(Propargyl-PEG4)-N-bis(PEG4-acid) linker provides a highly versatile and efficient platform for the synthesis of PROTACs. Its trifunctional nature allows for a modular and convergent synthetic strategy, enabling the creation of diverse PROTAC libraries for screening and optimization. The combination of robust amide bond formation and high-yielding click chemistry offers a reliable route to novel protein degraders for therapeutic and research applications. Researchers should carefully consider the stoichiometry and purification strategies at each step to ensure the successful synthesis of the desired PROTAC molecules.

References

Application Notes and Protocols for N-(Propargyl-peg4)-n-bis(peg4-acid) in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody (mAb) to the potent payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. N-(Propargyl-peg4)-n-bis(peg4-acid) is a novel trifunctional, branched polyethylene (B3416737) glycol (PEG) linker that offers the potential for creating ADCs with a high drug-to-antibody ratio (DAR) in a controlled manner.

This linker possesses two terminal carboxylic acid groups and one propargyl group. The carboxylic acid moieties can be activated to react with primary amines, such as the lysine (B10760008) residues on the surface of an antibody, forming stable amide bonds. The propargyl group enables the attachment of an azide-modified payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The branched PEG4 structure enhances the hydrophilicity of the resulting ADC, which can improve its solubility, reduce aggregation, and prolong its circulation half-life.[][2]

These application notes provide detailed protocols for the synthesis, purification, and characterization of ADCs using the N-(Propargyl-peg4)-n-bis(peg4-acid) linker, as well as methods for evaluating their in vitro and in vivo performance.

Chemical Properties of N-(Propargyl-peg4)-n-bis(peg4-acid) HCl salt

PropertyValueReference
Molecular Formula C₃₃H₆₁NO₁₆[3]
Molecular Weight 727.9 g/mol [4]
Purity >96%[4]
Functional Groups 1 x Propargyl, 2 x Carboxylic Acid[3]
Solubility Water, DMSO, DMF[5]
Storage -20°C[5]

Experimental Protocols

Protocol 1: Two-Step Conjugation Strategy for ADC Synthesis

This protocol outlines a two-step process for conjugating an azide-containing payload to a monoclonal antibody using the N-(Propargyl-peg4)-n-bis(peg4-acid) linker.

Step 1: Antibody-Linker Conjugation (NHS Ester Chemistry)

This step involves the activation of the carboxylic acid groups on the linker to form N-hydroxysuccinimide (NHS) esters, which then react with lysine residues on the antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(Propargyl-peg4)-n-bis(peg4-acid) linker

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification buffer (e.g., PBS, pH 7.4)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Linker Activation:

    • Dissolve N-(Propargyl-peg4)-n-bis(peg4-acid), NHS, and EDC in anhydrous DMSO. A molar ratio of 1:2.2:2.2 (Linker:NHS:EDC) is a recommended starting point.

    • Allow the reaction to proceed at room temperature for 1 hour to generate the activated NHS ester of the linker.

  • Antibody Conjugation:

    • Add a 10- to 30-fold molar excess of the activated linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction for 2-4 hours at room temperature with gentle agitation.

  • Purification:

    • Remove the excess linker and reaction byproducts by SEC using a pre-equilibrated column with purification buffer.[6]

    • Collect the fractions containing the antibody-linker conjugate.

Step 2: Payload Conjugation (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

This step attaches the azide-modified payload to the propargyl groups on the antibody-linker conjugate.

Materials:

  • Propargyl-functionalized antibody from Step 1

  • Azide-modified cytotoxic payload

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Purification buffer (e.g., PBS, pH 7.4)

  • SEC or Hydrophobic Interaction Chromatography (HIC) column for ADC purification

Procedure:

  • Reaction Setup:

    • To the purified antibody-linker conjugate, add the azide-modified payload (typically 1.5-5 molar excess per alkyne).

    • In a separate tube, prepare the catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.

    • Add the catalyst solution to the antibody-payload mixture.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (typically 10-fold molar excess over CuSO₄).[7]

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing. The reaction can be monitored by LC-MS.

  • Purification:

    • Purify the resulting ADC from unreacted payload, catalyst, and other impurities using SEC or HIC.[8]

    • Collect the fractions corresponding to the purified ADC.

Protocol 2: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination

The average number of drug molecules conjugated to each antibody is a critical quality attribute.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the hydrophobicity imparted by the drug-linker. This method provides information on the average DAR and the distribution of different DAR species (e.g., DAR2, DAR4, DAR6).[9][]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the precise mass of the intact ADC and its subunits (light and heavy chains), allowing for accurate determination of the average DAR and the distribution of drug-loaded species.[11][12]

  • UV/Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload, the average DAR can be calculated using the Beer-Lambert law. This method is simpler but provides less detailed information than HIC or LC-MS.[]

Table of Representative DAR Characterization Data (Hypothetical)

MethodParameterResult
HIC Average DAR4.2
DAR DistributionDAR0: 5%, DAR2: 20%, DAR4: 50%, DAR6: 25%
LC-MS Average DAR4.3
Mass of Light ChainConfirmed
Mass of Heavy Chain + Linker-PayloadConfirmed
UV/Vis Average DAR4.1

2. Purity and Aggregation Analysis

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the presence of high molecular weight aggregates.[6]

3. In Vitro Stability

  • Plasma Stability Assay: The ADC is incubated in plasma from different species (e.g., human, mouse) over time. The stability is assessed by measuring the change in average DAR and the amount of released payload, typically by LC-MS.[13][14][15]

Table of Representative Plasma Stability Data (Hypothetical)

Time (days)Average DAR (Human Plasma)Free Payload (ng/mL)
04.2< 1.0
14.15.2
33.915.8
73.635.1
Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • ADC and unconjugated antibody

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-120 hours.

  • Cell Viability Measurement: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (the concentration of ADC that inhibits cell growth by 50%).[16][17][18]

Table of Representative In Vitro Cytotoxicity Data (Hypothetical)

Cell LineTarget AntigenADC IC₅₀ (nM)Unconjugated mAb IC₅₀ (nM)Free Payload IC₅₀ (nM)
Cancer Cell Line A Positive1.5>10000.1
Control Cell Line B Negative>1000>10000.1
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

This study evaluates the anti-tumor activity of the ADC in a living organism.[19][20][21]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.

  • Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Animal Grouping and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses). Administer the treatments, typically via intravenous injection.

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Efficacy Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for statistically significant differences in tumor growth inhibition.

Table of Representative In Vivo Efficacy Data (Hypothetical)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control -0
Unconjugated mAb 1015
ADC 165
ADC 395
ADC 10Complete Remission

Visualizations

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Payload Conjugation mAb Monoclonal Antibody (mAb) Conjugation1 Amide Bond Formation mAb->Conjugation1 Linker N-(Propargyl-peg4)-n-bis(peg4-acid) Activation NHS/EDC Activation Linker->Activation Activation->Conjugation1 Purification1 SEC Purification Conjugation1->Purification1 mAb_Linker Propargyl-functionalized mAb Purification1->mAb_Linker Conjugation2 CuAAC Click Chemistry mAb_Linker->Conjugation2 Payload Azide-modified Payload Payload->Conjugation2 Catalyst CuSO4/NaAsc THPTA Catalyst->Conjugation2 Purification2 SEC/HIC Purification Conjugation2->Purification2 ADC Final ADC Purification2->ADC

Caption: Workflow for ADC synthesis using N-(Propargyl-peg4)-n-bis(peg4-acid).

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

References

Application Notes and Protocols for N-(Propargyl-PEG4)-N-bis(PEG4-acid) in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Propargyl-PEG4)-N-bis(PEG4-acid) is a heterotrifunctional, polyethylene (B3416737) glycol (PEG)-based linker designed for advanced bioconjugation and is particularly prominent in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] This innovative molecule features a terminal propargyl group (an alkyne) that readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.[1] Additionally, it possesses two terminal carboxylic acid groups, which can be conjugated to primary amines on biomolecules through standard amide bond formation.

The branched PEG4 spacers enhance aqueous solubility, improve pharmacokinetic properties, and provide spatial separation between conjugated molecules, which is critical for maintaining their biological activity. These characteristics make N-(Propargyl-PEG4)-N-bis(PEG4-acid) an invaluable tool in drug development for creating complex, multifunctional therapeutic agents.

Principle of Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of this protocol is the CuAAC reaction, a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the terminal alkyne of the N-(Propargyl-PEG4)-N-bis(PEG4-acid) linker and an azide-functionalized molecule. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[2] To enhance reaction efficiency and protect the biomolecules from oxidative damage caused by copper, a chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[3][4]

Quantitative Data Summary

The efficiency of CuAAC reactions can be influenced by various factors including the nature of the reactants, catalyst system, and reaction conditions. Below is a summary of representative quantitative data for CuAAC reactions involving PEGylated molecules and related bioconjugations.

ParameterValueContextReference(s)
Reaction Yield 82.32%Synthesis of a PEG-coumarin conjugate via CuAAC in supercritical CO₂.[5]
Reaction Yield 73%Synthesis of a PEG-coumarin conjugate via CuAAC in THF with a PMDTA ligand.[5]
Reaction Yield 43%Microwave-assisted CuAAC for peptide-polymer conjugation.[6]
Reaction Yield 69-72%CuAAC for labeling peptides with a cleavable linker in a DMSO/H₂O mixture.[6]
Conversion Rate >95%Optimized CuAAC protocol for protein labeling.[2]
Product Potency (DC₅₀) 200 nMDegradation of Bruton's Tyrosine Kinase (BTK) by a PROTAC synthesized using a Propargyl-PEG4-acid linker.[7]

Experimental Protocols

General Protocol for CuAAC with N-(Propargyl-PEG4)-N-bis(PEG4-acid)

This protocol describes a general method for conjugating an azide-containing molecule to N-(Propargyl-PEG4)-N-bis(PEG4-acid). It is recommended to optimize reactant concentrations and reaction times for specific applications.

Materials:

  • N-(Propargyl-PEG4)-N-bis(PEG4-acid)

  • Azide-containing molecule (e.g., protein, peptide, small molecule)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in deionized water)

  • Sodium Ascorbate solution (e.g., 100 mM in deionized water, freshly prepared)

  • THPTA ligand solution (e.g., 50 mM in deionized water)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF), if required for solubility

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-containing molecule in the reaction buffer to a final concentration of approximately 1-10 mg/mL (adjust based on the specific molecule).

    • Prepare a stock solution of N-(Propargyl-PEG4)-N-bis(PEG4-acid) in DMSO or the reaction buffer.

  • Reaction Setup:

    • In a reaction tube, add the solution of the azide-containing molecule.

    • Add the N-(Propargyl-PEG4)-N-bis(PEG4-acid) stock solution to achieve a desired molar excess (e.g., 2-10 fold) over the azide-containing molecule.

    • If an organic co-solvent was used, ensure the final concentration in the reaction mixture is low (typically <10% v/v) to avoid denaturation of biomolecules.

  • Catalyst and Ligand Premix:

    • In a separate tube, prepare the catalyst-ligand complex by mixing the CuSO₄ solution and the THPTA ligand solution. A common ratio is 1:2 to 1:5 of Cu:ligand.[4] Let the mixture stand for a few minutes.

  • Initiation of the Click Reaction:

    • Add the premixed catalyst-ligand solution to the reaction mixture containing the azide (B81097) and alkyne. The final concentration of copper should typically be between 50 and 250 µM.[8]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubation:

    • Gently mix the reaction components and incubate at room temperature for 1-4 hours. For sensitive biomolecules or challenging conjugations, the reaction can be performed at 4°C for 12-24 hours.

  • Purification:

    • Once the reaction is complete, remove unreacted reagents and the copper catalyst. This can be achieved by methods appropriate for the conjugated product, such as size-exclusion chromatography, dialysis, or affinity chromatography.

Protocol for Subsequent Amide Coupling

After the click reaction, the two carboxylic acid groups on the linker can be used for further conjugation.

Materials:

  • Purified product from the CuAAC reaction

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

  • Activation of Carboxylic Acids:

    • Dissolve the purified click-conjugated product in the activation buffer.

    • Add EDC and Sulfo-NHS to the solution to activate the carboxylic acid groups.

  • Coupling Reaction:

    • After a short activation period (typically 15-30 minutes), add the amine-containing molecule to the reaction mixture. It may be necessary to adjust the pH to the optimal range for the coupling reaction.

  • Incubation:

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the final trifunctional conjugate using an appropriate chromatography method to remove excess reagents.

Visualizations

CuAAC_Workflow cluster_prep 1. Preparation cluster_catalyst 2. Catalyst Premix cluster_reaction 3. Click Reaction cluster_purify 4. Purification azide Azide-Molecule in Buffer mix Combine Azide + Alkyne azide->mix alkyne Propargyl-PEG-Acid Linker in DMSO/Buffer alkyne->mix CuSO4 CuSO4 Solution premix Cu(I)-THPTA Complex CuSO4->premix THPTA THPTA Ligand THPTA->premix initiate Add Catalyst Complex + Sodium Ascorbate premix->initiate mix->initiate incubate Incubate (1-4h at RT) initiate->incubate product Conjugated Product incubate->product purify Purify via Chromatography/Dialysis product->purify final_product Final Purified Conjugate purify->final_product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

PROTAC_Mechanism cluster_protac PROTAC Molecule cluster_cell Cellular Environment protac_linker Propargyl-PEG-Acid Linker (Post-Conjugation) ternary Ternary Complex (POI-PROTAC-E3) poi_ligand Target Protein Ligand poi_ligand->protac_linker poi Target Protein (Protein of Interest) poi_ligand->poi binds e3_ligand E3 Ligase Ligand e3_ligand->protac_linker e3 E3 Ubiquitin Ligase e3_ligand->e3 binds poi->ternary e3->ternary ub_tag Polyubiquitination ternary->ub_tag facilitates ub Ubiquitin ub->e3 recruited proteasome Proteasome ub_tag->proteasome targets for degradation Target Protein Degradation proteasome->degradation results in

Caption: Role of the linker in the mechanism of action for a PROTAC.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-(Propargyl-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules.[1][2] This reaction's specificity, reliability, and compatibility with aqueous environments have made it an invaluable tool in drug development, bioconjugation, and materials science.[2][3] The use of polyethylene (B3416737) glycol (PEG) linkers in this context further enhances the properties of the resulting conjugates, improving solubility, stability, and pharmacokinetic profiles.[4][5][6][7]

This document provides detailed application notes and experimental protocols for the use of a specific branched PEGylated crosslinking reagent, N-(Propargyl-peg4)-n-bis(peg4-acid) . This trifunctional linker features a terminal alkyne group for participation in CuAAC reactions and two terminal carboxylic acid groups available for subsequent conjugation, for instance, to amine-containing molecules via amide bond formation.[8] The branched structure and the hydrophilic PEG chains make this reagent particularly suitable for the development of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and other targeted therapeutics.[4][5][6]

Application Notes

The unique structure of N-(Propargyl-peg4)-n-bis(peg4-acid) lends itself to a variety of applications in bioconjugation and drug delivery. The key advantages of this reagent are rooted in its trifunctional nature and the physicochemical properties of the integrated PEG chains.

Key Advantages:

  • Enhanced Hydrophilicity: The multiple PEG4 units significantly increase the water solubility of the linker and any molecule it is conjugated to. This is particularly beneficial when working with hydrophobic drugs or peptides, helping to prevent aggregation and improve handling.[4][7]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo circulation half-life of therapeutic molecules by reducing renal clearance and protecting against enzymatic degradation.[4][5][7]

  • Biocompatibility: PEG is a non-toxic and non-immunogenic polymer, making it an ideal component for in vivo applications.[7]

  • Versatile Conjugation: The presence of a propargyl group for click chemistry and two carboxylic acid groups for traditional amide bond formation allows for a modular and flexible approach to constructing complex bioconjugates. For example, a targeting moiety (e.g., an antibody or peptide) can be attached via the carboxylic acid groups, while an azide-modified payload (e.g., a cytotoxic drug or a fluorescent probe) can be "clicked" onto the alkyne.

  • Precise Spacer Control: The defined length of the PEG chains provides a consistent and well-defined spacer between conjugated molecules, which can be critical for maintaining the biological activity of each component.[4]

Primary Applications:

  • Antibody-Drug Conjugates (ADCs): This linker is well-suited for the development of ADCs. The carboxylic acid groups can be activated to react with lysine (B10760008) residues on an antibody, and the alkyne can then be used to attach a potent azide-functionalized drug. The branched PEG structure can help to improve the drug-to-antibody ratio (DAR) while maintaining favorable physicochemical properties.[4][5][6]

  • PROTACs and Molecular Degraders: The linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to connect a target-binding ligand and an E3 ligase ligand.[8]

  • Functionalization of Biomaterials: Hydrogels, nanoparticles, and other biomaterials can be functionalized with this linker to introduce multiple functionalities for drug delivery or tissue engineering applications.

  • Development of Diagnostic Probes: A fluorescent dye or other imaging agent can be attached via click chemistry, while the carboxylic acid groups can be used to conjugate a targeting ligand for in vitro or in vivo imaging applications.

Experimental Protocols

The following protocols provide a general framework for utilizing N-(Propargyl-peg4)-n-bis(peg4-acid) in a copper-catalyzed azide-alkyne cycloaddition reaction. Optimization may be required depending on the specific azide-containing molecule and the desired final product.

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a typical CuAAC reaction in an aqueous buffer system, suitable for the conjugation of azide-modified small molecules, peptides, or proteins to N-(Propargyl-peg4)-n-bis(peg4-acid).

Materials:

  • N-(Propargyl-peg4)-n-bis(peg4-acid)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

  • Reaction Buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4)

  • Deionized water

Procedure:

  • Preparation of Reactants:

    • Dissolve N-(Propargyl-peg4)-n-bis(peg4-acid) in the reaction buffer to a desired stock concentration (e.g., 10 mM).

    • Dissolve the azide-containing molecule in a compatible solvent (preferably the reaction buffer) to a known concentration.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • N-(Propargyl-peg4)-n-bis(peg4-acid) solution (e.g., 1.2 equivalents relative to the azide).

      • Azide-containing molecule solution (e.g., 1 equivalent).

      • Reaction Buffer to bring the solution to the desired final volume.

    • Gently mix the solution.

  • Catalyst Preparation and Addition:

    • In a separate tube, prepare the copper-ligand complex by mixing the CuSO4 solution and the THPTA ligand solution. A 1:5 molar ratio of CuSO4 to THPTA is often recommended.[9][10] Let this mixture stand for a few minutes.

    • Add the copper-ligand complex to the reaction mixture. The final concentration of CuSO4 can range from 50 µM to 2 mM, which should be optimized for the specific application.[9][10]

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition. A final concentration of approximately 5 mM is a good starting point.[10]

    • Gently mix the reaction solution.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction time may need to be optimized. The progress of the reaction can be monitored by techniques such as LC-MS or HPLC.

  • Purification:

    • Upon completion, the product can be purified from the catalyst and excess reagents using methods appropriate for the conjugate, such as size-exclusion chromatography, dialysis, or reverse-phase HPLC.

Protocol 2: Two-Step Conjugation to an Antibody

This protocol describes a two-step process where the carboxylic acid groups of the linker are first conjugated to an antibody, followed by the CuAAC reaction with an azide-functionalized payload.

Step 1: Amide Bond Formation with Antibody

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(Propargyl-peg4)-n-bis(peg4-acid)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system for antibodies (e.g., size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acids:

    • In an anhydrous solvent (DMF or DMSO), dissolve N-(Propargyl-peg4)-n-bis(peg4-acid) and NHS at a molar ratio of 1:2.2 (linker to NHS).

    • Add DCC or EDC to the solution at a molar ratio of 1:2.1 (linker to carbodiimide).

    • Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C to form the NHS ester of the linker.

  • Antibody Conjugation:

    • Add a 10-20 fold molar excess of the activated linker-NHS ester solution to the antibody solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain the integrity of the antibody.[11]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the Propargyl-Modified Antibody:

    • Remove the excess linker and byproducts by purifying the antibody conjugate using size-exclusion chromatography or dialysis.

Step 2: CuAAC with Azide-Payload

Procedure:

  • Follow the general CuAAC protocol described in Protocol 1 , using the purified propargyl-modified antibody as the alkyne-containing molecule and an azide-functionalized payload.

  • The final purification of the ADC will require methods that preserve the integrity of the antibody, such as size-exclusion chromatography.

Data Presentation

The following table provides representative data for a typical CuAAC reaction. Please note that these values are illustrative and actual results will vary depending on the specific reactants and reaction conditions.

ParameterCondition ACondition B
Reactants
Alkyne Concentration1 mM2 mM
Azide Concentration1.2 mM2.4 mM
Catalyst System
CuSO4 Concentration0.1 mM0.2 mM
Ligand (THPTA)0.5 mM1.0 mM
Sodium Ascorbate5 mM10 mM
Reaction Conditions
TemperatureRoom Temperature37 °C
Reaction Time2 hours1 hour
Results
Conversion/Yield (%) > 90%> 95%
Purity (post-HPLC) > 98%> 98%

Visualizations

Reaction Scheme: Copper-Catalyzed Azide-Alkyne Cycloaddition

CuAAC_Reaction Alkyne R1-C≡CH Catalyst Cu(I) Alkyne->Catalyst Product plus1 + Azide R2-N3 Azide->Catalyst plus2 + Catalyst->Product

Caption: General scheme of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Workflow for Two-Step Antibody Conjugation

ADC_Workflow cluster_step1 Step 1: Linker Activation and Antibody Conjugation cluster_step2 Step 2: Click Chemistry with Payload Linker N-(Propargyl-peg4)-n-bis(peg4-acid) Activation Activate Carboxylic Acids (NHS/EDC) Linker->Activation Conjugation Amide Bond Formation Activation->Conjugation Antibody Antibody (mAb) Antibody->Conjugation Purification1 Purify Propargyl-mAb Conjugation->Purification1 CuAAC CuAAC Reaction (CuSO4, THPTA, Na-Ascorbate) Purification1->CuAAC Payload Azide-Payload Payload->CuAAC Purification2 Purify Final ADC CuAAC->Purification2 Final_ADC Antibody-Drug Conjugate (ADC) Purification2->Final_ADC

Caption: Workflow for the synthesis of an ADC using a two-step conjugation strategy.

Disclaimer

The provided protocols are intended as a general guide. Researchers should optimize reaction conditions for their specific molecules and applications. All laboratory work should be conducted with appropriate safety precautions. This information is for Research Use Only and not for use in diagnostic or therapeutic procedures.

References

Application Notes and Protocols for Amine Coupling of N-(Propargyl-peg4)-n-bis(peg4-acid) via EDC/NHS Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent conjugation of N-(Propargyl-peg4)-n-bis(peg4-acid) to primary amine-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This heterobifunctional linker, featuring a terminal propargyl group and two carboxylic acid moieties separated by polyethylene (B3416737) glycol (PEG) spacers, is a valuable tool in bioconjugation.[1][2] The propargyl group allows for subsequent "click chemistry" reactions with azide-containing molecules, while the carboxylic acids can be activated to form stable amide bonds with primary amines, such as those found on proteins, peptides, or other biomolecules.[1][3][4] The PEG linkers enhance solubility and can improve the pharmacokinetic properties of the resulting conjugates.[1][3][5]

This methodology is widely applicable in various fields, including:

  • Drug Delivery: Conjugation of targeting ligands or therapeutic agents.[3][5]

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[1][3]

  • Proteomics: Attaching reporter tags like fluorophores or biotin (B1667282) for protein detection and analysis.[3]

  • Biomaterial Science: Immobilizing proteins or peptides onto surfaces to create functionalized biomaterials.[3]

Principle of the Reaction

The conjugation process is a two-step reaction that is typically performed in a one-pot synthesis.[3][6]

  • Activation of Carboxylic Acids: EDC reacts with the carboxyl groups of N-(Propargyl-peg4)-n-bis(peg4-acid) to form a highly reactive and unstable O-acylisourea intermediate.[7][8][9]

  • Formation of a Semi-Stable NHS Ester and Amide Bond Formation: To improve the efficiency and stability of the reaction in aqueous solutions, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester.[8][9][10] This amine-reactive intermediate then readily reacts with a primary amine-containing molecule to form a stable amide bond, releasing NHS.[3][10]

Experimental Protocols

Materials and Reagents
  • N-(Propargyl-peg4)-n-bis(peg4-acid)

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[11]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or other non-amine, non-carboxylate buffers such as HEPES or borate (B1201080) buffer.[11]

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, 1 M ethanolamine, or 1 M glycine.[12]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification.

Note: EDC and NHS are moisture-sensitive. Store them in a desiccator at -20°C and allow them to equilibrate to room temperature before opening to prevent condensation.[11] It is recommended to use freshly prepared solutions of EDC and NHS for optimal results.[11]

Detailed Two-Step, One-Pot Protocol

This protocol is a general guideline and may require optimization for specific applications.

  • Reagent Preparation:

    • Prepare a stock solution of N-(Propargyl-peg4)-n-bis(peg4-acid) in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare a solution of the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Activation of N-(Propargyl-peg4)-n-bis(peg4-acid):

    • In a reaction tube, combine the N-(Propargyl-peg4)-n-bis(peg4-acid) solution with the Activation Buffer.

    • Add a 2 to 10-fold molar excess of EDC and NHS over the amount of N-(Propargyl-peg4)-n-bis(peg4-acid). A common starting point is a 5-fold molar excess of EDC and a 2-fold molar excess of NHS.[6][11]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[11][12]

  • Amine Coupling:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.[11][13] This step is crucial as the reaction of the NHS-ester with primary amines is most efficient at a slightly alkaline pH.[11]

    • Add the amine-containing molecule to the activated linker solution. The molar ratio of the activated linker to the amine-containing molecule should be optimized, but a starting point of a 10 to 20-fold molar excess of the linker is often used for protein conjugation.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[11][12]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS esters.[12]

    • Incubate for 15-30 minutes at room temperature.[12]

  • Purification:

    • Remove excess reagents and byproducts by dialysis, size-exclusion chromatography (desalting column), or another suitable purification method.

Data Presentation: Optimization Parameters

The following table summarizes key reaction parameters that should be optimized for efficient conjugation.

ParameterRecommended RangeRationale
pH of Activation 4.5 - 6.0Most efficient activation of carboxyl groups with EDC/NHS.[11]
pH of Coupling 7.2 - 8.5Optimal for the reaction of NHS-esters with primary amines.[11]
Molar Ratio (EDC:Acid) 2:1 to 10:1An excess of EDC is required to drive the reaction forward.[11]
Molar Ratio (NHS:Acid) 1.2:1 to 5:1NHS stabilizes the active intermediate, improving coupling efficiency.[6]
Molar Ratio (Linker:Amine) 1.5:1 to 20:1The optimal ratio depends on the desired degree of labeling and should be determined empirically.[6]
Reaction Time (Activation) 15 - 30 minutesSufficient time for the formation of the NHS-ester.[11][12]
Reaction Time (Coupling) 2 hours to overnightLonger incubation times, especially at lower temperatures, can increase conjugation efficiency.[11][12]
Temperature 4°C to Room TemperatureLower temperatures can help to minimize hydrolysis of the NHS ester.[11]

Visualizations

Reaction Mechanism

Reaction_Mechanism Carboxylic_Acid N-(Propargyl-peg4)-n-bis(peg4-acid) (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS NHS Amine Amine-containing Molecule (R'-NH2) O_Acylisourea->Carboxylic_Acid Hydrolysis NHS_Ester NHS Ester (Semi-stable) O_Acylisourea->NHS_Ester + NHS Amide_Conjugate Amide Conjugate (R-CO-NH-R') NHS_Ester->Amide_Conjugate + R'-NH2 Byproducts Urea Byproduct + NHS

Caption: EDC/NHS activation and amine coupling reaction mechanism.

Experimental Workflow

Experimental_Workflow Start Start: Prepare Reagents Activation 1. Activation - Add EDC and NHS to Linker - Incubate 15-30 min @ RT Start->Activation pH_Adjustment 2. pH Adjustment - Adjust pH to 7.2-7.5 Activation->pH_Adjustment Coupling 3. Amine Coupling - Add Amine-containing Molecule - Incubate 2h @ RT or overnight @ 4°C pH_Adjustment->Coupling Quenching 4. Quenching - Add Quenching Solution - Incubate 15-30 min @ RT Coupling->Quenching Purification 5. Purification - Dialysis or Desalting Column Quenching->Purification End End: Purified Conjugate Purification->End

Caption: Step-by-step experimental workflow for amine coupling.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency - Inactive EDC or NHS due to hydrolysis.- Use fresh, high-quality reagents. Equilibrate to room temperature before opening.[11]
- Incorrect pH for activation or coupling.- Optimize the pH for each step using appropriate buffers.[11]
- Competing nucleophiles in the buffer (e.g., Tris, azide).- Use non-amine, non-carboxylate buffers like MES, PBS, HEPES, or borate.[11]
- Hydrolysis of the NHS ester.- Perform the coupling step immediately after activation. Consider working at a lower temperature.[11]
Product Aggregation - High degree of conjugation.- Reduce the molar excess of the activated linker.
- Hydrophobic nature of the molecule.- Ensure adequate PEGylation to maintain solubility.
Difficulty in Purification - Similar size of reactants and products.- Utilize alternative purification methods such as ion-exchange or affinity chromatography.
- Presence of unreacted reagents.- Ensure the quenching step is effective. Perform thorough purification.

References

Application Notes and Protocols for Bioconjugation Using Branched PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of bioconjugation techniques utilizing branched Polyethylene Glycol (PEG) linkers. This document details the advantages of branched PEG structures, their diverse applications, and provides detailed protocols for their use in creating advanced bioconjugates, including antibody-drug conjugates (ADCs) and hydrogels.

Introduction to Branched PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) has become an essential tool in bioconjugation, a process that covalently attaches PEG chains to molecules like proteins, peptides, and small drugs. This process, known as PEGylation, enhances the therapeutic properties of these molecules.[1] While linear PEG linkers are commonly used, branched PEG linkers, which feature multiple PEG arms extending from a central core, offer distinct advantages.[2]

The unique architecture of branched PEGs, such as Y-shaped and multi-arm (e.g., 4-arm, 8-arm) structures, provides a greater hydrodynamic volume compared to linear PEGs of similar molecular weight.[3][4] This larger size and three-dimensional structure contribute to several beneficial properties:

  • Improved Pharmacokinetics: Branched PEG linkers are highly effective at increasing the in vivo circulation half-life of conjugated molecules by reducing renal clearance.[1][2] Their structure provides a superior shielding effect, protecting the biomolecule from enzymatic degradation and recognition by the immune system.[3][5]

  • Reduced Immunogenicity: The "umbrella-like" shielding provided by branched PEGs can effectively mask antigenic epitopes on the surface of therapeutic proteins, thereby lowering the risk of an immune response.[3][5]

  • Increased Drug Loading: In the context of antibody-drug conjugates (ADCs), branched linkers enable the attachment of a higher number of drug molecules per antibody, known as the drug-to-antibody ratio (DAR).[6][7] This can lead to enhanced potency of the ADC.[6]

  • Enhanced Stability and Solubility: The hydrophilic nature of PEG improves the solubility and stability of hydrophobic drugs and biomolecules, which can reduce aggregation issues during manufacturing and administration.[6][8]

  • Versatility in Applications: Multi-arm PEGs are particularly useful for creating crosslinked hydrogels for controlled drug release and tissue engineering applications.[3][9]

Applications of Branched PEG Linkers

Antibody-Drug Conjugates (ADCs)

Branched PEG linkers are increasingly used in the development of ADCs, which are targeted cancer therapies that combine the specificity of an antibody with the cytotoxicity of a potent drug payload.[7][10] The linker plays a crucial role in the stability and efficacy of the ADC.[8] Branched PEGs can improve the therapeutic index of ADCs by:

  • Increasing the Drug-to-Antibody Ratio (DAR): Branched linkers allow for the attachment of multiple drug molecules, potentially increasing the cytotoxic payload delivered to the cancer cell.[7]

  • Improving Solubility and Stability: The hydrophilic PEG chains can counteract the hydrophobicity of many cytotoxic drugs, reducing the risk of ADC aggregation.[6]

  • Enhancing Pharmacokinetics: The shielding effect of the branched PEG can prolong the circulation time of the ADC, allowing for greater tumor accumulation.[8]

Protein and Peptide PEGylation

The conjugation of branched PEGs to therapeutic proteins and peptides can significantly improve their pharmacokinetic and pharmacodynamic properties.[5] For example, Y-shaped PEGs have been successfully used to modify proteins like interferon, leading to a longer half-life and sustained therapeutic effect.[11]

Multi-arm PEG Hydrogels for Drug Delivery

Multi-arm PEGs can be crosslinked to form hydrogels, which are three-dimensional polymer networks that can encapsulate and provide sustained release of therapeutic agents.[9] The properties of these hydrogels, such as swelling, degradation rate, and drug release kinetics, can be tuned by varying the number of PEG arms (e.g., 4-arm vs. 8-arm), the concentration of the polymer, and the crosslinking chemistry.[9][12]

Quantitative Data on the Performance of Branched PEG Linkers

The choice of PEG architecture has a significant impact on the performance of the resulting bioconjugate. The following tables summarize quantitative data from various studies, highlighting the advantages of branched PEG linkers.

Table 1: Pharmacokinetic Profile of TNF Nanobodies Conjugated with Linear vs. Branched PEGs
PEG Conjugate (40 kDa total MW)In Vivo Half-life (t½) in Mice (hours)In Vivo Half-life (t½) in Cynomolgus Monkey (hours)
Linear PEG (1 x 40 kDa)48103
Branched PEG (2 x 20 kDa)72168
Branched PEG (4 x 10 kDa)96216

Data adapted from Vugmeyster et al., J Pharmacol Exp Ther, 2012.[1] This table demonstrates that for the same total molecular weight, branched PEG conjugates exhibit a significantly longer circulation half-life compared to their linear counterparts.

Table 2: In Vitro Cytotoxicity of Affibody-MMAE Conjugates with Different PEG Linkers
LinkerIC50 (nM)Fold Reduction in Cytotoxicity (compared to no PEG)
No PEG (HM)~1.01.0
4 kDa PEG (HP4KM)~4.54.5
10 kDa PEG (HP10KM)~22.022.0

Data adapted from Li et al., Int J Mol Sci, 2021.[6][13] This table shows that while increasing the PEG chain length can reduce in vitro cytotoxicity, it significantly improves in vivo performance due to enhanced pharmacokinetics.

Table 3: In Vivo Efficacy of Anti-CD30 ADCs with Different PEG Linker Architectures
Cell LineLinkerIC50 (ng/mL)
Karpas-299No PEG~10
Karpas-299PEG2~10
Karpas-299PEG4~10
Karpas-299PEG8~10
Karpas-299PEG12~10
Karpas-299PEG24~10

Data adapted from Burke et al., Mol Cancer Ther, 2017.[7] This table illustrates that in this specific ADC construct, the length of the linear PEG linker did not significantly impact the in vitro cytotoxicity.

Table 4: Characterization of Multi-arm PEG Hydrogels
Hydrogel CompositionGelation Time (hours) at 37°CSwelling (%) after 21 daysWeight Remaining (%) after 10 weeks
4-arm PEG (35.2 mM Genipin)1.3~1583.0
8-arm PEG (35.2 mM Genipin)4.4~1588.1
4-arm PEG (17.6 mM Genipin)1.7~2073.7
8-arm PEG (17.6 mM Genipin)6.2~2071.6

Data adapted from Christman et al., J Mater Sci Mater Med, 2013.[12] This table highlights how the number of PEG arms and the concentration of the crosslinker affect the physical properties of the resulting hydrogels.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving branched PEG linkers.

Protocol for Protein PEGylation with Y-Shaped PEG-NHS Ester

This protocol describes the conjugation of a Y-shaped PEG-NHS ester to the primary amines (e.g., lysine (B10760008) residues) of a protein.[2][14]

Materials:

  • Protein to be PEGylated

  • Y-shaped PEG-NHS Ester (e.g., Y-NHS-40K)[14]

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

  • Reaction vessels and stirring equipment

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or a desalting column.

  • PEG-NHS Ester Solution Preparation:

    • Allow the vial of Y-shaped PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time may vary depending on the specific protein.

  • Purification:

    • Remove the unreacted PEG-NHS ester and byproducts from the PEGylated protein using a desalting column or by dialysis against an appropriate buffer.

  • Characterization:

    • Analyze the purified PEGylated protein using SDS-PAGE to confirm the increase in molecular weight.

    • Use Size Exclusion Chromatography (SEC-HPLC) to assess the purity and determine the degree of PEGylation.

    • Mass spectrometry (MALDI-TOF or ESI-MS) can be used for precise molecular weight determination.

Protocol for Synthesis of an Antibody-Drug Conjugate (ADC) using a Branched PEG Linker

This protocol provides a general workflow for the synthesis of an ADC using a branched PEG linker with a maleimide (B117702) group for conjugation to a reduced antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Branched PEG-maleimide linker with a payload attached

  • Reducing agent (e.g., TCEP)

  • Reaction buffer (e.g., PBS with EDTA)

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification system (e.g., SEC-HPLC or tangential flow filtration)

Procedure:

  • Antibody Reduction:

    • Dissolve the antibody in the reaction buffer.

    • Add a molar excess of the reducing agent (e.g., 5-10 fold TCEP) to reduce the interchain disulfide bonds, exposing free thiol groups.

    • Incubate at 37°C for 1-2 hours.

  • Purification of Reduced Antibody:

    • Remove the excess reducing agent using a desalting column or dialysis, exchanging the buffer to a reaction buffer without the reducing agent.

  • Conjugation:

    • Dissolve the branched PEG-linker-payload in a suitable solvent (e.g., DMSO).

    • Add the linker-payload solution to the reduced antibody at a specific molar ratio (e.g., 5-10 fold excess of linker-payload to antibody).

    • Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching:

    • Add a quenching solution (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.

  • Purification of ADC:

    • Purify the ADC from unreacted linker-payload and other byproducts using SEC-HPLC or tangential flow filtration.

  • Characterization of ADC:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and aggregation of the ADC using SEC-HPLC.

    • Confirm the integrity of the ADC using SDS-PAGE (reducing and non-reducing).

    • Evaluate the binding affinity of the ADC to its target antigen using ELISA or surface plasmon resonance (SPR).

    • Determine the in vitro cytotoxicity of the ADC on target cancer cell lines.

Visualizations of Workflows and Signaling Pathways

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_mAb_Prep Antibody Preparation cluster_Linker_Prep Linker-Payload Preparation cluster_Conjugation Conjugation & Purification cluster_Characterization ADC Characterization mAb Monoclonal Antibody reduction Reduction of Disulfides mAb->reduction conjugation Conjugation Reaction reduction->conjugation Reduced mAb linker_payload Branched PEG-Linker-Payload linker_payload->conjugation Activated Linker purification Purification (SEC-HPLC) conjugation->purification characterization Characterization (DAR, Purity, Activity) purification->characterization Purified ADC

Caption: Workflow for the synthesis of an antibody-drug conjugate (ADC).

Signaling Pathway for HER2-Targeted ADC with MMAE Payload

HER2_ADC_Signaling cluster_Extracellular Extracellular Space cluster_Cell Cancer Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm ADC Trastuzumab-PEG-MMAE ADC HER2 HER2 Receptor ADC->HER2 Binding endosome Endosome HER2->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking MMAE Free MMAE lysosome->MMAE Linker Cleavage & Payload Release tubulin Tubulin MMAE->tubulin Inhibits Polymerization microtubules Microtubule Disruption tubulin->microtubules cell_cycle_arrest G2/M Arrest microtubules->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Mechanism of action of a HER2-targeted ADC with an MMAE payload.

References

Designing Next-Generation Heterobifunctional Degraders with a Trifunctional PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are typically composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2] While linear linkers are common, there is growing interest in more complex linker architectures to create novel degrader constructs.

This document provides detailed application notes and protocols for designing and evaluating heterobifunctional degraders using the trifunctional linker, N-(Propargyl-peg4)-n-bis(peg4-acid) . This branched linker offers the potential to create trivalent PROTACs, which can engage multiple targets or E3 ligases simultaneously, potentially enhancing degradation efficiency through increased avidity and cooperativity.[3][4]

The N-(Propargyl-peg4)-n-bis(peg4-acid) linker features a central nitrogen atom from which three polyethylene (B3416737) glycol (PEG) chains extend. One chain terminates in a propargyl group, suitable for copper-catalyzed azide-alkyne cycloaddition (click chemistry), while the other two chains terminate in carboxylic acid groups, ready for standard amide coupling reactions.[5] This trifunctional design allows for the convergent synthesis of complex degrader molecules.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1] This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. Trivalent PROTACs, synthesized using linkers like N-(Propargyl-peg4)-n-bis(peg4-acid), can potentially enhance this process by simultaneously binding to two sites on the target protein and one E3 ligase, or one site on the target and two E3 ligases. This can lead to increased avidity and positive cooperativity in the formation of the ternary complex, resulting in more efficient and potent protein degradation.[3][6]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Trivalent PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Experimental Workflow for Trivalent PROTAC Development

The development of a trivalent PROTAC using N-(Propargyl-peg4)-n-bis(peg4-acid) involves a systematic process of synthesis and biological evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis s1 Functionalize POI and E3 Ligands s2 Couple Ligands to Trifunctional Linker s1->s2 s3 Purify and Characterize Trivalent PROTAC s2->s3 e1 Ternary Complex Formation Assay s3->e1 e2 In-Cell Protein Degradation Assay (Western Blot) e1->e2 e3 Ubiquitination Assay e2->e3 e4 Cell Viability Assay e3->e4 d1 Determine DC50 and Dmax e4->d1 d2 Assess Cooperativity (α) d1->d2 d3 Evaluate Cellular Potency (IC50) d2->d3

General experimental workflow for trivalent PROTAC development.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for evaluating the performance of heterobifunctional degraders. While specific data for a PROTAC synthesized with N-(Propargyl-peg4)-n-bis(peg4-acid) is not yet publicly available, the data for the trivalent BET degrader SIM1, which utilizes a branched trifunctional linker, provides a relevant benchmark.[3][7]

Table 1: In Vitro Degradation Profile of Trivalent BET Degrader SIM1

ParameterBRD2BRD3BRD4Reference
DC50 (nM) 0.79.52.5[7]
Dmax (%) >95>95>95[7]

Table 2: Cellular Potency of Trivalent BET Degrader SIM1

Cell LineIC50 (nM)Reference
MV4;111.5[7]
A5493.2[7]
HL-602.1[7]

Experimental Protocols

Protocol 1: Synthesis of a Trivalent PROTAC

This protocol describes a general strategy for synthesizing a trivalent PROTAC using N-(Propargyl-peg4)-n-bis(peg4-acid), assuming one POI ligand with an azide (B81097) handle and a second POI ligand and an E3 ligase ligand with amine handles.

Materials:

  • N-(Propargyl-peg4)-n-bis(peg4-acid)

  • Azide-functionalized POI ligand 1

  • Amine-functionalized POI ligand 2

  • Amine-functionalized E3 ligase ligand

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Solvents for purification (e.g., acetonitrile, water)

  • Preparative HPLC system

Procedure:

  • Step 1: Click Chemistry Reaction

    • Dissolve N-(Propargyl-peg4)-n-bis(peg4-acid) (1 equivalent) and the azide-functionalized POI ligand 1 (1.1 equivalents) in a mixture of t-BuOH and water.

    • Add a freshly prepared solution of sodium ascorbate (0.3 equivalents in water).

    • Add a solution of copper(II) sulfate (0.1 equivalents in water) pre-mixed with THPTA (0.2 equivalents).

    • Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.

    • Upon completion, purify the resulting bifunctional intermediate by preparative HPLC.

  • Step 2: Double Amide Coupling

    • Dissolve the purified intermediate from Step 1 (1 equivalent) in anhydrous DMF.

    • Add HATU (2.2 equivalents) and DIPEA (4 equivalents) and stir for 15 minutes at room temperature.

    • Add the amine-functionalized POI ligand 2 (1.1 equivalents) and the amine-functionalized E3 ligase ligand (1.1 equivalents) to the reaction mixture.

    • Stir at room temperature for 2-12 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction with water and purify the final trivalent PROTAC by preparative HPLC.

    • Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR.

Protocol 2: In-Cell Protein Degradation Assay (Western Blot)

This protocol is for determining the DC₅₀ and Dₘₐₓ of the synthesized trivalent PROTAC.

Materials:

  • Cell line expressing the target protein

  • Trivalent PROTAC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • PBS (Phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.

    • After 24 hours, treat the cells with serial dilutions of the trivalent PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.

    • Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the antibody incubation steps for the loading control.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Protocol 3: In Vitro Ubiquitination Assay

This assay confirms that the trivalent PROTAC can induce the ubiquitination of the target protein.

Materials:

  • Recombinant target protein

  • Recombinant E1, E2, and E3 ligase enzymes

  • Ubiquitin

  • ATP

  • Trivalent PROTAC

  • Ubiquitination reaction buffer

  • SDS-PAGE gels and Western blot reagents

  • Primary antibody against the target protein

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube on ice, combine the E1, E2, and E3 enzymes, ubiquitin, ATP, and the target protein in the ubiquitination reaction buffer.

    • Add the trivalent PROTAC at the desired concentration (or DMSO for the control).

    • Incubate the reaction at 37°C for 1-2 hours.

  • Detection of Ubiquitination:

    • Stop the reaction by adding Laemmli buffer and boiling for 5 minutes.

    • Analyze the reaction products by Western blot using a primary antibody against the target protein.

    • A ladder of higher molecular weight bands above the unmodified target protein indicates poly-ubiquitination.

Protocol 4: Cell Viability Assay

This assay determines the effect of the trivalent PROTAC on cell proliferation and is used to calculate the IC₅₀ value.

Materials:

  • Cell line of interest

  • Trivalent PROTAC

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • After 24 hours, treat the cells with serial dilutions of the trivalent PROTAC.

    • Incubate for a specified period (e.g., 72 hours).

  • Measurement of Cell Viability:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the PROTAC concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The trifunctional linker N-(Propargyl-peg4)-n-bis(peg4-acid) provides a versatile platform for the synthesis of novel trivalent heterobifunctional degraders. These molecules have the potential to enhance protein degradation through increased avidity and cooperativity. The protocols and application notes provided herein offer a comprehensive guide for the design, synthesis, and biological evaluation of these next-generation therapeutics. By systematically applying these methods, researchers can advance the development of highly potent and selective protein degraders for a wide range of diseases.

References

Application Notes and Protocols for N-(Propargyl-peg4)-n-bis(peg4-acid) in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of N-(Propargyl-peg4)-n-bis(peg4-acid), a trifunctional polyethylene (B3416737) glycol (PEG) linker, in the field of proteomics, with a primary focus on the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins implicated in disease.[1][2] The unique branched structure of N-(Propargyl-peg4)-n-bis(peg4-acid) offers a versatile scaffold for creating potent and effective protein degraders.

Introduction to N-(Propargyl-peg4)-n-bis(peg4-acid) in PROTAC Design

N-(Propargyl-peg4)-n-bis(peg4-acid) is a key building block for the synthesis of complex PROTACs. Its trifunctional nature allows for the covalent linkage of a target protein ligand and an E3 ubiquitin ligase ligand, bringing them into close proximity to facilitate the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]

The core features of this linker are:

  • Propargyl Group: This terminal alkyne moiety enables highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the conjugation of one of the PROTAC's binding elements.[3]

  • bis(peg4-acid) Groups: The two carboxylic acid functionalities provide attachment points for the second binding element, typically through amide bond formation. The branched, "Y-shaped" structure can influence the spatial orientation of the bound proteins, potentially enhancing the stability and efficiency of the ternary complex (Target Protein-PROTAC-E3 Ligase).

  • PEG4 Spacers: The polyethylene glycol chains enhance the solubility and cell permeability of the resulting PROTAC molecule, which are often large and can have poor pharmacokinetic properties.[4][5][6] The flexibility of the PEG linkers is also crucial for allowing the formation of a productive ternary complex.[7]

Key Applications in Proteomics

The primary application of N-(Propargyl-peg4)-n-bis(peg4-acid) is in the construction of PROTACs for targeted protein degradation (TPD). This technology is a powerful tool in proteomics research and drug development for:

  • Target Validation: Rapidly and specifically degrading a protein of interest to study its function and its role in disease pathways.

  • Therapeutic Development: Creating novel drugs that eliminate pathogenic proteins, offering an alternative to traditional inhibition-based therapies.

  • Overcoming Drug Resistance: Degrading target proteins can be effective even when the protein is mutated and resistant to conventional inhibitors.

  • Probing Signaling Pathways: By degrading specific nodes in a signaling cascade, researchers can dissect the intricacies of cellular communication. A key example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[7][8][9]

Quantitative Proteomics Data

While specific data for PROTACs using N-(Propargyl-peg4)-n-bis(peg4-acid) is not available in the public literature, the following table presents representative quantitative proteomics data for a dual-targeting PROTAC (GP262) that utilizes a flexible PEG linker to degrade PI3K and mTOR in MDA-MB-231 breast cancer cells.[7][8] This data illustrates the type of quantitative analysis enabled by such molecules.

Target ProteinCell LineDC50 (nM)Dmax (%)Reference
PI3KMDA-MB-23142.23 - 227.4Not Reported[7][8]
mTORMDA-MB-23145.474.9[7][8]

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of protein degradation achieved.

Experimental Protocols

Protocol for PROTAC Synthesis using a Branched PEG Linker

This protocol describes a general method for the solid-phase synthesis of a PROTAC, which can be adapted for N-(Propargyl-peg4)-n-bis(peg4-acid). This example outlines the immobilization of an E3 ligase ligand (e.g., pomalidomide), followed by the attachment of the linker and the target protein ligand.[10]

Materials:

  • Solid support resin (e.g., Rink Amide resin)

  • E3 ligase ligand with a suitable functional group for immobilization (e.g., a carboxylic acid)

  • N-(Propargyl-peg4)-n-bis(peg4-acid)

  • Target protein ligand with a reactive azide (B81097) group and a carboxylic acid

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA)

  • Solvents (DMF, DCM)

  • Deprotection reagents (e.g., TFA)

  • Click chemistry reagents (e.g., copper(II) sulfate, sodium ascorbate)

Procedure:

  • Immobilization of E3 Ligase Ligand:

    • Swell the resin in DMF.

    • Activate the carboxylic acid of the E3 ligase ligand with HATU and HOBt in the presence of DIPEA.

    • Couple the activated ligand to the resin.

    • Wash the resin extensively with DMF and DCM.

  • Linker Attachment:

    • Swell the resin in DMF.

    • Activate one of the carboxylic acid groups of N-(Propargyl-peg4)-n-bis(peg4-acid) with HATU and HOBt in the presence of DIPEA.

    • Couple the linker to the immobilized E3 ligase ligand.

    • Wash the resin.

  • Target Protein Ligand Coupling (Amide Bond Formation):

    • Activate the remaining carboxylic acid on the linker with HATU and HOBt in the presence of DIPEA.

    • Couple the target protein ligand (containing a carboxylic acid) to the linker.

    • Wash the resin.

  • Target Protein Ligand Coupling (Click Chemistry):

    • Swell the resin in a mixture of t-butanol and water.

    • Add the azide-functionalized target protein ligand, copper(II) sulfate, and sodium ascorbate.

    • React for 12-24 hours at room temperature.

    • Wash the resin.

  • Cleavage and Purification:

    • Cleave the PROTAC from the resin using a solution of TFA in DCM.

    • Purify the crude PROTAC using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol for Quantitative Proteomics Analysis of PROTAC-treated Cells

This protocol outlines a general workflow for analyzing changes in the proteome of cells treated with a PROTAC using Data-Independent Acquisition (DIA) mass spectrometry.[7][8]

Materials:

  • Cell culture reagents

  • PROTAC of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • DTT, iodoacetamide

  • Trypsin

  • LC-MS/MS system (e.g., Orbitrap-based mass spectrometer)

  • DIA analysis software (e.g., Spectronaut, DIA-NN)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the PROTAC or a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Quantify the protein concentration using a BCA assay.

  • Protein Digestion:

    • Take a fixed amount of protein from each sample (e.g., 50 µg).

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins into peptides overnight with trypsin.

  • LC-MS/MS Analysis (DIA):

    • Desalt the peptide samples.

    • Analyze the peptides by LC-MS/MS using a DIA method. In DIA, the mass spectrometer systematically fragments all peptides within a defined mass range, providing a comprehensive snapshot of the proteome.

  • Data Analysis:

    • Process the raw DIA data using specialized software to identify and quantify peptides and proteins.

    • Perform statistical analysis to determine proteins that are significantly up- or downregulated upon PROTAC treatment.

    • Calculate DC50 and Dmax values for the target protein.

Visualizations of Workflows and Pathways

PROTAC Synthesis and Application Workflow

G PROTAC Synthesis and Application Workflow cluster_synthesis PROTAC Synthesis cluster_application Proteomics Application A Immobilize E3 Ligand B Couple Branched PEG Linker A->B C Couple Target Ligand (Amide Bond) B->C D Couple Target Ligand (Click Chemistry) B->D E Cleave & Purify C->E D->E F Cell Treatment with PROTAC E->F Synthesized PROTAC G Protein Extraction & Digestion F->G H LC-MS/MS (DIA) G->H I Data Analysis H->I J Identify Degraded Proteins I->J

Caption: A workflow for the synthesis and proteomic evaluation of PROTACs.

PROTAC Mechanism of Action

G PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The mechanism of PROTAC-mediated protein degradation.

PI3K/Akt/mTOR Signaling Pathway

G PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2->Akt activates

References

Site-Specific Protein Modification Using a Trifunctional PEG Linker: Application in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP2025-12-06

Introduction

Site-specific modification of proteins is a cornerstone of modern drug development and proteomics research. The ability to covalently attach moieties such as polyethylene (B3416737) glycol (PEG) chains, fluorescent dyes, or small molecule drugs to a specific site on a protein allows for the enhancement of therapeutic properties, detailed study of protein function, and the creation of novel therapeutic modalities. One such advanced application is the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

This document provides detailed application notes and protocols for the use of N-(Propargyl-PEG4)-N-bis(PEG4-acid) , a trifunctional PEG linker, in site-specific protein modification with a focus on its application in PROTAC synthesis. This linker possesses a propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and two carboxylic acid groups for stable amide bond formation with primary amines, such as those on lysine (B10760008) residues.

Reagent Overview

The trifunctional nature of N-(Propargyl-PEG4)-N-bis(PEG4-acid) allows for a modular and flexible approach to bioconjugation. One common application is the synthesis of PROTACs, where the linker bridges a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Reagent Structure Molecular Weight ( g/mol ) Functional Groups Key Applications
N-(Propargyl-PEG4)-N-bis(PEG4-acid) HCl salt[1]C₃₃H₆₁NO₁₆[1]727.9[1]1x Propargyl, 2x Carboxylic AcidPROTAC synthesis, ADC development, Bioconjugation[2][3]

Application: Synthesis of a BTK PROTAC

A key application of PEG linkers is in the development of PROTACs. For instance, a similar bifunctional linker, Propargyl-PEG4-acid, has been utilized in the synthesis of PROTACs targeting Bruton's tyrosine kinase (BTK), a crucial protein in B-cell signaling. These PROTACs tether a BTK inhibitor (like ibrutinib) to a ligand for an E3 ligase, leading to BTK degradation.

PROTAC Component Example Function Quantitative Metric Value Cell Line
Target ProteinBruton's tyrosine kinase (BTK)B-cell signalingTHP-1
Target LigandIbrutinib derivativeBinds to BTK
E3 Ligase LigandIAP ligandRecruits E3 ligase
LinkerPropargyl-PEG4-acid basedCovalently links the two ligandsDC₅₀ (Degradation Concentration 50%)200 nM[4]THP-1[4]

This data demonstrates the potency of a PROTAC synthesized with a propargyl-PEG linker in inducing the degradation of the target protein.

Experimental Protocols

The following protocols provide a general framework for the site-specific modification of a protein using N-(Propargyl-PEG4)-N-bis(PEG4-acid). These should be optimized for the specific protein and ligands being used.

Protocol 1: Amide Bond Formation with a Target Protein Ligand

This protocol describes the conjugation of the carboxylic acid groups of the linker to a primary amine on a target protein ligand.

Materials:

  • N-(Propargyl-PEG4)-N-bis(PEG4-acid)

  • Target protein ligand with a primary amine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching solution: 1 M Tris-HCl, pH 7.5 or hydroxylamine

  • Purification system: Preparative HPLC or size-exclusion chromatography

Procedure:

  • Reagent Preparation:

    • Dissolve N-(Propargyl-PEG4)-N-bis(PEG4-acid) in anhydrous DMF or DMSO to a stock concentration of 100 mM.

    • Dissolve the amine-containing target protein ligand in the reaction buffer.

    • Prepare fresh 500 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acids:

    • In a microcentrifuge tube, add the N-(Propargyl-PEG4)-N-bis(PEG4-acid) stock solution.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS for each carboxylic acid group to be activated.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated linker solution to the target protein ligand solution. A molar excess of the activated linker (e.g., 5-20 fold) is recommended.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture and incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the resulting propargyl-functionalized ligand using preparative HPLC or an appropriate chromatography method to remove excess linker and reagents.

  • Characterization:

    • Confirm the successful conjugation and purity of the product using LC-MS to verify the expected mass increase.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-functionalized ligand and an azide-containing E3 ligase ligand.

Materials:

  • Propargyl-functionalized target protein ligand (from Protocol 1)

  • Azide-functionalized E3 ligase ligand

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand

  • Reaction Solvent: DMSO/water or other suitable solvent mixture

Procedure:

  • Reagent Preparation:

    • Dissolve the propargyl-functionalized ligand and the azide-functionalized ligand in the reaction solvent.

    • Prepare a fresh 100 mM solution of sodium ascorbate in water.

    • Prepare a 10 mM solution of CuSO₄ in water.

    • Prepare a 10 mM solution of TBTA in DMSO.

  • Click Reaction:

    • In a reaction tube, combine the propargyl-functionalized ligand and a slight molar excess (e.g., 1.2 equivalents) of the azide-functionalized ligand.

    • Add the TBTA solution (if using) to the mixture.

    • Add the CuSO₄ solution followed by the sodium ascorbate solution to initiate the reaction.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the final PROTAC molecule using preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

Characterization of Modified Proteins

The successful modification of proteins with N-(Propargyl-PEG4)-N-bis(PEG4-acid) can be confirmed using several analytical techniques.

Technique Purpose Expected Outcome
SDS-PAGE To visualize the increase in molecular weight.A shift in the band of the modified protein corresponding to the mass of the attached linker and ligand(s).
Mass Spectrometry (ESI-MS or MALDI-TOF) To confirm the precise mass of the modified protein.The observed molecular weight should match the calculated molecular weight of the protein plus the attached moieties.[5]
HPLC (Reversed-Phase or Size-Exclusion) To assess the purity and heterogeneity of the modified protein.A shift in retention time and the presence of a major peak corresponding to the desired product.
Peptide Mapping To identify the specific site(s) of modification.Mass spectrometry analysis of proteolytic digests will reveal peptides with a mass shift corresponding to the linker and ligand at specific amino acid residues.

Visualizing the Workflow and Mechanism

Experimental Workflow for PROTAC Synthesis

G cluster_0 Step 1: Linker Activation & Ligand 1 Conjugation cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Characterization A N-(Propargyl-PEG4)-N-bis(PEG4-acid) B EDC/NHS Activation A->B D Propargyl-functionalized Target Ligand B->D C Amine-containing Target Ligand C->D E Azide-containing E3 Ligase Ligand F CuSO4 / Na-Ascorbate E->F G Final PROTAC Molecule F->G H LC-MS I SDS-PAGE J HPLC

Caption: Workflow for synthesizing a PROTAC using the trifunctional linker.

PROTAC Mechanism of Action

Caption: The PROTAC induces degradation of the target protein.

Conclusion

N-(Propargyl-PEG4)-N-bis(PEG4-acid) is a versatile trifunctional linker that enables the site-specific modification of proteins and the construction of complex bioconjugates like PROTACs. The combination of amine-reactive carboxylic acid groups and a bioorthogonal propargyl group provides researchers with a powerful tool for developing novel therapeutics and research reagents. The protocols and data presented here offer a foundation for the successful application of this linker in diverse research and drug development settings.

References

Application Notes and Protocols for N-(Propargyl-PEG4)-N-bis(PEG4-acid) in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(Propargyl-PEG4)-N-bis(PEG4-acid), a heterotrifunctional polyethylene (B3416737) glycol (PEG) linker, in the development of advanced drug delivery systems. This versatile linker is particularly suited for the creation of antibody-drug conjugates (ADCs) and other targeted therapeutics requiring the attachment of multiple payloads.

N-(Propargyl-PEG4)-N-bis(PEG4-acid) features a central nitrogen atom from which extend three PEG4 arms. One arm terminates in a propargyl group, available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry". The other two arms terminate in carboxylic acid groups, which can be activated to form stable amide bonds with amine-containing molecules. This unique architecture allows for the sequential or simultaneous conjugation of up to three different molecules, such as a targeting ligand and two therapeutic payloads.

Physicochemical Properties

PropertyValueReference
Molecular Formula C33H61NO16[1]
Molecular Weight 727.9 g/mol [1]
CAS Number 2093153-09-2[1]
Purity Typically >95%[1]
Solubility Soluble in water, DMSO, DMF[1]
Storage -20°C[1]

Key Applications in Drug Delivery

The trifunctional nature of N-(Propargyl-PEG4)-N-bis(PEG4-acid) makes it an invaluable tool for creating sophisticated drug delivery constructs with a high drug-to-antibody ratio (DAR) or for delivering combination therapies.[2][3]

  • Dual-Payload Antibody-Drug Conjugates (ADCs): This linker enables the attachment of two different cytotoxic agents to a single monoclonal antibody.[2][4] This approach can enhance therapeutic efficacy, overcome drug resistance, and allow for synergistic effects between the two payloads.[2][4]

  • Targeted Nanoparticle Functionalization: The linker can be used to decorate the surface of nanoparticles with both targeting ligands (via the acid groups) and therapeutic molecules or imaging agents (via the propargyl group).

  • PROTAC Development: In the field of Proteolysis Targeting Chimeras (PROTACs), this linker can be used to connect a protein-of-interest (POI) ligand and an E3 ligase ligand, with the third arm available for modulating solubility or attaching other functionalities.[5][6][7]

Experimental Protocols

The following protocols are examples based on methodologies for similar trifunctional linkers used in the synthesis of dual-payload ADCs.[8][9] Researchers should optimize these protocols for their specific antibody, payloads, and desired final product characteristics.

Protocol 1: Activation of Carboxylic Acid Groups and Conjugation to an Antibody

This protocol describes the activation of the two carboxylic acid groups of the linker to N-hydroxysuccinimide (NHS) esters, followed by conjugation to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • N-(Propargyl-PEG4)-N-bis(PEG4-acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Linker Activation:

    • Dissolve N-(Propargyl-PEG4)-N-bis(PEG4-acid) and NHS in anhydrous DMF at a molar ratio of 1:2.2.

    • Add DCC to the solution at a molar ratio of 1:2.1 relative to the linker.

    • Stir the reaction mixture at room temperature for 4 hours to generate the activated N-(Propargyl-PEG4)-N-bis(PEG4-NHS ester).

  • Antibody Conjugation:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS (pH 7.4).

    • Add a 10- to 20-fold molar excess of the activated linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Quenching and Purification:

    • Add Tris buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

    • Purify the propargyl-functionalized antibody using a desalting column equilibrated with PBS.

Protocol 2: Conjugation of an Azide-Modified Payload via Click Chemistry

This protocol details the attachment of an azide-containing payload to the propargyl-functionalized antibody via a copper(I)-catalyzed click reaction.

Materials:

  • Propargyl-functionalized antibody

  • Azide-modified payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • PBS, pH 7.4

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the azide-modified payload in DMSO.

    • Prepare a fresh 100 mM solution of sodium ascorbate in water.

    • Prepare a stock solution of the copper catalyst by mixing CuSO4 and THPTA in water at a 1:5 molar ratio.

  • Click Reaction:

    • To the propargyl-functionalized antibody solution, add the azide-modified payload to achieve a 5- to 10-fold molar excess.

    • Add the copper catalyst solution to a final concentration of 0.5 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 2-4 hours, protected from light.

  • Purification:

    • Purify the final antibody-drug conjugate using a desalting column to remove excess payload and reaction reagents.

Characterization of the ADC

Thorough characterization is essential to ensure the quality and consistency of the synthesized ADC.

Characterization MethodPurposeTypical Results
UV-Vis Spectroscopy Determine antibody concentration and Drug-to-Antibody Ratio (DAR).A280 for antibody concentration; payload-specific wavelength for drug concentration.
Mass Spectrometry (MS) Confirm the covalent attachment of the linker and payload(s) and determine the DAR distribution.[8][9]Deconvoluted mass spectrum showing peaks corresponding to the antibody with different numbers of attached linkers and payloads.[8]
Size Exclusion Chromatography (SEC) Assess the purity and aggregation of the ADC.A single, sharp peak indicating a homogenous and non-aggregated product.
Hydrophobic Interaction Chromatography (HIC) Separate ADC species based on their hydrophobicity, providing information on the DAR distribution.A series of peaks corresponding to different DAR species.
In Vitro Cell Viability Assays Determine the potency of the ADC on target and non-target cell lines.[8][9]IC50 values demonstrating target-specific cytotoxicity.[8]

Visualizing the Workflow and Logic

Experimental Workflow for Dual-Payload ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_activation Linker Activation cluster_antibody_conjugation Antibody Conjugation cluster_payload_conjugation Payload Conjugation (Click Chemistry) cluster_purification_characterization Purification & Characterization Linker N-(Propargyl-PEG4)-N-bis(PEG4-acid) ActivatedLinker Activated NHS Ester Linker Linker->ActivatedLinker DMF, RT, 4h Activators DCC, NHS Activators->ActivatedLinker Propargyl_Ab Propargyl-Functionalized Antibody ActivatedLinker->Propargyl_Ab PBS pH 7.4, RT, 2h Antibody Monoclonal Antibody Antibody->Propargyl_Ab Final_ADC Dual-Payload ADC Propargyl_Ab->Final_ADC CuSO4, THPTA, NaAsc, RT, 2-4h Payload Azide-Modified Payload Payload->Final_ADC Purification Desalting Column Final_ADC->Purification Characterization MS, SEC, HIC, In Vitro Assays Purification->Characterization

Caption: Workflow for synthesizing a dual-payload ADC.

Logical Relationship of N-(Propargyl-PEG4)-N-bis(PEG4-acid) Components

Linker_Functionality cluster_reactions cluster_molecules Linker N-(Propargyl-PEG4)-N-bis(PEG4-acid) Propargyl Group Carboxylic Acid 1 Carboxylic Acid 2 Click Click Chemistry Linker:f1->Click Amide1 Amide Bond Formation Linker:f2->Amide1 Amide2 Amide Bond Formation Linker:f3->Amide2 Payload1 Azide-Payload Click->Payload1 Targeting_Ligand Amine-Targeting Ligand Amide1->Targeting_Ligand Payload2 Amine-Payload Amide2->Payload2

Caption: Functional groups and their respective reactions.

References

protocol for conjugating peptides with N-(Propargyl-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Protocol for Conjugating Peptides with N-(Propargyl-PEG4)-N-bis(PEG4-acid)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the covalent conjugation of peptides with the bifunctional linker N-(Propargyl-PEG4)-N-bis(PEG4-acid). This linker introduces a terminal alkyne group onto a peptide, enabling its subsequent derivatization through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." The protocol details the activation of the linker's carboxylic acid groups using EDC/NHS chemistry and the subsequent conjugation to primary amines (N-terminus or lysine (B10760008) side chains) on the target peptide. Methods for purification and characterization of the final conjugate are also presented.

Introduction

Modern bioconjugation techniques are essential for the development of sophisticated therapeutics, diagnostics, and research tools. The ability to attach functional moieties such as imaging agents, targeting ligands, or polyethylene (B3416737) glycol (PEG) chains to peptides and proteins is of critical importance. The N-(Propargyl-PEG4)-N-bis(PEG4-acid) linker is a versatile tool designed for this purpose. It features:

  • Two Carboxylic Acid Groups: These can be activated to form stable amide bonds with primary amines on a peptide. The dual acid groups potentially allow for conjugation to two separate amine sites if desired, or can improve reaction efficiency.

  • A Propargyl Group: This terminal alkyne serves as a chemical handle for highly efficient and specific "click" reactions with azide-containing molecules.

  • PEG4 Spacers: The hydrophilic tetra-polyethylene glycol spacers enhance the solubility of the conjugate and provide a flexible, extended linker arm, minimizing potential steric hindrance.

This protocol describes the two-stage process for labeling a peptide with this linker: 1) Activation of the linker's carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), and 2) Reaction of the activated linker with the peptide.

Experimental Workflow Diagram

G prep Reagent Preparation activation Linker Activation (EDC/NHS) prep->activation Add Linker, EDC, NHS conjugation Conjugation to Peptide activation->conjugation Add Peptide Solution quench Quench Reaction conjugation->quench Add Quenching Agent purify Purification (e.g., RP-HPLC) quench->purify characterize Characterization (e.g., LC-MS) purify->characterize downstream Downstream Application (Click Chemistry) characterize->downstream

Caption: Workflow for peptide conjugation with an alkyne-PEG-acid linker.

Logical Relationship Diagram

G Peptide Target Peptide (with -NH2 group) Conjugate Propargyl-Peptide Conjugate Peptide->Conjugate Linker N-(Propargyl-PEG4)- N-bis(PEG4-acid) ActivatedLinker Activated NHS-Ester Linker Linker->ActivatedLinker EDC/NHS ActivatedLinker->Conjugate Amide Bond Formation FinalProduct Final Bioconjugate Conjugate->FinalProduct AzideMolecule Azide-Modified Molecule (e.g., Fluorophore, Drug) AzideMolecule->FinalProduct CuAAC 'Click' Reaction

Caption: Logical flow of the two-stage bioconjugation strategy.

Materials and Reagents

ReagentSupplierRecommended PurityNotes
Target PeptideUser-provided>95%Must contain at least one primary amine (N-terminus or Lysine).
N-(Propargyl-PEG4)-N-bis(PEG4-acid)Various>95%Store desiccated at -20°C.
EDC (EDAC)Sigma-Aldrich>98%Store desiccated at -20°C. Moisture sensitive.
Sulfo-NHS or NHSThermo Fisher>98%Use Sulfo-NHS for aqueous reactions. Store desiccated at 4°C.
Anhydrous Dimethylformamide (DMF)Sigma-AldrichAnhydrousFor dissolving the linker.
Reaction Buffer (e.g., PBS or MES)User-preparedMolecular Biology GradePhosphate buffers (PBS) are common, but MES is preferred for EDC chemistry.
Quenching Buffer (e.g., Tris or Hydroxylamine)User-preparedReagent GradeTo stop the reaction.
Acetonitrile (ACN)HPLC Grade>99.9%For HPLC purification.
Trifluoroacetic Acid (TFA)HPLC Grade>99.9%For HPLC purification.
WaterHPLC GradeUltrapureFor buffers and HPLC.

Experimental Protocol

This protocol is divided into three main parts: Linker Activation, Peptide Conjugation, and Purification/Characterization.

Part A: Activation of N-(Propargyl-PEG4)-N-bis(PEG4-acid)

This step involves the conversion of the linker's carboxylic acid groups into amine-reactive NHS esters.

  • Reagent Preparation: Allow EDC, NHS, and the linker to warm to room temperature before opening to prevent moisture condensation.

  • Dissolve Linker: Dissolve N-(Propargyl-PEG4)-N-bis(PEG4-acid) in anhydrous DMF to a final concentration of 100 mM. For example, if the molecular weight is ~750 g/mol , dissolve 7.5 mg in 100 µL of DMF.

  • Dissolve Activation Reagents: Prepare fresh 200 mM solutions of both EDC and NHS in anhydrous DMF or water (use Sulfo-NHS if using water).

  • Activation Reaction: In a microcentrifuge tube, combine the reagents in the following order:

    • 10 µL of 100 mM Linker solution

    • 10 µL of 200 mM EDC solution

    • 10 µL of 200 mM NHS solution

  • Incubation: Mix well by vortexing gently and incubate at room temperature for 30-60 minutes.

Part B: Conjugation to Peptide
  • Peptide Preparation: Dissolve the target peptide in the reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0 or PBS, pH 7.4) to a concentration of 1-10 mg/mL. The optimal pH for reaction with primary amines is typically 7.2-8.0.

  • Molar Ratio: The molar ratio of linker to peptide is critical and may require optimization. A starting point is a 5 to 20-fold molar excess of the activated linker over the peptide.

  • Conjugation Reaction: Add the desired volume of the activated linker solution (from Part A, step 5) to the peptide solution. For a 10-fold molar excess, if you have 10 nmol of peptide, you would add 1 µL of the 100 mM activated linker solution (containing 100 nmol).

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted NHS-ester. Add Tris buffer to a final concentration of 50 mM and incubate for 15 minutes.

Part C: Purification and Characterization
  • Purification: The propargyl-peptide conjugate should be purified from excess linker and reaction byproducts. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method.

    • Column: C18 column suitable for peptide separations.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a typical starting point. The exact gradient should be optimized based on the peptide's hydrophobicity.

    • Detection: Monitor the elution profile at 214 nm and 280 nm. The conjugate will typically elute slightly later than the unmodified peptide.

  • Characterization: The success of the conjugation should be confirmed by mass spectrometry (e.g., LC-MS, MALDI-TOF). The observed mass of the purified conjugate should correspond to the theoretical mass.

Data Presentation

Table 1: Example Mass Calculation for Conjugation

The expected mass increase upon successful conjugation can be precisely calculated.

ComponentFormula Mass (Da)Notes
Mass of Unmodified Peptide (P)User DefinedExample: 2000.0 Da
Mass of N-(Propargyl-PEG4)-N-bis(PEG4-acid) (L)~750.0 DaExact mass depends on supplier
Mass of Water (H₂O)18.02 DaOne molecule of water is lost for each amide bond formed.
Expected Mass of Single Conjugate P + L - (2 x H₂O) e.g., 2000.0 + 750.0 - 36.04 = 2713.96 Da (assuming both acids react with two amine sites)
Expected Mass of Single Conjugate P + L - H₂O e.g., 2000.0 + 750.0 - 18.02 = 2731.98 Da (assuming one acid reacts with one amine site)
Table 2: Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Yield 1. Inactive EDC/NHS (hydrolyzed).2. Competing nucleophiles in buffer (e.g., Tris).3. Incorrect pH.4. Insufficient molar excess of linker.1. Use fresh, anhydrous reagents.2. Use amine-free buffers like MES or HEPES for the conjugation step.3. Optimize pH to 7.2-8.0.4. Increase the linker-to-peptide molar ratio (e.g., 30:1).
Multiple Conjugations Peptide has multiple reactive amines (Lys residues).1. Reduce the linker-to-peptide molar ratio.2. Shorten the reaction time.3. Consider site-specific protection/mutation of the peptide if single labeling is required.
No Reaction 1. Peptide has no accessible primary amines.2. Linker is degraded.1. Confirm peptide sequence and structure.2. Check the quality and storage conditions of the linker. Run a positive control with a simple amine.

Troubleshooting & Optimization

troubleshooting low yield in N-(Propargyl-peg4)-n-bis(peg4-acid) conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Propargyl-peg4)-n-bis(peg4-acid) conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guide: Low Conjugation Yield

Low yield is a common challenge in bioconjugation. This guide provides a systematic approach to identifying and resolving the root cause of suboptimal yields when conjugating the dual carboxylic acid groups of N-(Propargyl-peg4)-n-bis(peg4-acid) to amine-containing molecules using EDC/NHS chemistry.

Q1: My conjugation yield is lower than expected. Where should I start troubleshooting?

A1: A low yield in EDC/NHS-mediated conjugation reactions can typically be traced back to one of three main areas: the integrity of your reagents, the reaction conditions, or the purification process. Start by systematically evaluating each of these areas. A logical troubleshooting workflow can help pinpoint the issue.

Troubleshooting Workflow for Low Conjugation Yield

TroubleshootingWorkflow start Start: Low Yield Observed reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents sub_reagent1 Are EDC and NHS fresh? (Stored desiccated at -20°C?) reagents->sub_reagent1 conditions Step 2: Optimize Reaction Conditions sub_cond1 Was a two-step pH process used? (Activation pH 4.5-6.0, Conjugation pH 7.2-8.5) conditions->sub_cond1 purification Step 3: Evaluate Purification Method sub_purify1 Is the purification method (e.g., SEC, dialysis) appropriate for the size difference between product and reactants? purification->sub_purify1 success Success: Yield Improved sub_reagent1->reagents No, use fresh reagents sub_reagent2 Is the N-(Propargyl-peg4)-n-bis(peg4-acid) reagent viable and stored correctly? sub_reagent1->sub_reagent2 Yes sub_reagent2->reagents No, use fresh reagent sub_reagent3 Are molar ratios of PEG-Acid: EDC:NHS appropriate? sub_reagent2->sub_reagent3 Yes sub_reagent3->reagents No, adjust ratios (see Table 2) sub_reagent3->conditions Yes sub_cond1->conditions No, implement two-step pH sub_cond2 Was an amine-free buffer used for the activation step (e.g., MES)? sub_cond1->sub_cond2 Yes sub_cond2->conditions No, switch to non-amine buffer sub_cond3 Was the reaction time sufficient? (e.g., 2h at RT or overnight at 4°C) sub_cond2->sub_cond3 Yes sub_cond3->conditions No, increase reaction time sub_cond3->purification Yes sub_purify1->purification No, select alternative purification method sub_purify2 Is product being lost during purification? (e.g., aggregation, non-specific binding) sub_purify1->sub_purify2 Yes sub_purify2->purification Yes, optimize purification (e.g., change buffer, use passivation agents) sub_purify2->success No ReactionScheme PEG_Acid PEG-(COOH)₂ Activated_Intermediate O-acylisourea intermediate (unstable) PEG_Acid->Activated_Intermediate + pH 4.5-6.0 EDC EDC EDC->Activated_Intermediate Activated_Intermediate->PEG_Acid Hydrolysis NHS_Ester PEG-(NHS-Ester)₂ (semi-stable) Activated_Intermediate->NHS_Ester + NHS NHS NHS->NHS_Ester Conjugate PEG-NH-R (Stable Amide Bond) NHS_Ester->Conjugate + pH 7.2-8.5 Hydrolysis Hydrolysis (Side Reaction) NHS_Ester->Hydrolysis H₂O, higher pH Amine R-NH₂ Amine->Conjugate

Technical Support Center: Optimizing PROTAC Cell Permeability Through Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of PROTAC (Proteolysis Targeting Chimera) cell permeability, with a specific focus on the role of different linkers.

Troubleshooting Guide

Issue: My PROTAC shows high biochemical activity but low cellular degradation efficacy.

This discrepancy is a common challenge in PROTAC development and often points towards poor cell permeability.[1] PROTACs, due to their high molecular weight and polar surface area, frequently fall "beyond the Rule of Five" (bRo5), making cell entry a significant hurdle.[1][2][3]

Troubleshooting Workflow:

G start High Biochemical Activity, Low Cellular Degradation check_perm Is poor cell permeability the suspected cause? start->check_perm measure_perm Experimentally Measure Permeability (e.g., PAMPA, Caco-2) check_perm->measure_perm Yes analyze_results Analyze Permeability Data measure_perm->analyze_results low_perm Permeability is Low analyze_results->low_perm Papp < 1 x 10⁻⁶ cm/s acceptable_perm Permeability is Acceptable analyze_results->acceptable_perm Papp ≥ 1 x 10⁻⁶ cm/s linker_mod Modify PROTAC Linker low_perm->linker_mod other_issues Investigate Other Issues (e.g., target engagement, ternary complex formation) acceptable_perm->other_issues retest Re-synthesize and Re-test Permeability linker_mod->retest retest->analyze_results

Caption: A troubleshooting workflow for PROTACs with poor cellular activity.

Possible Solutions & Next Steps:

  • Quantify Permeability: The first step is to obtain quantitative data on your PROTAC's ability to cross the cell membrane. The two most common assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 assay.[4][5][6]

    • PAMPA: A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a cost-effective method for initial screening.[7][8][9]

    • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human intestinal cells and can assess both passive diffusion and active transport mechanisms.[4][10][11] For PROTACs, Caco-2 is often recommended as it can provide more biologically relevant data, including information on efflux transporters.[5]

  • Linker Modification Strategies: If permeability is confirmed to be low, modifying the linker is a key strategy for improvement.[3][12][13]

    • Increase Rigidity: Replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid structures, such as alkyl chains, piperazine, or piperidine (B6355638) moieties, can improve permeability.[4][12][14] Rigid linkers can pre-organize the PROTAC into a conformation more favorable for cell entry.[14]

    • Promote Intramolecular Hydrogen Bonding: Designing linkers that encourage the formation of intramolecular hydrogen bonds can lead to a more compact, "folded" conformation.[3][12][15] This "chameleon-like" behavior shields the polar surface area of the PROTAC in the lipophilic environment of the cell membrane, facilitating passive diffusion.[15][16]

    • Adjust Lipophilicity: While increasing lipophilicity can enhance permeability, a careful balance must be maintained. Excessive lipophilicity can lead to poor solubility and other issues.[14]

    • Avoid Amide Bonds: Where possible, replacing amide bonds in the linker with esters can reduce the number of hydrogen bond donors and the polar surface area, thereby improving permeability.[4]

Frequently Asked Questions (FAQs)

Q1: What is the "chameleon effect" and how does it relate to PROTAC permeability?

A: The "chameleon effect" refers to the ability of some PROTACs to adopt different conformations depending on their environment.[16] In an aqueous (polar) environment, the PROTAC may be in a more extended conformation. However, in a nonpolar environment like the cell membrane, it can fold into a more compact structure, shielding its polar groups through intramolecular interactions (e.g., hydrogen bonds, π-π stacking).[3][15] This folded, less polar conformation has a lower solvent-accessible polar surface area, which facilitates passive diffusion across the lipid bilayer.[15] The flexibility and composition of the linker are crucial for enabling this conformational change.[3][15]

Q2: Which is a better assay for measuring PROTAC permeability: PAMPA or Caco-2?

A: Both assays have their place in PROTAC development.

  • PAMPA is a high-throughput and cost-effective assay that measures only passive diffusion.[7][9] It is useful for early-stage screening and ranking of compounds based on their intrinsic permeability. However, it may not accurately predict in vivo permeability for PROTACs that are subject to active transport.[5]

  • Caco-2 assays use a cell monolayer and can therefore model both passive diffusion and active transport processes, including efflux by transporters which can be a significant issue for PROTACs.[4][5] While more complex and lower-throughput, the Caco-2 assay is generally considered more predictive of in vivo intestinal absorption.[5]

For a comprehensive understanding of a PROTAC's permeability, a combination of both assays can be valuable.[1]

Q3: How does the length of the linker affect cell permeability?

A: The length of the linker is a critical parameter that needs to be empirically optimized.[14][17]

  • Too short: A linker that is too short may sterically hinder the formation of a stable ternary complex between the target protein and the E3 ligase.[17]

  • Too long: A very long and flexible linker can increase the number of rotatable bonds and the overall size of the molecule, which can negatively impact permeability.[14] It can also lead to an entropic penalty upon binding.[14]

Generally, shorter and more rigid linkers are often associated with better cell permeability.[4] However, the optimal length is dependent on the specific target protein and E3 ligase pair.

Q4: Can I improve the permeability of my PROTAC without changing the linker?

A: While the linker is the most common point of modification, other strategies exist:

  • Prodrug Approach: Masking polar functional groups on the PROTAC with lipophilic moieties that are cleaved intracellularly can improve permeability.[4][12]

  • Targeted Delivery: Conjugating the PROTAC to a molecule that is actively transported into cells, such as an antibody or a ligand for a specific receptor, can enhance uptake in target tissues.[16]

Quantitative Data Summary

The following tables summarize permeability data for PROTACs with different linker compositions. Apparent permeability coefficient (Papp) is a common metric, with higher values indicating better permeability. A general guideline is that Papp values > 1 x 10⁻⁶ cm/s are considered moderately permeable.

Table 1: Impact of Linker Rigidity on Permeability

PROTACLinker TypeE3 Ligase LigandTarget LigandPapp (A-B) in Caco-2 (10⁻⁶ cm/s)Efflux RatioReference
PROTAC 14 PEG-linkerCereblonAR Ligand 31.78.4[5]
PROTAC 20b Alkyl-linkerVHLAR Ligand0.35~0.7[5]

Data suggests that for this series, the Cereblon-recruiting PROTAC with a PEG linker had higher apparent permeability but was also subject to efflux, whereas the VHL-recruiting PROTAC with an alkyl linker had lower permeability but no significant efflux.

Table 2: Permeability of VHL-based PROTACs with Varying Linkers

PROTACLinker DescriptionCell/Biochemical Ratio (Permeability Surrogate)Permeability ClassReference
1 Flexible, polarHighLow[18]
2 More rigid, less polarLowHigh[18]
9 More rigid, less polarLowHigh[18]
3, 7, 8 Mixed characteristicsIntermediateMedium-High[18]
4, 5, 6 Mixed characteristicsIntermediateMedium-Low[18]

A lower cell/biochemical ratio indicates higher cell permeability. This study highlights that linkers promoting folded, less polar conformations lead to higher permeability.[18]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This assay measures the passive diffusion of a compound from a donor well, through a filter plate coated with an artificial lipid membrane, into an acceptor well.[7][8]

Workflow:

G prep_donor Prepare Donor Plate: Add PROTAC solution assemble Assemble Sandwich: Acceptor plate on bottom, filter plate in middle, donor plate on top prep_donor->assemble prep_acceptor Prepare Acceptor Plate: Add buffer prep_acceptor->assemble coat_filter Coat Filter Plate with Artificial Membrane Solution coat_filter->assemble incubate Incubate at Room Temperature assemble->incubate disassemble Disassemble Plates incubate->disassemble quantify Quantify PROTAC Concentration in Donor and Acceptor Wells (LC-MS/MS) disassemble->quantify calculate Calculate Papp quantify->calculate

Caption: A typical workflow for the PAMPA assay.

Detailed Steps:

  • Prepare Solutions:

    • Donor Solution: Dissolve the PROTAC in a suitable buffer (e.g., PBS at pH 7.4).

    • Acceptor Solution: Use the same buffer as the donor solution.

    • Lipid Solution: A solution of a phospholipid (e.g., lecithin) in an organic solvent (e.g., dodecane).

  • Coat the Filter Plate: Add the lipid solution to each well of the filter plate and allow the solvent to evaporate, leaving a lipid layer.

  • Assemble the Assay Plate: Add the acceptor solution to the acceptor plate. Place the coated filter plate on top of the acceptor plate. Add the donor solution to the donor plate and place it on top of the filter plate.

  • Incubation: Incubate the assembled plate for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:

    Papp = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - (Ca(t) / Cequilibrium))

    Where:

    • Vd = volume of donor well

    • Va = volume of acceptor well

    • A = area of the membrane

    • t = incubation time

    • Ca(t) = concentration in the acceptor well at time t

    • Cequilibrium = equilibrium concentration

Caco-2 Permeability Assay

Principle: This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to measure the rate of drug transport from an apical (A) to a basolateral (B) compartment, and vice versa.[4][10]

Workflow:

G seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for ~21 days to form a monolayer seed_cells->culture_cells check_integrity Measure TEER to confirm monolayer integrity culture_cells->check_integrity add_protac Add PROTAC to either Apical (A) or Basolateral (B) side check_integrity->add_protac incubate Incubate at 37°C add_protac->incubate sample Take samples from the receiver compartment at time points incubate->sample quantify Quantify PROTAC Concentration in samples (LC-MS/MS) sample->quantify calculate Calculate Papp (A-B and B-A) and Efflux Ratio quantify->calculate

Caption: A general workflow for the Caco-2 permeability assay.

Detailed Steps:

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® supports and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • For A-to-B permeability, add the PROTAC solution to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.

    • For B-to-A permeability, add the PROTAC solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

  • Incubation: Incubate the plates at 37°C.

  • Sampling: At various time points, collect samples from the receiver compartment.

  • Quantification: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.

  • Calculation:

    • Calculate the Papp values for both A-to-B and B-to-A directions.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

References

N-(Propargyl-peg4)-n-bis(peg4-acid) stability in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers utilizing N-(Propargyl-PEG4)-N-bis(PEG4-acid). This guide provides answers to frequently asked questions and troubleshooting advice to ensure the stability and success of your biological assays.

Frequently Asked Questions (FAQs)

Q1: What is N-(Propargyl-PEG4)-N-bis(PEG4-acid) and what are its primary applications?

N-(Propargyl-PEG4)-N-bis(PEG4-acid) is a branched, heterobifunctional crosslinker featuring a central nitrogen atom.[1] It contains three functional arms:

  • One Propargyl Group: This terminal alkyne is designed for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a highly stable triazole linkage with azide-modified molecules.[1][2]

  • Two Carboxylic Acid Groups: These terminal acids can be conjugated to primary amines on proteins, peptides, or other molecules through the formation of stable amide bonds, typically requiring activation with reagents like EDC or HATU.[1][3]

This trifunctional nature makes it a versatile tool in drug development, particularly for constructing complex architectures like Proteolysis Targeting Chimeras (PROTACs) or other bioconjugates where linking multiple components is required.[2][4] The polyethylene (B3416737) glycol (PEG) chains enhance the hydrophilicity and solubility of the resulting conjugate in aqueous environments.[5]

Q2: What are the main stability concerns for this linker in biological assays?

While the core structure is generally stable, potential liabilities in a biological context can arise from the PEG backbone and the linkages it forms. Key concerns include:

  • Hydrolytic Stability: The ether bonds within the PEG backbone are generally stable, but ester bonds, if formed using the carboxylic acid groups, are susceptible to hydrolysis under physiological conditions.[6][7] Amide bonds, the intended product of the acid groups, are significantly more stable.

  • Enzymatic Degradation: The ether linkages in PEG chains can be targets for oxidative metabolism by enzymes like cytochrome P450s, which can lead to O-dealkylation, particularly in in vivo settings.[8]

  • Oxidative Stability: The PEG backbone can be susceptible to oxidative degradation, which may be triggered by localized oxidative species in certain cellular environments.[7][9]

Q3: How stable is the triazole linkage formed by the propargyl group?

The 1,4-substituted triazole ring formed via the CuAAC reaction is exceptionally stable.[10] It is resistant to hydrolysis, enzymatic degradation, and redox conditions, making it an ideal linkage for creating robust bioconjugates intended for complex biological environments.[10]

Q4: My conjugate, built with this linker, shows poor cell permeability. What could be the issue?

The hydrophilic nature of the PEG chains, while beneficial for solubility, can hinder passive diffusion across the hydrophobic cell membrane.[11][12] If your target is intracellular, the high hydrophilicity of the N-(Propargyl-PEG4)-N-bis(PEG4-acid) linker might be limiting cellular uptake.

Q5: Can the copper catalyst required for the "click" reaction affect my assay?

Yes. Copper catalysts, especially Cu(I), can be toxic to cells and may interfere with biological processes.[13][14] If you are performing the conjugation in the presence of live cells, it is crucial to use copper-chelating ligands to minimize toxicity or consider strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click chemistry alternative, though this would require a different alkyne reagent.[10]

Troubleshooting Guide

This section addresses common problems encountered when using N-(Propargyl-PEG4)-N-bis(PEG4-acid) in biological assays.

Problem 1: Low or No Activity of the Final Conjugate

Possible Cause Troubleshooting Steps
Inefficient Conjugation - Confirm successful conjugation and purity of the final product using analytical methods like LC-MS or HPLC.[15][16] - For the acid-amine reaction, ensure optimal activation of the carboxylic acids (e.g., with fresh EDC/HATU). - For the click reaction, verify the integrity of the azide (B81097) partner and optimize catalyst concentration and reaction time.
Poor Cell Permeability - Assess cell permeability directly using an assay like the Caco-2 permeability assay.[12] - If permeability is low, consider synthesizing conjugates with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cell uptake.[5][11]
Suboptimal Linker Conformation (for PROTACs) - The flexibility and length of the PEG linker may not be ideal for forming a stable ternary complex between the target protein and the E3 ligase.[11] - Synthesize analogs with different linker lengths or compositions to find the optimal spatial arrangement.[8] - Evaluate ternary complex formation directly using biophysical assays like NanoBRET or Surface Plasmon Resonance (SPR).[11]
Degradation of the Conjugate - Perform stability assays in relevant biological matrices (e.g., plasma, cell culture media) to assess the half-life of your conjugate.[8] - Analyze for degradation products via LC-MS to identify the point of cleavage.

Problem 2: High Variability in Experimental Results

Possible Cause Troubleshooting Steps
Conjugate Instability During Storage or Handling - Store the stock solution of the conjugate at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4] - Assess the stability of the conjugate in the assay buffer prior to the experiment.
Inconsistent Conjugation Efficiency - Standardize conjugation protocols meticulously. Ensure reagents are fresh and reactions proceed for a consistent duration. - Purify the conjugate thoroughly after synthesis to remove unreacted starting materials.
Matrix Effects in Biological Assays - Components in serum or cell lysate can interfere with the assay. Include appropriate controls to account for matrix effects. - Perform stability checks in the specific biological matrix being used.[8]

Chemical Linkage Stability

The overall stability of a conjugate made with N-(Propargyl-PEG4)-N-bis(PEG4-acid) depends on the bonds formed. The following table provides a relative comparison of the stability of relevant chemical bonds under typical physiological conditions (pH 7.4, 37°C).

Bond Type Formation Reaction Relative Stability Notes
Ether (in PEG backbone) (Component of the linker)HighCan be susceptible to long-term oxidative or enzymatic degradation in vivo.[8]
Amide Carboxylic Acid + AmineVery HighGenerally resistant to hydrolysis and enzymatic cleavage, providing a stable connection.
Triazole Propargyl (Alkyne) + AzideExtremely HighHighly resistant to hydrolysis, redox reactions, and enzymatic degradation.[10]
Ester Carboxylic Acid + AlcoholLow to ModerateSusceptible to hydrolysis by water and esterase enzymes.[6][17] Should be avoided if a stable linkage is desired.

Experimental Protocols

Protocol 1: General Plasma Stability Assay

This protocol assesses the stability of a conjugate in plasma.

  • Preparation: Thaw plasma (e.g., human, rat) at 37°C. Prepare a stock solution of the test conjugate in a suitable solvent (e.g., DMSO).

  • Incubation: Spike the test conjugate into the pre-warmed plasma to a final concentration of 1-5 µM (ensure final DMSO concentration is <0.5%).

  • Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-conjugate mixture.

  • Quenching: Immediately stop the reaction by adding 3-4 volumes of ice-cold acetonitrile (B52724) containing an internal standard. This will precipitate the plasma proteins.

  • Processing: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vial and analyze the concentration of the remaining parent conjugate using LC-MS/MS.[8]

  • Data Interpretation: Plot the percentage of the remaining conjugate against time to determine its half-life (t½) in plasma.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating the propargyl group to an azide-containing molecule.

  • Reagent Preparation:

    • Dissolve the N-(Propargyl-PEG4)-N-bis(PEG4-acid)-containing molecule (Molecule A) in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Dissolve the azide-containing molecule (Molecule B) in the same buffer.

    • Prepare fresh stock solutions of a Cu(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).

  • Reaction Setup:

    • In a reaction vessel, combine Molecule A and Molecule B (typically at a 1:1 to 1:1.5 molar ratio).

    • Add the copper ligand to the mixture.

    • Initiate the reaction by adding the CuSO₄ and sodium ascorbate.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

  • Purification: Once the reaction is complete, purify the final conjugate using an appropriate method such as HPLC or size-exclusion chromatography to remove the catalyst and unreacted starting materials.[15]

Visualizations

cluster_Parent Parent Linker & Conjugate cluster_Degradation Potential Degradation Pathways in Biological Media cluster_Bonds Linkage Stability Parent N-(Propargyl-PEG4)-N-bis(PEG4-acid) Conjugate Final Bioconjugate Parent->Conjugate Conjugation (Amide & Triazole formation) Oxidation Oxidative Cleavage Conjugate->Oxidation Hydrolysis Hydrolysis (if ester linkage present) Conjugate->Hydrolysis Enzymatic Enzymatic Cleavage (e.g., P450 enzymes) Conjugate->Enzymatic Amide Amide Bond Conjugate->Amide Highly Stable Triazole Triazole Bond Conjugate->Triazole Highly Stable

Caption: Stability profile of conjugates formed with N-(Propargyl-PEG4)-N-bis(PEG4-acid).

Start Start: Low or No Activity in Assay Check_Conjugation Step 1: Verify Conjugate Integrity & Purity (LC-MS) Start->Check_Conjugation Result1 Pure? Check_Conjugation->Result1 Check_Permeability Step 2: Assess Cell Permeability (e.g., Caco-2) Result2 Permeable? Check_Permeability->Result2 Check_Stability Step 3: Test Conjugate Stability in Assay Matrix Result3 Stable? Check_Stability->Result3 Check_Ternary Step 4 (PROTACs): Evaluate Ternary Complex Formation (SPR/BRET) Result4 Forms Complex? Check_Ternary->Result4 Solution_Conjugation Optimize conjugation rxn; Re-purify conjugate Solution_Permeability Redesign linker with more hydrophobic character Solution_Stability Identify labile bond; Redesign with stable linkage Solution_Ternary Modify linker length or composition Result1->Check_Permeability Yes Result1->Solution_Conjugation No Result2->Check_Stability Yes Result2->Solution_Permeability No Result3->Check_Ternary Yes Result3->Solution_Stability No Result4->Solution_Ternary No End Problem likely in assay target/biology Result4->End Yes

Caption: Troubleshooting workflow for low-activity bioconjugates.

References

how to avoid steric hindrance with N-(Propargyl-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Propargyl-peg4)-n-bis(peg4-acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-(Propargyl-peg4)-n-bis(peg4-acid) and what are its primary applications?

N-(Propargyl-peg4)-n-bis(peg4-acid) is a branched, trifunctional PEG linker. It possesses two terminal carboxylic acid groups and one propargyl group.[1] This structure allows for a dual functionality: the carboxylic acid groups can be conjugated to primary amines on biomolecules (like proteins or antibodies) through amide bond formation, while the propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1] Its primary applications are in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs, where it can be used to attach multiple molecules to a single scaffold.

Q2: How does the branched structure of this linker help in avoiding steric hindrance?

The polyethylene (B3416737) glycol (PEG) chains in the linker act as flexible spacers, which can help to minimize steric hindrance between the conjugated molecules.[2] The branched nature of N-(Propargyl-peg4)-n-bis(peg4-acid) can provide a three-dimensional separation of the conjugated moieties, which can be advantageous over linear linkers in certain applications. However, the linker itself can also be a source of steric hindrance, especially in crowded molecular environments.[2] Careful consideration of the linker length and the overall architecture of the conjugate is crucial.

Q3: Can I perform the conjugation reactions sequentially? For instance, can I react the acid groups first and then the propargyl group?

Yes, a sequential conjugation strategy is recommended to ensure controlled and specific bioconjugate formation. Typically, the carboxylic acid groups are activated first to react with amine-containing molecules. Following purification to remove excess reagents, the propargyl group can then be reacted with an azide-containing molecule via click chemistry. This stepwise approach prevents unwanted side reactions and allows for the precise construction of complex conjugates.

Q4: What are the critical parameters to optimize for the EDC/NHS activation of the carboxylic acid groups?

The activation of the carboxylic acid groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a pH-sensitive reaction. The activation step is most efficient at a pH of 4.5-7.2.[2][3] However, the subsequent reaction of the NHS-activated linker with primary amines is more efficient at a pH of 7-8.[2][3] Therefore, a two-step pH adjustment is often recommended. Key parameters to optimize include the molar ratio of EDC and NHS to the linker, reaction time, and temperature.

Q5: What are the common challenges encountered during the copper-catalyzed click chemistry step?

The copper(I)-catalyzed click chemistry reaction is generally robust. However, challenges can arise. The Cu(I) catalyst can be unstable and prone to oxidation to the inactive Cu(II) state.[4] To mitigate this, a reducing agent like sodium ascorbate (B8700270) is typically added.[4] Additionally, the presence of copper ions can sometimes lead to aggregation or denaturation of proteins. The use of a copper-chelating ligand, such as THPTA, can help to stabilize the Cu(I) catalyst and protect the biomolecule.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Efficiency (Amide Bond Formation) Suboptimal pH: The pH for EDC/NHS activation or amine coupling is incorrect.Ensure the activation is performed in a non-amine, non-carboxylate buffer at pH 5.0-6.0.[3] For the coupling reaction with the amine-containing molecule, adjust the pH to 7.2-7.5.[3]
Inefficient Activation: The molar ratio of EDC/NHS to the linker is too low.Use a 2- to 10-fold molar excess of EDC and NHS over the linker to drive the activation reaction.[5]
Hydrolysis of NHS Ester: The activated NHS ester is unstable in aqueous solutions and can hydrolyze.Perform the conjugation to the amine-containing molecule immediately after the activation step.[5]
Steric Hindrance: The amine groups on the biomolecule are not accessible due to molecular folding.Consider using a denaturing agent or adjusting the buffer conditions to expose the amine groups. Alternatively, a longer PEG linker might be necessary.
Low Yield in Click Chemistry Reaction Oxidation of Copper Catalyst: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state.Ensure a fresh solution of a reducing agent (e.g., sodium ascorbate) is used in sufficient excess.[4]
Catalyst Poisoning: Components in the buffer are interfering with the copper catalyst.Purify the biomolecule-linker conjugate before the click chemistry step to remove any interfering substances.
Poor Solubility of Reactants: One or both of the reacting molecules (propargyl-linker and azide-molecule) are not fully dissolved.Use a co-solvent such as DMSO or DMF to improve solubility. Keep the final concentration of the organic solvent to a minimum to avoid protein denaturation.
Precipitation or Aggregation of the Conjugate Hydrophobicity of the Conjugated Molecule: The attached molecule is highly hydrophobic, leading to aggregation.While the PEG linker enhances solubility, extensive conjugation can still lead to aggregation. Optimize the drug-to-antibody ratio (DAR). A longer or more branched PEG linker may also help to shield the hydrophobic payload.[2]
Protein Denaturation: Reaction conditions (e.g., pH, temperature, presence of organic solvents) are causing the protein to unfold and aggregate.Optimize reaction conditions to be as mild as possible. Perform reactions at room temperature or 4°C.[2] Minimize the concentration of organic co-solvents.
Uncontrolled Conjugation (Cross-linking) Simultaneous Reaction of all Functional Groups: Both carboxylic acid groups and the propargyl group are reacting in a non-sequential manner.Employ a sequential conjugation strategy. Protect one of the functional groups if necessary, although a well-planned sequential reaction is often sufficient.
High Molar Excess of Linker: Using a large excess of the trifunctional linker can lead to intermolecular cross-linking of the biomolecule.Carefully control the stoichiometry of the linker to the biomolecule to achieve the desired degree of labeling and avoid unwanted cross-linking.

Experimental Protocols

Protocol 1: Two-Step Sequential Conjugation to an Amine-Containing Protein and an Azide-Modified Molecule

This protocol outlines the sequential conjugation of N-(Propargyl-peg4)-n-bis(peg4-acid) to a protein via its amine groups, followed by a click chemistry reaction with an azide-modified molecule.

Materials:

  • N-(Propargyl-peg4)-n-bis(peg4-acid)

  • Amine-containing protein (e.g., antibody)

  • Azide-modified molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Copper(II) sulfate (B86663) (CuSO4)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)

  • Sodium Ascorbate

  • Anhydrous DMSO or DMF

  • Desalting columns

Step 1: Activation of N-(Propargyl-peg4)-n-bis(peg4-acid)

  • Prepare Stock Solutions:

    • Dissolve N-(Propargyl-peg4)-n-bis(peg4-acid) in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer at a 10-fold molar excess to the linker.

  • Activation Reaction:

    • In a microcentrifuge tube, combine the N-(Propargyl-peg4)-n-bis(peg4-acid) solution with the EDC and NHS solutions.

    • Incubate for 15-30 minutes at room temperature.

Step 2: Conjugation to the Amine-Containing Protein

  • Prepare Protein: Dissolve the amine-containing protein in Coupling Buffer at a concentration of 2-10 mg/mL.

  • Conjugation Reaction:

    • Add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is a common starting point for optimization.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column equilibrated with PBS.

Step 3: Copper-Catalyzed Click Chemistry

  • Prepare Click Chemistry Reagents:

    • Prepare a stock solution of the azide-modified molecule in DMSO or water.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a fresh 300 mM stock solution of sodium ascorbate in water.

  • Click Reaction:

    • To the purified protein-linker conjugate, add the azide-modified molecule (typically a 2- to 5-fold molar excess over the linker).

    • Add the THPTA solution, followed by the CuSO4 solution. Vortex briefly.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Final Purification: Purify the final conjugate using a desalting column or size exclusion chromatography to remove excess reagents.

Characterization:

Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

Quantitative Data Summary

The optimal reaction conditions should be empirically determined for each specific application. The following table provides recommended starting ranges for key parameters.

Parameter Amide Bond Formation (EDC/NHS) Click Chemistry (CuAAC)
Molar Ratio (Linker:Biomolecule) 10:1 to 20:1N/A
Molar Ratio (EDC:Linker) 2:1 to 10:1N/A
Molar Ratio (NHS:Linker) 2:1 to 10:1N/A
Molar Ratio (Azide:Linker) N/A2:1 to 5:1
Catalyst Concentration (CuSO4) N/A1-2 mM
Ligand Concentration (THPTA) N/A5-10 mM
Reducing Agent (Sodium Ascorbate) N/A10-20 mM
Reaction pH Activation: 5.0-6.0; Coupling: 7.2-7.56.5-8.0
Reaction Temperature 4°C to Room TemperatureRoom Temperature
Reaction Time 1-4 hours1-2 hours

Visualizations

experimental_workflow cluster_step1 Step 1: Activation of Carboxylic Acids cluster_step2 Step 2: Conjugation to Protein cluster_step3 Step 3: Purification cluster_step4 Step 4: Click Chemistry cluster_step5 Step 5: Final Purification Linker N-(Propargyl-peg4)-n-bis(peg4-acid) ActivatedLinker NHS-activated Linker Linker->ActivatedLinker 15-30 min, RT pH 5.0-6.0 EDC_NHS EDC / NHS EDC_NHS->ActivatedLinker Protein Amine-containing Protein Conjugate1 Protein-Linker Conjugate Protein->Conjugate1 1-2 hr, RT or 4°C pH 7.2-7.5 ActivatedLinker_ref->Conjugate1 Purification1 Desalting Column PurifiedConjugate1 Purified Protein-Linker Purification1->PurifiedConjugate1 Conjugate1_ref->Purification1 Azide Azide-modified Molecule FinalConjugate Final Tri-functional Conjugate Azide->FinalConjugate 1-2 hr, RT Catalyst CuSO4 / THPTA NaAsc Catalyst->FinalConjugate PurifiedConjugate1_ref->FinalConjugate Purification2 Desalting / SEC PurifiedFinalConjugate Purified Final Conjugate Purification2->PurifiedFinalConjugate FinalConjugate_ref->Purification2

Caption: Sequential conjugation workflow for N-(Propargyl-peg4)-n-bis(peg4-acid).

Caption: Conceptual diagram of steric hindrance with branched linkers.

References

optimizing CuAAC reaction with N-(Propargyl-peg4)-n-bis(peg4-acid) and sensitive biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, particularly those involving the linker N-(Propargyl-peg4)-n-bis(peg4-acid) and sensitive biological molecules.

Troubleshooting Guide

Low yields, incomplete reactions, or degradation of sensitive biomolecules are common hurdles in CuAAC bioconjugation. This guide outlines potential problems, their causes, and actionable solutions to optimize your experimental outcomes.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactivation of Copper (I) Catalyst: The active Cu(I) catalyst is prone to oxidation to inactive Cu(II) by dissolved oxygen.[1]- Use a Copper-Chelating Ligand: Add a ligand like THPTA or TBTA to protect the Cu(I) state. A 5:1 ligand to copper ratio is often recommended.[1][2] - Fresh Reducing Agent: Prepare sodium ascorbate (B8700270) solution fresh for each experiment as it degrades in solution.[1] - Degas Solutions: Remove dissolved oxygen from all buffers and reaction components by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[3]
Inaccessible Reactive Groups: The alkyne or azide (B81097) groups on the biomolecule or PEG linker may be buried within the molecule's structure.[4][5]- Add Denaturants: Include additives like DMSO (up to 10% v/v) in the reaction mixture to help expose the reactive moieties.[4][6] - Optimize Reaction Temperature: While many reactions proceed at room temperature, gentle heating might be necessary for some substrates. Conversely, for highly sensitive molecules, performing the reaction at 4°C overnight can be beneficial.[7]
Interference from Buffer Components: Certain buffer components can chelate the copper catalyst or interfere with the reaction.- Avoid Tris and Thiol-Containing Buffers: Buffers like Tris contain amines that can chelate copper.[1] Reducing agents like DTT will also interfere. Use non-coordinating buffers such as PBS or HEPES.[1] - Remove Interfering Substances: If your biomolecule is in an incompatible buffer, perform a buffer exchange via dialysis or size-exclusion chromatography before the reaction.[1]
Biomolecule Degradation or Aggregation Oxidative Damage from Reactive Oxygen Species (ROS): The combination of Cu(II) and a reducing agent like sodium ascorbate can generate ROS, which can damage sensitive amino acid residues such as histidine, methionine, cysteine, and tyrosine.[8][9][10]- Use Protective Ligands: Copper-chelating ligands like THPTA not only accelerate the reaction but also act as sacrificial reductants, protecting biomolecules from oxidation.[2][5][11] - Add a Scavenger: Include aminoguanidine (B1677879) in the reaction mixture to scavenge reactive byproducts of ascorbate oxidation.[3][4][6] - Work Quickly and Degas: Minimize the reaction time and ensure all solutions are thoroughly degassed to reduce oxygen availability for ROS formation.
Protein Precipitation: High concentrations of reagents or suboptimal buffer conditions can lead to protein aggregation.[3]- Optimize Reagent Concentrations: Use the lowest effective concentrations of copper and other reagents. See the recommended concentration ranges in the protocol section. - Adjust Buffer Conditions: Optimize the pH and ionic strength of the reaction buffer to maintain protein stability.
Difficulty in Purification Residual Copper Catalyst: The copper catalyst can be toxic to cells and may need to be removed for downstream applications.[3]- Use Chelating Agents: Remove residual copper by adding a chelating agent like EDTA, followed by purification methods like dialysis or size-exclusion chromatography.[3] - Employ Copper-Binding Resins: For smaller constructs, copper-chelating resins can be effective, but be aware they might also bind to your biomolecule if it has metal-binding sites.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of copper for a CuAAC bioconjugation reaction?

A1: For most bioconjugation applications, a final copper concentration between 50 µM and 100 µM is recommended.[3] Higher concentrations do not always lead to faster reactions and can increase the risk of protein precipitation and oxidative damage.[3]

Q2: Should I use a Cu(I) or Cu(II) salt as the copper source?

A2: While Cu(I) is the active catalyst, it is unstable and readily oxidizes. The most convenient and common method is to use a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and generate the active Cu(I) in situ by adding a reducing agent like sodium ascorbate.[4][5][12]

Q3: My biomolecule contains cysteine residues. Will this interfere with the reaction?

A3: Yes, free thiols from cysteine residues can bind to the copper catalyst and inhibit the reaction.[4] If possible, protect the cysteine residues or use a thiol-blocking agent like N-ethylmaleimide (NEM) prior to the CuAAC reaction. Alternatively, using an excess of a copper ligand can sometimes overcome this inhibition.[4]

Q4: How can I monitor the progress of my CuAAC reaction?

A4: Reaction progress can be monitored by techniques such as LC-MS to observe the formation of the product and consumption of starting materials, or by SDS-PAGE if the conjugation results in a significant mass change. For a more direct approach, a fluorogenic azide can be used in a model reaction to establish optimal conditions before committing expensive biomolecules.[4][5]

Q5: What is the role of the PEG linker in N-(Propargyl-peg4)-n-bis(peg4-acid)?

A5: The polyethylene (B3416737) glycol (PEG) linker in this reagent serves multiple purposes. It increases the overall hydrophilicity of the resulting conjugate, which can improve solubility and reduce aggregation. The PEG spacer also provides flexibility and extends the distance between the conjugated molecules, which can be crucial for maintaining the biological activity of the biomolecule.

Experimental Protocols

General Protocol for CuAAC Bioconjugation

This protocol provides a starting point for the conjugation of an azide-modified biomolecule with N-(Propargyl-peg4)-n-bis(peg4-acid). Optimization of reagent concentrations and reaction time may be necessary for specific applications.

Materials:

  • Azide-modified biomolecule

  • N-(Propargyl-peg4)-n-bis(peg4-acid)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Aminoguanidine Hydrochloride (optional)

  • Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

  • Degassed water and buffers

Stock Solution Preparation:

  • Biomolecule-Azide: Prepare a stock solution of your azide-modified biomolecule in the reaction buffer.

  • Alkyne Linker: Prepare a 10 mM stock solution of N-(Propargyl-peg4)-n-bis(peg4-acid) in DMSO or an appropriate aqueous buffer.

  • CuSO₄: Prepare a 20 mM stock solution in degassed water.

  • THPTA: Prepare a 50 mM stock solution in degassed water.[12]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in degassed water. This solution must be prepared fresh immediately before use. [4]

  • Aminoguanidine: (Optional) Prepare a 100 mM stock solution in degassed water.

Reaction Procedure:

  • In a microcentrifuge tube, add the azide-modified biomolecule to the reaction buffer to achieve the desired final concentration (e.g., 10-50 µM).

  • Add the N-(Propargyl-peg4)-n-bis(peg4-acid) stock solution to a final concentration that is in 2-10 fold molar excess over the biomolecule.[1]

  • (Optional) Add aminoguanidine to a final concentration of 5 mM.

  • Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.[12] For example, for a 100 µL final reaction volume to achieve 250 µM Cu, mix 1.25 µL of 20 mM CuSO₄ and 2.5 µL of 50 mM THPTA. Let this stand for 1-2 minutes.

  • Add the catalyst premix to the reaction tube containing the biomolecule and alkyne. Mix gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

  • Mix the reaction gently by inversion and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

  • Once the reaction is complete, proceed with purification to remove the catalyst and excess reagents.

Component Stock Concentration Typical Final Concentration
Biomolecule-AzideVaries10 - 50 µM
Alkyne-Linker10 mM50 - 500 µM (2-10x excess)
CuSO₄20 mM50 - 250 µM
THPTA Ligand50 mM250 - 1250 µM (5x excess to Cu)
Sodium Ascorbate100 mM2.5 - 5 mM
Aminoguanidine (optional)100 mM5 mM

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne Terminal Alkyne (R1-C≡CH) Acetylide Copper Acetylide Intermediate Alkyne->Acetylide Coordination & Deprotonation Azide Azide (R2-N3) Cycloaddition Cycloaddition Azide->Cycloaddition CuII Cu(II) CuI Cu(I) (Active Catalyst) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Acetylide Triazole 1,4-disubstituted 1,2,3-Triazole Acetylide->Cycloaddition Cycloaddition->CuI Catalyst Regeneration Cycloaddition->Triazole Protonolysis CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_incubation 3. Incubation & Monitoring cluster_purification 4. Purification & Analysis A1 Prepare & Degas Buffers/Reagents A2 Prepare Fresh Sodium Ascorbate A1->A2 B4 Initiate with Sodium Ascorbate A2->B4 B1 Combine Biomolecule-Azide & Alkyne-Linker B3 Add Premix to Reaction B1->B3 B2 Prepare Cu/Ligand Premix B2->B3 B3->B4 C1 Incubate at RT (1-4h) or 4°C (overnight) B4->C1 C2 Monitor Progress (LC-MS, SDS-PAGE) C1->C2 D1 Quench Reaction (optional, e.g., EDTA) C2->D1 D2 Purify Conjugate (e.g., SEC, Dialysis) D1->D2 D3 Analyze Final Product D2->D3

References

PROTAC Linker Composition: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of linker composition on PROTAC efficacy and selectivity.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues encountered during your PROTAC experiments, with a focus on problems arising from linker design.

Issue 1: My PROTAC shows good binary binding to the target protein and E3 ligase, but I observe poor or no target degradation.

Potential Cause Recommended Solution
Suboptimal Linker Length: The linker may be too short, causing steric hindrance, or too long, preventing effective ternary complex formation.[1]Synthesize a library of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain carbons) to identify the optimal length.[2]
Incorrect Linker Attachment Point: The linker's connection point on the warhead or E3 ligase ligand may disrupt crucial binding interactions or orient the proteins unfavorably for ubiquitination.[3][4]Analyze the co-crystal structures of your ligands bound to their respective proteins to identify solvent-exposed regions suitable for linker attachment that are distal from key binding interfaces.[4] If structures are unavailable, perform medicinal chemistry to explore alternative attachment points.
Poor Cell Permeability: The physicochemical properties of the linker may prevent the PROTAC from efficiently crossing the cell membrane.[5]Modify the linker to improve its drug-like properties. For instance, incorporating more hydrophilic elements like PEG can enhance solubility, while more rigid structures can improve conformational stability.[3][6] Consider performing a cell permeability assay like PAMPA to assess this directly.[5]
Unfavorable Ternary Complex Conformation: Even with good binary binding, the linker may not promote a productive ternary complex conformation required for efficient ubiquitination.[7]Introduce conformational constraints by using more rigid linkers (e.g., incorporating piperazine (B1678402), piperidine (B6355638), or triazole rings) to pre-organize the PROTAC into a bioactive conformation.[6][7]

Issue 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.

Potential Cause Recommended Solution
Formation of Non-productive Binary Complexes: At high concentrations, the PROTAC can form separate binary complexes with the target protein and the E3 ligase, preventing the formation of the productive ternary complex.[8]Extend the dose-response range of your experiment to fully characterize the bell-shaped curve and identify the optimal concentration for maximal degradation (Dmax).[8]
Low Ternary Complex Cooperativity: The linker does not sufficiently promote favorable protein-protein interactions between the target and the E3 ligase.Optimize the linker to enhance ternary complex cooperativity. This can sometimes be achieved by adjusting the linker's length or rigidity to better orient the two proteins.[1]

Issue 3: My PROTAC is potent but lacks selectivity for the desired target isoform.

Potential Cause Recommended Solution
Linker Composition Favors Off-Target Ternary Complexes: The linker's length, flexibility, or chemical nature may enable the formation of stable ternary complexes with off-target proteins that share structural homology with your intended target.[9]Systematically vary the linker's length, composition, and attachment points. Even subtle changes can significantly alter the geometry of the ternary complex and shift selectivity towards the desired isoform.[4][9]
E3 Ligase Choice: The recruited E3 ligase may have a broader substrate scope that contributes to off-target degradation.Consider switching to a different E3 ligase. The choice of E3 ligase can significantly impact the degradation profile of a PROTAC.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of linkers used in PROTAC design?

The most prevalent linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[9] These are popular due to their synthetic accessibility and the ease with which their length can be modified.[6] Other common motifs include those with increased rigidity, such as piperazine, piperidine, and triazole rings.[6][9]

Q2: How does linker length impact PROTAC efficacy?

Linker length is a critical parameter that must be empirically optimized for each target-E3 ligase pair.[7] A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex.[3] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, or it may lead to unproductive binding modes.[7]

Q3: What is the role of linker rigidity in PROTAC design?

Introducing rigid elements into a linker can pre-organize the PROTAC into a bioactive conformation, which can reduce the entropic penalty of forming the ternary complex and lead to more potent degradation.[6][7] Rigid linkers can also enhance metabolic stability and may improve selectivity by disfavoring the formation of off-target ternary complexes.[7][]

Q4: How do I choose the best attachment point for the linker on my ligands?

The ideal attachment point should be in a solvent-exposed region of the ligand when it is bound to its protein target, and it should not interfere with key binding interactions.[4][] Analyzing co-crystal structures of the ligand-protein complexes is the most rational approach to identifying suitable exit vectors for linker attachment.[4]

Q5: Can the linker composition affect the oral bioavailability of a PROTAC?

Yes, the linker significantly influences the physicochemical properties of the PROTAC, which are crucial for oral bioavailability. For instance, incorporating features like piperidine or piperazine moieties can improve properties conducive to oral absorption.[12] Linker modifications that enable the PROTAC to adopt folded conformations with reduced polar surface area can also enhance cell permeability, a prerequisite for oral bioavailability.[12]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the impact of linker composition on PROTAC efficacy.

Table 1: Impact of Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1CRBNAlkyl/Ether< 12No degradation-[6]
TBK1CRBNAlkyl/Ether12100>90[6]
TBK1CRBNAlkyl/Ether1610>95[6]
p38αCRBNPEG8~500~70[2]
p38αCRBNPEG12~100>90[2]
ERαVHLPEG12>1000<20[4]
ERαVHLPEG16~100~80[4]

Table 2: Impact of Linker Composition on PROTAC Efficacy

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
BTKCRBNPEG-based (flexible)0.5>95MOLM-14[13]
BTKCRBNPiperazine-based (rigid)1.2>95MOLM-14[13]
EGFR (WT)CRBNAlkyl chain25~90HCC827[13]
EGFR (WT)CRBNPEG chain10>95HCC827[13]
CRBNVHLNine-atom alkyl chainConcentration-dependent decrease-HEK293T[6]
CRBNVHLThree PEG unitsWeak degradation-HEK293T[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of your studies.

Western Blot for Protein Degradation

Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[14]

Methodology:

  • Cell Culture and Treatment: Plate cells at a density that allows for 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli sample buffer, and boil the samples to denature the proteins. Load equal amounts of protein per lane of an SDS-PAGE gel.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[8][15]

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.[6]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the binding affinities and kinetics of binary and ternary complex formation in real-time.[1][16]

Methodology:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[1]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).[1]

    • Inject a series of concentrations of the soluble protein partner (the one not immobilized) over the sensor surface to confirm no non-specific binding.

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.[1]

  • Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the affinity (KD) of the ternary complex. Calculate the cooperativity factor (α).[1]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

Objective: To determine the thermodynamic parameters (affinity, enthalpy, entropy, and stoichiometry) of ternary complex formation.[17]

Methodology:

  • Sample Preparation: Prepare the protein and PROTAC samples in identical, degassed buffer to minimize heats of dilution.[17] Typically, one protein is placed in the sample cell, and the PROTAC and the other protein are in the syringe.

  • Titration: Titrate the PROTAC/protein solution from the syringe into the protein solution in the sample cell in a series of small injections.[18]

  • Data Acquisition: The instrument measures the heat released or absorbed during each injection.[17]

  • Data Analysis: Integrate the heat flow peaks and plot them against the molar ratio of the titrant. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.[18]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial membrane, providing an early indication of its potential for cell permeability.[5]

Methodology:

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane. The receiver wells are filled with buffer.[19]

  • Compound Addition: The PROTAC solution is added to the donor wells of the filter plate.[19]

  • Incubation: The plate is incubated for a defined period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the receiver compartment.[19]

  • Quantification: The concentration of the PROTAC in both the donor and receiver wells is quantified, typically by LC-MS/MS.[19]

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has crossed the membrane over time.[5]

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI Target Protein (POI) POI->TernaryComplex Binds E3 E3 Ligase E3->TernaryComplex Binds PolyUb_POI Polyubiquitinated POI TernaryComplex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization Design Linker Design (Length, Composition, Attachment) Synthesis PROTAC Synthesis Design->Synthesis Biophysical Biophysical Assays (SPR, ITC) Synthesis->Biophysical Permeability Permeability Assays (PAMPA) Synthesis->Permeability Cellular Cellular Assays (Western Blot, Viability) Biophysical->Cellular Analysis Data Analysis (DC50, Dmax, Selectivity) Cellular->Analysis Permeability->Analysis Optimization Linker Optimization Analysis->Optimization Iterative Improvement Optimization->Design

Caption: Experimental Workflow for PROTAC Linker Optimization.

Linker_Properties_Logic cluster_inputs Linker Properties cluster_outputs PROTAC Performance cluster_intermediates Intermediate Effects Length Length TernaryComplex Ternary Complex Formation & Stability Length->TernaryComplex Composition Composition (PEG, Alkyl, Rigid) Composition->TernaryComplex Physicochem Physicochemical Properties Composition->Physicochem Attachment Attachment Point Attachment->TernaryComplex Efficacy Efficacy (DC50, Dmax) Selectivity Selectivity PK Pharmacokinetics (Permeability, Stability) PK->Efficacy TernaryComplex->Efficacy TernaryComplex->Selectivity Physicochem->PK

Caption: Logical Relationship of Linker Properties to PROTAC Performance.

References

Technical Support Center: Characterization of N-(Propargyl-PEG4)-N-bis(PEG4-acid) Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of N-(Propargyl-PEG4)-N-bis(PEG4-acid) and its conjugates. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their mass spectrometry analyses.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of N-(Propargyl-PEG4)-N-bis(PEG4-acid)?

A1: The molecular formula for N-(Propargyl-PEG4)-N-bis(PEG4-acid) is C33H61NO16, with a molecular weight of approximately 727.8 g/mol . This value is crucial for confirming the identity of your starting material before conjugation.

Q2: Which mass spectrometry techniques are most suitable for analyzing this PEG linker and its conjugates?

A2: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for analyzing PEGylated molecules.[1] ESI is often coupled with liquid chromatography (LC-MS) and is advantageous for its suitability with complex mixtures and automated workflows.[2] MALDI-TOF MS is a robust technique for determining the average molecular weight and the degree of PEGylation.

Q3: What are the most common adducts observed for this molecule in mass spectrometry?

A3: In positive ion mode, you can expect to see protonated ([M+H]+), sodiated ([M+Na]+), and potassiated ([M+K]+) adducts. Due to the nature of PEG molecules, sodiated and potassiated adducts are often prominent.

Q4: Why does my mass spectrum show a distribution of peaks instead of a single peak for my PEG conjugate?

A4: This is a common characteristic of PEGylated molecules. The inherent polydispersity of many PEG reagents and the potential for multiple conjugation sites on a biomolecule can result in a heterogeneous mixture of products. This leads to a distribution of masses rather than a single, discrete molecular weight.

Q5: How can I simplify the complex spectra often seen with PEGylated compounds?

A5: Spectral complexity arises from multiple charge states and the polydispersity of the PEG conjugate.[3] The post-column addition of a charge-stripping agent, such as triethylamine (B128534) (TEA), can help to reduce the number of charge states and simplify the mass spectrum, making data interpretation easier.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal Intensity Poor ionization efficiency of the PEG conjugate.Optimize ESI source parameters (e.g., capillary voltage, source temperature). For MALDI, screen different matrices (e.g., DHB, sinapinic acid). Ensure the sample concentration is appropriate.
Sample loss during preparation.Use low-binding tubes and pipette tips. Minimize the number of transfer steps.
Broad, Unresolved Peaks High degree of polydispersity in the conjugate.This is often inherent to PEGylation. Use high-resolution mass spectrometry for better mass accuracy. Deconvolution software can help in interpreting the data.
Presence of multiple charge states (ESI).Use a charge-stripping agent like triethylamine (TEA) post-column to simplify the charge state distribution.[4]
Presence of a Repeating Pattern of Peaks Spaced by 44 Da Contamination with polyethylene (B3416737) glycol (PEG).This is a very common issue. Ensure all glassware is thoroughly cleaned and avoid using detergents that contain PEG. Use high-purity solvents. If necessary, purify the sample using techniques like dialysis or size-exclusion chromatography.
Unexpected Mass Detected Incomplete reaction or presence of side products.Use LC-MS to separate and identify different species in the reaction mixture. Optimize reaction conditions (e.g., pH, reaction time, stoichiometry).
Fragmentation of the conjugate in the mass spectrometer.Reduce the in-source collision energy or cone voltage. For MALDI, optimize laser power.
Difficulty in Identifying Conjugation Sites The intact mass analysis does not provide site-specific information.Perform peptide mapping. This involves digesting the conjugated protein with an enzyme like trypsin and then analyzing the resulting peptides by LC-MS/MS to identify which peptides have been modified.[5]

Quantitative Data Summary

The following table summarizes the theoretical monoisotopic mass and the expected m/z values for common adducts of N-(Propargyl-PEG4)-N-bis(PEG4-acid).

Description Molecular Formula Theoretical Monoisotopic Mass [M] (Da) Expected m/z [M+H]⁺ Expected m/z [M+Na]⁺ Expected m/z [M+K]⁺
N-(Propargyl-PEG4)-N-bis(PEG4-acid)C33H61NO16727.3990728.4063750.3882766.3621

Experimental Protocols

Protocol 1: ESI-LC/MS Analysis of N-(Propargyl-PEG4)-N-bis(PEG4-acid) Conjugates
  • Sample Preparation:

    • Dissolve the conjugate in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of approximately 1 mg/mL.[2]

    • If the sample is complex or contains salts, consider a desalting step using a C18 spin column.

    • Centrifuge the sample to pellet any insoluble material before injection.

  • Liquid Chromatography Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.[2]

    • Flow Rate: 0.3 mL/min.[2]

  • Mass Spectrometry Parameters (ESI-Q-TOF):

    • Ionization Mode: Positive ion mode.[2]

    • Capillary Voltage: 3.5 kV.[2]

    • Sampling Cone Voltage: 30 V (can be optimized to minimize fragmentation).[2]

    • Source Temperature: 120 °C.[2]

    • Desolvation Temperature: 350 °C.[2]

    • Mass Range: m/z 300-2000 for the unconjugated linker, may need to be extended for larger conjugates.[2]

  • Data Analysis:

    • Deconvolute the raw data to obtain the zero-charge mass spectrum.

    • Identify peaks corresponding to the expected molecular weight and common adducts.

Protocol 2: MALDI-TOF MS Analysis
  • Sample and Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or sinapinic acid (SA), in a 50:50 (v/v) acetonitrile/water solution containing 0.1% trifluoroacetic acid (TFA).

    • Dissolve the sample in a similar solvent to a concentration of 1-10 pmol/µL.

  • Spotting:

    • Mix the sample and matrix solutions in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Mass Spectrometry Analysis:

    • Use an external calibrant appropriate for the mass range of interest.

    • Acquire spectra in positive ion reflectron mode.

    • Optimize the laser power to achieve good signal-to-noise ratio while minimizing fragmentation.

  • Data Analysis:

    • Identify the peaks corresponding to the expected sodiated and potassiated adducts.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Conjugation Reaction Mixture desalt Desalting / Purification (e.g., C18, SEC) start->desalt dissolve Dissolution in LC-MS Grade Solvent desalt->dissolve lc Liquid Chromatography (Reversed-Phase) dissolve->lc esi Electrospray Ionization (Positive Mode) lc->esi ms Mass Spectrometry (Q-TOF / Orbitrap) esi->ms deconv Deconvolution ms->deconv analysis Mass Identification & Characterization deconv->analysis

Caption: A typical experimental workflow for the LC-MS analysis of PEG conjugates.

Troubleshooting_Logic cluster_issues Common Issues cluster_solutions Potential Solutions start Mass Spec Analysis issue Problem Encountered? start->issue no_problem Successful Characterization issue->no_problem No no_signal No / Low Signal issue->no_signal Yes bad_peaks Broad / Unresolved Peaks issue->bad_peaks contam Contamination Peaks (e.g., +44 Da repeats) issue->contam wrong_mass Incorrect Mass issue->wrong_mass sol_signal Optimize Source Parameters Check Concentration no_signal->sol_signal sol_peaks Use High-Resolution MS Add Charge-Stripping Agent bad_peaks->sol_peaks sol_contam Use High-Purity Reagents Thoroughly Clean Glassware Purify Sample contam->sol_contam sol_mass Optimize Reaction Reduce In-Source Fragmentation wrong_mass->sol_mass

Caption: A troubleshooting decision tree for mass spectrometry analysis of PEG conjugates.

References

Validation & Comparative

A Comparative Guide to Branched vs. Linear PEG4 Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to eliminate proteins implicated in disease. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The architecture of this linker, including its length, flexibility, and branching, profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This guide provides a comparative analysis of two distinct polyethylene (B3416737) glycol (PEG) linker architectures: the branched, trifunctional N-(Propargyl-peg4)-n-bis(peg4-acid) linker and the conventional linear PEG4 linker. While direct head-to-head experimental data for PROTACs differing only in these two specific linkers is not extensively published, this guide will compare their structural attributes, potential impact on PROTAC performance, and provide a framework for their experimental evaluation.

The Critical Role of the Linker in PROTAC Function

The linker is not merely a spacer but an active participant in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[2]

Structural and Functional Comparison

Linear PEG4 Linkers: The Flexible Standard

Linear PEG linkers are widely used in PROTAC design due to their synthetic accessibility, biocompatibility, and hydrophilicity, which can enhance the solubility of the PROTAC molecule.[3][4] The flexibility of the PEG chain allows the PROTAC to adopt various conformations, increasing the likelihood of forming a productive ternary complex.[5]

Key Characteristics of Linear PEG4 Linkers:

  • Flexibility: The high degree of rotational freedom can be advantageous in allowing the PROTAC to span the distance between the target protein and the E3 ligase and adopt an optimal orientation for ternary complex formation.[5]

  • Hydrophilicity: The repeating ethylene (B1197577) glycol units improve the aqueous solubility of the PROTAC, a crucial property for these often large and hydrophobic molecules.[]

  • Well-Established: The impact of linear PEG linker length on PROTAC efficacy has been systematically studied for various targets, providing a foundational understanding for rational design.[7][8]

N-(Propargyl-peg4)-n-bis(peg4-acid): A Branched, Trifunctional Architecture

N-(Propargyl-peg4)-n-bis(peg4-acid) represents a more complex, branched linker architecture. This trifunctional molecule possesses three arms: one with a terminal propargyl group and two with terminal carboxylic acid groups.[9] This structure offers unique possibilities for PROTAC design.

Potential Advantages and Considerations of Branched PEG4 Linkers:

  • Multivalency and Novel Geometries: The trifunctional nature allows for the attachment of multiple ligands. For instance, one could envision a PROTAC with one target-binding ligand and two E3 ligase-binding ligands, or vice versa. This could potentially enhance the avidity of the PROTAC for its target or the E3 ligase, potentially leading to more stable ternary complexes.

  • Altered Spatial Trajectory: The branched structure imposes a different spatial arrangement on the attached ligands compared to a linear linker. This could lead to more favorable or unfavorable protein-protein interactions within the ternary complex.

  • Modified Physicochemical Properties: The increased number of PEG units and functional groups in a branched linker will impact the overall molecular weight, polarity, and conformational flexibility of the PROTAC, which in turn can affect its permeability and pharmacokinetic profile.

Quantitative Performance Data

While a direct comparison is not available in the reviewed literature, the following tables summarize representative data for PROTACs utilizing linear PEG linkers to provide a baseline for performance expectations.

Table 1: Impact of Linear PEG Linker Length on PROTAC Degradation Efficiency

Target ProteinE3 LigaseLinker CompositionDC50DmaxCell LineReference(s)
BRD4CRBN0, 4, and 5 PEG units< 0.5 µMNot SpecifiedH661[10]
BRD4CRBN1-2 PEG units> 5 µMNot SpecifiedH661[10]
Estrogen Receptor α (ERα)VHL12-atom PEGEffectiveNot SpecifiedMCF7[2]
Estrogen Receptor α (ERα)VHL16-atom PEGMore PotentNot SpecifiedMCF7[2]
Bruton's tyrosine kinase (BTK)IAPPropargyl-PEG4-acid containing200 nMNot SpecifiedTHP-1[11][12]

Table 2: Physicochemical Properties and Permeability of PROTACs

PROTAC ComponentLinker TypeMolecular Weight (Da)cLogPTPSA (Ų)Permeability (Pe, 10⁻⁶ cm/s)Reference(s)
Representative PROTACsVarious900 - 1200HighHighGenerally Low (<1)[13]
PROTACs with PEG linkersPEGIncreases with lengthDecreases with lengthIncreases with lengthVariable, can be low[10]

Experimental Protocols for Comparative Evaluation

To empirically compare the performance of PROTACs with branched versus linear PEG4 linkers, a series of well-defined experiments are necessary.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in the level of a target protein following PROTAC treatment.[14]

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of concentrations of the PROTACs with both the branched and linear linkers for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples, add Laemmli buffer, and boil to denature the proteins. Separate the proteins by size using sodium dodeyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to ensure equal protein loading.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound across a lipid membrane, providing an indication of its potential for cell permeability.[3][15]

Protocol:

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.

  • Preparation of Donor and Acceptor Solutions: The PROTACs (with branched and linear linkers) are dissolved in a suitable buffer to create the donor solutions. The acceptor plate wells are filled with a buffer solution.

  • Permeability Assay: The filter plate (donor) is placed on top of the acceptor plate. The assembly is incubated at room temperature for a defined period (e.g., 5 hours) to allow the compounds to diffuse from the donor to the acceptor compartment.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The apparent permeability coefficient (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.

Visualizing Experimental and Logical Workflows

PROTAC_Mechanism_of_Action

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation cluster_analysis Comparative Analysis Synth_Linear Synthesize PROTAC with Linear PEG4 Linker Degradation_Assay Western Blot for Protein Degradation (DC50, Dmax) Synth_Linear->Degradation_Assay Permeability_Assay PAMPA for Cell Permeability (Pe) Synth_Linear->Permeability_Assay Synth_Branched Synthesize PROTAC with Branched PEG4 Linker Synth_Branched->Degradation_Assay Synth_Branched->Permeability_Assay Data_Comparison Compare Performance Metrics: - Degradation Potency & Efficacy - Permeability Degradation_Assay->Data_Comparison Permeability_Assay->Data_Comparison

Conclusion

The choice of linker is a critical determinant of PROTAC success. While linear PEG4 linkers are a well-established and effective choice, offering flexibility and hydrophilicity, the branched N-(Propargyl-peg4)-n-bis(peg4-acid) linker presents an intriguing alternative with the potential for multivalency and novel spatial arrangements of the PROTAC's functional moieties. The lack of direct comparative data highlights a gap in the current understanding of how linker architecture beyond simple length and composition influences PROTAC activity. The systematic evaluation of PROTACs containing these distinct linker types, using the experimental protocols outlined in this guide, is essential to elucidate the structure-activity relationships that govern their performance and to guide the rational design of next-generation protein degraders.

References

Navigating the ADC Frontier: A Comparative Guide to Branched vs. Linear Linkers in ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the intricate design of Antibody-Drug Conjugates (ADCs) presents a critical challenge. The choice of linker technology, the bridge between a potent cytotoxic payload and a targeted monoclonal antibody, profoundly influences an ADC's therapeutic index. This guide provides an objective comparison of branched versus linear linkers, supported by experimental data, to inform the rational design of next-generation ADCs.

The architecture of the linker plays a pivotal role in determining the drug-to-antibody ratio (DAR), stability, efficacy, and toxicity of an ADC.[1][2][3] While linear linkers have been the historical mainstay, branched linkers are emerging as a versatile tool to modulate ADC properties, offering the potential for higher drug loading and improved therapeutic outcomes.[4][5][6]

Key Performance Indicators: Branched vs. Linear Linkers

A critical aspect of ADC development is achieving an optimal drug-to-antibody ratio (DAR), which influences both efficacy and potential toxicity.[7] Branched linkers offer a distinct advantage in this regard by enabling the attachment of multiple payload molecules at a single conjugation site, thereby increasing the DAR without excessive modification of the antibody structure.[5][6][8] This can lead to enhanced potency, a crucial factor in cancer therapy.[5][6]

However, the increased structural complexity of branched linkers can introduce challenges. Steric hindrance from the branched core may impede the enzymatic cleavage required for payload release within the target cell, potentially reducing cytotoxic activity.[9][10] The length of the spacer arms in a branched linker is therefore a critical design parameter that must be optimized to ensure efficient drug release.[8][9]

The hydrophilicity of the linker is another key determinant of an ADC's developability, impacting its solubility, aggregation propensity, and pharmacokinetics.[11][12] Both linear and branched linkers can be modified with hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), to enhance their aqueous solubility and improve the overall properties of the ADC.[9][10][13]

The stability of the linker is paramount to prevent premature payload release in systemic circulation, which can lead to off-target toxicity.[1][14][15] The choice between cleavable and non-cleavable linkers, a feature applicable to both linear and branched architectures, dictates the mechanism of drug release.[1][12]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies of ADCs utilizing branched and linear linkers.

Parameter Linear Linker ADC Branched Linker ADC ("Short") Branched Linker ADC ("Long") Heterogeneous DAR 6 ADC (Control) Reference
Drug-to-Antibody Ratio (DAR) 266~6[8][9]
In Vitro Cytotoxicity (IC50, nM) 0.110.680.060.07[8][9]

Table 1: Comparison of in vitro cytotoxicity of trastuzumab-based ADCs with varying linker architectures against HER2+ BT-474 human breast carcinoma cells. The "short" and "long" branched linkers differ in the length of a PEG spacer. The data highlights that a short branched linker can lead to significantly lower potency, even compared to a lower DAR ADC.

Parameter Linear Linker ADC Branched Linker ADC Reference
In Vitro Cytotoxicity (IC50 against HER2-expressing breast cancer cell lines) Greater than linear linker ADCLower than linear linker ADC (indicating higher potency)[5][6]

Table 2: Qualitative comparison of in vitro cytotoxicity demonstrating the potential for branched linkers to enhance the potency of ADCs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC candidates.

Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to an antibody is a critical quality attribute.[16] Several methods are employed for DAR determination:

  • Ultraviolet-Visible (UV/Vis) Spectroscopy: A straightforward method that relies on the distinct absorbance maxima of the antibody and the payload to calculate the average DAR.[][18]

  • Hydrophobic Interaction Chromatography (HIC): A standard technique for analyzing cysteine-conjugated ADCs, separating species based on the number of conjugated drugs.[18]

  • Reversed-Phase Liquid Chromatography (RPLC): Often used to estimate the average DAR, this method typically involves denaturing the ADC.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that provides accurate mass measurements of the intact ADC or its subunits, allowing for precise DAR calculation and identification of different drug-loaded species.[4][16][19][20]

Protocol Outline for LC-MS based DAR Determination: [4][19][20]

  • Sample Preparation: The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains. For glycosylated ADCs, deglycosylation using an enzyme like PNGase F can simplify the mass spectrum.[20]

  • Liquid Chromatography (LC) Separation: The prepared ADC sample is injected into an LC system to separate the different ADC species.

  • Mass Spectrometry (MS) Analysis: The eluent from the LC is introduced into a mass spectrometer to determine the molecular weights of the different species.

  • Data Analysis and DAR Calculation: The deconvoluted mass spectra reveal peaks corresponding to the antibody with varying numbers of attached drug-linker moieties. The average DAR is calculated based on the relative abundance of these peaks.[19]

Assessment of ADC Stability

Evaluating the stability of an ADC in biological matrices is essential to predict its in vivo performance and potential for off-target toxicity.[1][14]

Protocol Outline for In Vitro Plasma Stability Assay: [4][14]

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).[4]

  • Sample Processing: At each time point, aliquots are taken, and the ADC is purified from the plasma matrix, often using affinity chromatography (e.g., Protein A/G).[4]

  • Quantification of Intact ADC and Free Payload:

    • ELISA: Can be used to quantify the concentration of intact ADC over time.[1]

    • LC-MS/MS: A highly sensitive method to quantify the amount of prematurely released (free) payload in the plasma supernatant after protein precipitation.[1]

  • Data Analysis: The rate of drug deconjugation is determined by monitoring the decrease in intact ADC or the increase in free payload over time.

Evaluation of In Vitro Cytotoxicity

This assay determines the potency of the ADC in killing cancer cells that express the target antigen.

Protocol Outline for In Vitro Cytotoxicity Assay: [8][9]

  • Cell Culture: Target-expressing cancer cells (e.g., BT-474 for HER2-targeted ADCs) are seeded in 96-well plates and allowed to adhere.

  • ADC Treatment: The cells are treated with serial dilutions of the ADCs (with both branched and linear linkers) and control antibodies.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for ADC internalization and payload-induced cell death.

  • Cell Viability Assessment: Cell viability is measured using a suitable assay (e.g., CellTiter-Glo).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves to compare the potency of the different ADCs.

Visualizing the Concepts

Diagrams generated using Graphviz provide a clear visual representation of the key structural differences and experimental workflows.

G Structural Comparison of Linear and Branched Linkers cluster_0 Linear Linker cluster_1 Branched Linker A Antibody L Linear Linker A->L P Payload L->P B Antibody BL Branched Linker Core B->BL P1 Payload 1 BL->P1 P2 Payload 2 BL->P2

Caption: Structural comparison of linear and branched ADC linkers.

G Experimental Workflow for Comparing ADC Efficacy cluster_0 ADC Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment cluster_3 Data Analysis & Comparison A Synthesize ADCs (Linear & Branched Linkers) B Determine DAR (LC-MS) A->B C Plasma Stability Assay (LC-MS/MS) B->C D Cytotoxicity Assay (IC50 Determination) B->D E Pharmacokinetic (PK) Studies D->E F Xenograft Efficacy Studies D->F G Compare Stability, Potency, PK, and Efficacy E->G F->G

Caption: Workflow for comparing branched vs. linear linker ADCs.

Conclusion

The decision between a linear and a branched linker architecture in ADC development is not straightforward and depends on the specific therapeutic goals. Branched linkers offer a promising strategy to increase the DAR and potentially enhance ADC potency. However, careful optimization of the linker's length and geometry is crucial to avoid issues with steric hindrance and ensure efficient payload release.[8][9][10] Linear linkers, being structurally simpler, may offer more predictable behavior and less steric hindrance.[4]

Ultimately, a comprehensive evaluation of ADCs with different linker designs, encompassing stability, in vitro and in vivo efficacy, and toxicity studies, is essential for selecting the optimal candidate for clinical development. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the design and optimization of next-generation ADCs.

References

Navigating the PROTAC Linker Landscape: A Guide to Alternatives for N-(Propargyl-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. While PEG-based linkers like N-(Propargyl-peg4)-n-bis(peg4-acid) are widely used, a diverse array of alternative linkers offers distinct advantages in optimizing PROTAC performance. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the rational design of next-generation protein degraders.

The linker component of a PROTAC, though often considered a simple spacer, plays a pivotal role in influencing a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] It orchestrates the formation of a stable and productive ternary complex between the protein of interest (POI) and an E3 ubiquitin ligase, the cornerstone of PROTAC-mediated protein degradation.[1] The length, rigidity, and chemical composition of the linker dictate the relative orientation and proximity of the POI and E3 ligase, directly impacting the efficiency of ubiquitination and subsequent degradation.[2]

This guide explores the performance of various linker classes as alternatives to the commonly used N-(Propargyl-peg4)-n-bis(peg4-acid), a PEG-based linker featuring a propargyl group for click chemistry and two carboxylic acid handles.[3] We will delve into the characteristics of flexible, rigid, and functional linkers, presenting a comparative analysis of their impact on key PROTAC parameters.

The PROTAC Mechanism of Action

At its core, a PROTAC is a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to eliminate specific proteins.[4] The process, illustrated below, involves the PROTAC simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism PROTAC Signaling Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Analysis of Alternative Linkers

The selection of a suitable linker is a multi-parameter optimization problem. Key performance indicators for a PROTAC include its degradation efficiency (DC50 and Dmax), cell permeability, and metabolic stability. The following sections compare different linker classes based on these parameters.

Flexible Linkers: Alkyl and PEG Chains

Flexible linkers, primarily composed of alkyl or polyethylene (B3416737) glycol (PEG) chains, are the most common starting points in PROTAC design due to their synthetic tractability.[5]

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[1] While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the resulting PROTAC.[2]

  • PEG Chains: PEG linkers enhance the hydrophilicity and aqueous solubility of PROTACs.[1] However, they can sometimes lead to reduced metabolic stability compared to their alkyl counterparts.[1]

Linker TypeKey CharacteristicsAdvantagesDisadvantagesRepresentative Data
Alkyl Chains Hydrocarbon chains of varying lengths.- Synthetically accessible and easy to modify.- High conformational flexibility.- Can lead to poor solubility.- May contribute to high lipophilicity and poor permeability.[1]For TBK1-targeting PROTACs, those with alkyl/ether linkers of 12-29 atoms showed submicromolar DC50 values, with a 21-atom linker demonstrating a DC50 of 3 nM and Dmax of 96%.[6]
PEG Chains Composed of repeating ethylene (B1197577) glycol units.- Improves solubility.- Can adopt folded conformations to shield polar surface area and improve permeability.[7]- May have reduced metabolic stability.- Can be more challenging and costly to synthesize.[1]In a series of BRD4-targeting PROTACs, those with shorter (0 PEG units) and longer (4-5 PEG units) linkers showed better degradation (DC50 < 0.5 µM) than those with intermediate lengths (1-2 PEG units, DC50 > 5 µM).[6]
Rigid Linkers: Constraining Conformational Freedom

To overcome the drawbacks of flexible linkers, researchers have increasingly turned to more rigid designs that can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[1]

  • Cyclic Structures (Piperazine/Piperidine): Incorporating saturated rings like piperazine (B1678402) and piperidine (B6355638) constrains the linker's conformation and can improve metabolic stability.[1][] The basicity of piperazine can also enhance solubility.[9]

  • Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity, and can participate in π-stacking interactions to stabilize the ternary complex.[1]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide conformational restriction and are metabolically stable.[1][]

Linker TypeKey CharacteristicsAdvantagesDisadvantagesRepresentative Data
Piperazine/Piperidine Saturated heterocyclic rings.- Constrains conformation.- Can improve metabolic stability and solubility.[][9]- Synthesis can be more complex than linear linkers.An androgen receptor (AR) PROTAC with a rigid piperidine-containing linker (PROTAC 50) induced potent AR depletion with a DC50 < 1 nM.[6]
Triazole-based Formed via copper-catalyzed azide-alkyne cycloaddition ("click chemistry").- Metabolically stable.- Rigid and planar, providing conformational restriction.[1][]- Requires specific functional groups (azide and alkyne) for synthesis.A series of BRD4-targeting PROTACs synthesized using click chemistry with varying linker lengths showed that degradation potency is highly dependent on the linker length for both CRBN and VHL-based PROTACs.[6]
Functional Linkers: "Smart" PROTACs

"Smart" or functional linkers are designed to respond to specific stimuli, offering greater control over PROTAC activity.

  • Photocleavable Linkers: These linkers incorporate a photolabile group that can be cleaved upon exposure to light of a specific wavelength, thereby activating the PROTAC.[6] This allows for precise spatial and temporal control over protein degradation.

Linker TypeKey CharacteristicsAdvantagesDisadvantagesRepresentative Data
Photocleavable Contains a photolabile caging group (e.g., nitrobenzyl).- Enables spatial and temporal control of PROTAC activity.- Can reduce off-target effects.- Requires an external light source for activation.- Potential for incomplete cleavage or off-target effects from the light source.Photocaged PROTACs have been developed that effectively induce degradation of targets like BRD4 and FKBP12 upon light activation.[11]

Experimental Protocols

To facilitate the evaluation of alternative linkers, this section provides detailed methodologies for key experiments.

General Workflow for PROTAC Evaluation

The following diagram illustrates a typical workflow for synthesizing and evaluating a new PROTAC.

PROTAC_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation POI_Ligand POI Ligand Synthesis/Acquisition PROTAC_Synth PROTAC Assembly POI_Ligand->PROTAC_Synth E3_Ligand E3 Ligase Ligand Synthesis/Acquisition E3_Ligand->PROTAC_Synth Linker_Synth Linker Synthesis/ Functionalization Linker_Synth->PROTAC_Synth Degradation_Assay Protein Degradation Assay (Western Blot) PROTAC_Synth->Degradation_Assay Permeability_Assay Cellular Permeability Assay (PAMPA, Caco-2) PROTAC_Synth->Permeability_Assay Stability_Assay Metabolic Stability Assay PROTAC_Synth->Stability_Assay Ternary_Complex_Assay Ternary Complex Formation (TR-FRET, AlphaLISA) PROTAC_Synth->Ternary_Complex_Assay

Caption: A generalized workflow for the synthesis and evaluation of PROTACs.

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol is used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of a PROTAC.

Materials:

  • Cell line expressing the protein of interest

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer. Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a membrane.[1]

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.[1] Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[1]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of a PROTAC.

Materials:

  • PAMPA plate system (donor and acceptor plates with a lipid-infused artificial membrane)

  • PROTAC compound

  • Phosphate buffer saline (PBS)

  • Organic solvent (e.g., dodecane)

  • Plate reader for quantification (e.g., UV-Vis or LC-MS)

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the lipid/organic solvent mixture.

  • Compound Preparation: Prepare a solution of the PROTAC compound in PBS.

  • Assay Setup: Add the PROTAC solution to the donor wells and fresh PBS to the acceptor wells. Assemble the plate "sandwich".

  • Incubation: Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.

Logical Relationships in Linker Design

The choice of a linker involves a trade-off between various physicochemical properties. The following diagram illustrates the logical relationships between linker characteristics and their impact on PROTAC performance.

Linker_Properties Linker Properties and Their Impact on PROTAC Performance cluster_linker Linker Characteristics cluster_performance PROTAC Performance Flexibility Flexibility (e.g., Alkyl, PEG) Ternary_Complex Ternary Complex Formation & Stability Flexibility->Ternary_Complex Can hinder stable binding if excessive Rigidity Rigidity (e.g., Cyclic, Aromatic) Stability Metabolic Stability Rigidity->Stability Often improves Rigidity->Ternary_Complex Can pre-organize for favorable binding Length Length Degradation Degradation Efficiency (DC50, Dmax) Length->Degradation Directly impacts Length->Ternary_Complex Optimal length is critical Solubility Solubility (Hydrophilicity/Hydrophobicity) Solubility->Degradation Impacts bioavailability Permeability Cellular Permeability Solubility->Permeability Complex relationship Permeability->Degradation Crucial for intracellular activity Stability->Degradation Affects in vivo efficacy Ternary_Complex->Degradation Determines

Caption: Interplay between linker properties and PROTAC performance metrics.

Conclusion

The linker is a multifaceted component of a PROTAC that significantly influences its therapeutic potential. While N-(Propargyl-peg4)-n-bis(peg4-acid) and other PEG-based linkers offer advantages in terms of solubility, a growing body of evidence highlights the benefits of exploring a wider chemical space for linker design. Alkyl chains provide synthetic simplicity, while rigid linkers incorporating cyclic or aromatic moieties can enhance metabolic stability and pre-organize the PROTAC for optimal ternary complex formation. Functional linkers, such as photocleavable ones, introduce an additional layer of control over PROTAC activity.

The rational design of PROTACs requires a systematic evaluation of various linker types. By carefully considering the trade-offs between flexibility, rigidity, length, and solubility, and by employing the robust experimental protocols outlined in this guide, researchers can accelerate the development of potent and selective protein degraders with improved drug-like properties. The continuous exploration of novel linker chemistry will undoubtedly be a key driver of innovation in the rapidly evolving field of targeted protein degradation.

References

biophysical assays to validate ternary complex formation with N-(Propargyl-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the development of heterobifunctional molecules like PROTACs, validating the formation of a stable ternary complex is a critical step. This guide provides an objective comparison of key biophysical assays used to characterize the interaction between a target protein, an E3 ligase, and a linker molecule such as N-(Propargyl-peg4)-n-bis(peg4-acid), a trifunctional PEG linker commonly used in PROTAC synthesis.[1][2][3][4] We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate assay for your research needs.

The formation of a productive ternary complex is the cornerstone of PROTAC-mediated protein degradation.[5][6][7] The stability and kinetics of this complex directly influence the efficiency of ubiquitination and subsequent degradation of the target protein.[8][9] Therefore, robust biophysical characterization is essential. This guide focuses on the most widely adopted techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Time-Resolved Förster Resonance Energy Transfer (TR-FRET).

Comparative Analysis of Biophysical Assays

Each biophysical assay offers unique advantages and limitations in terms of the data it provides, throughput, and sample requirements. The choice of assay often depends on the specific scientific question being addressed, from initial screening to in-depth kinetic and thermodynamic characterization.

Assay Principle Key Outputs Strengths Limitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index near a sensor surface upon binding of an analyte to an immobilized ligand.[5]Real-time kinetics (kon, koff), Equilibrium dissociation constant (KD), Cooperativity (α)[5][10]Label-free, high sensitivity, provides detailed kinetic information.[5][10]Requires immobilization of one binding partner, which can sometimes affect its activity; lower throughput than some other methods.[11]
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.Real-time kinetics (kon, koff), Equilibrium dissociation constant (KD)Label-free, higher throughput than SPR, more tolerant of crude samples.[12][11]Lower sensitivity compared to SPR, may not be suitable for detecting binding of very small molecules to proteins.[12][11]
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event.Equilibrium dissociation constant (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Label-free, provides a complete thermodynamic profile of the interaction in solution.[5][13]Low throughput, requires large amounts of sample, does not provide kinetic information.[5][13]
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Measures the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.[14][15]Ternary complex formation, Binding affinity (KD)Homogeneous (no-wash) assay, high throughput, sensitive.[14][16]Requires labeling of binding partners with fluorophores, which can potentially interfere with the interaction; provides endpoint rather than real-time kinetic data.

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from the biophysical characterization of the well-studied VHL:MZ1:BRD4BD2 ternary complex, which serves as a model system for many PROTAC development projects.[12][8]

Interaction Assay KD (nM) Cooperativity (α) Reference
MZ1 - VHLSPR29N/A[8]
MZ1 - VHLITC66N/A[8]
MZ1 - Brd4BD2SPR1N/A[8]
MZ1 - Brd4BD2ITC4N/A[8]
VHL:MZ1:Brd4BD2 (Ternary)SPR-26[12]
VHL:MZ1:Brd4BD2 (Ternary)ITC-15[12]

Note: Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD. A value greater than 1 indicates positive cooperativity, meaning the binding of one protein partner enhances the affinity for the other.[10]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental setups can aid in understanding and implementing these assays.

cluster_0 PROTAC-Mediated Degradation Pathway Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation

Figure 1: PROTAC signaling pathway.

cluster_1 SPR/BLI Experimental Workflow Immobilize Ligand 1. Immobilize Ligand (e.g., E3 Ligase) on sensor Inject Analyte 1 2. Inject Analyte 1 (e.g., PROTAC) - Binary Interaction Immobilize Ligand->Inject Analyte 1 Inject Analyte 2 3. Inject Analyte 2 (e.g., Target Protein + PROTAC) - Ternary Interaction Immobilize Ligand->Inject Analyte 2 Data Analysis 4. Data Analysis (Kinetics, Affinity, Cooperativity) Inject Analyte 1->Data Analysis Inject Analyte 2->Data Analysis

Figure 2: SPR/BLI workflow.

cluster_2 ITC Experimental Workflow Load Cell 1. Load Cell with Protein 1 (e.g., E3 Ligase + Target Protein) Titration 3. Titrate Ligand into Cell Load Cell->Titration Load Syringe 2. Load Syringe with Ligand (e.g., PROTAC) Load Syringe->Titration Measure Heat Change 4. Measure Heat Change Titration->Measure Heat Change Data Analysis 5. Data Analysis (Thermodynamics, Affinity) Measure Heat Change->Data Analysis

Figure 3: ITC workflow.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR)
  • Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip surface. The choice of protein to immobilize depends on factors such as size, stability, and available functional groups for coupling.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC molecule over the immobilized E3 ligase surface to measure the binary binding kinetics (kon, koff) and affinity (KD).

    • Separately, inject a series of concentrations of the PROTAC over an immobilized target protein surface to determine the other binary interaction.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.[10]

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary interactions) to determine kinetic and affinity constants. Calculate the cooperativity factor (α) by dividing the KD of the binary interaction by the KD of the ternary interaction.[10]

Bio-Layer Interferometry (BLI)
  • Sensor Loading: Load a streptavidin-coated biosensor with a biotinylated protein (e.g., the E3 ligase).[12]

  • Baseline: Equilibrate the loaded biosensor in assay buffer to establish a stable baseline.

  • Association: Dip the biosensor into wells containing the PROTAC and target protein (for ternary analysis) or just the PROTAC (for binary analysis) at various concentrations.

  • Dissociation: Move the biosensor back to buffer-containing wells to monitor the dissociation of the complex.

  • Data Analysis: Similar to SPR, analyze the resulting binding curves to determine kon, koff, and KD.[12]

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Prepare solutions of the PROTAC and the protein partners in the same buffer to minimize buffer mismatch effects. Typically, the PROTAC is placed in the syringe, and a mixture of the target protein and E3 ligase is in the sample cell.

  • Titration: Perform a series of small, sequential injections of the PROTAC from the syringe into the sample cell while monitoring the heat released or absorbed.[17]

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy (ΔH) of the interaction.[13]

Time-Resolved Förster Resonance Energy Transfer (TR-FRET)
  • Reagent Preparation: Label the target protein and the E3 ligase with a compatible TR-FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) pair, respectively. This is often achieved using antibody-based labeling or by expressing tagged proteins.

  • Assay Setup: In a microplate, mix the labeled target protein, labeled E3 ligase, and a range of concentrations of the PROTAC.

  • Incubation: Allow the reaction to reach equilibrium.

  • Measurement: Excite the donor fluorophore and measure the emission from both the donor and the acceptor after a time delay.[16]

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed when plotting the TR-FRET ratio against the PROTAC concentration, which is indicative of ternary complex formation and the "hook effect" at high PROTAC concentrations.[14][18]

Conclusion

The biophysical validation of ternary complex formation is a data-driven process that is fundamental to the successful development of PROTACs and other targeted protein degraders. While SPR and BLI provide invaluable kinetic insights, ITC offers a complete thermodynamic picture of the binding event.[5][12] TR-FRET, on the other hand, is a powerful high-throughput method for screening and initial characterization.[14] By carefully selecting and applying these assays, researchers can gain a comprehensive understanding of the molecular interactions driving their system, enabling the rational design and optimization of potent and selective protein degraders.

References

The Influence of PEG Linker Length on Protein Degradation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. A critical determinant of PROTAC efficacy is the length of the polyethylene (B3416737) glycol (PEG) linker, which connects the target protein-binding ligand to the E3 ligase recruiter. This guide provides a comparative analysis of how different PEG linker lengths affect protein degradation, supported by experimental data and detailed methodologies.

The linker in a PROTAC is not merely a spacer but an active component that governs the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] An optimal linker length is crucial for inducing the necessary proximity and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation by the proteasome.[1][3] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[4] Conversely, an excessively long linker may result in a non-productive complex where ubiquitination sites are not accessible.[2][]

Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

The relationship between PEG linker length and degradation efficacy is often non-linear and target-dependent, necessitating empirical optimization for each system.[4][6] The following table summarizes quantitative data from studies on PROTACs targeting various proteins, illustrating the impact of PEG linker length on degradation potency (DC50) and maximal degradation (Dmax).

Target ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα) VHL9140,000-[7]
12Effective Degradation-[2][][8]
1626,000 (More Potent)-[][7][8]
TANK-binding kinase 1 (TBK1) VHL< 12No Degradation-[7][9]
12 - 29Submicromolar-[7][9]
21396[6][7][9]
2929276[7][9]
Bromodomain-containing protein 4 (BRD4) CRBN0 PEG units< 500-[7]
1-2 PEG units> 5,000-[7]
4-5 PEG units< 500-[7]
Cyclin-dependent kinase 9 (CDK9) CRBNTriazole linkerMore Efficient-[2][8]
Alkane chainLess Efficient-[8]

Note: DC50 is the half-maximal degradation concentration, and Dmax is the maximum percentage of protein degradation.

Signaling Pathways and Experimental Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Recycling PolyUb Polyubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Comparative Analysis Workflow start Synthesize PROTACs with Varying PEG Linker Lengths cell_culture Cell Culture and Seeding start->cell_culture treatment Treat Cells with Different PROTAC Concentrations cell_culture->treatment incubation Incubate for a Defined Period (e.g., 24h) treatment->incubation cell_lysis Cell Lysis and Protein Quantification incubation->cell_lysis western_blot Western Blot Analysis cell_lysis->western_blot data_analysis Data Analysis: Determine DC50 and Dmax western_blot->data_analysis conclusion Compare Efficacy and Identify Optimal Linker Length data_analysis->conclusion

Caption: Experimental workflow for comparing PROTAC efficacy.

Experimental Protocols

To ensure reproducibility and facilitate the design of new experiments, detailed methodologies for key assays are provided below.

Western Blotting for Protein Degradation Assessment

Objective: To visually and quantitatively measure the reduction in the level of a target protein after PROTAC treatment.[4]

Methodology:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of PROTACs with different PEG linker lengths for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.[4][6]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.[4]

  • Protein Quantification: Determine the total protein concentration in each cell lysate using a bicinchoninic acid (BCA) assay or a similar method to ensure equal protein loading.[4]

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5-10 minutes to denature the proteins.[4]

  • SDS-PAGE and Protein Transfer: Load the prepared samples onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel to separate proteins based on their size. Subsequently, transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[4]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate it with a primary antibody specific to the target protein. A primary antibody against a loading control protein (e.g., GAPDH or β-actin) should also be used to normalize for protein loading.

  • Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the intensity of the protein bands. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[6]

Cell Viability Assay (e.g., MTS Assay)

Objective: To assess the downstream effect of target protein degradation on cell proliferation and viability.[6]

Methodology:

  • Cell Seeding and Treatment: Seed cells in 96-well plates at an appropriate density. After overnight adherence, treat the cells with a serial dilution of the PROTACs.[6]

  • Incubation: Incubate the plates for a period relevant to the biological function of the target protein (e.g., 48-72 hours).[6]

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[4]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.[4]

Conclusion

The length of the PEG linker is a critical parameter in the design of potent and effective PROTACs.[1][2] The provided data and methodologies highlight the necessity of a systematic approach to linker optimization for each target protein and E3 ligase combination.[4] By employing quantitative techniques such as Western blotting, researchers can effectively compare the degradation efficiency of different linker constructs and identify the optimal design for their therapeutic target.

References

A Comparative Guide to Conjugate Stability: The Role of N-(Propargyl-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs), the stability of the linker connecting the biological moiety to the payload is a critical determinant of efficacy and safety. This guide provides a comprehensive comparison of N-(Propargyl-peg4)-n-bis(peg4-acid), a branched polyethylene (B3416737) glycol (PEG) linker, with common alternatives, focusing on the impact on conjugate stability. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in linker selection.

Introduction to N-(Propargyl-peg4)-n-bis(peg4-acid)

N-(Propargyl-peg4)-n-bis(peg4-acid) is a heterotrifunctional linker featuring a propargyl group for click chemistry, and two carboxylic acid groups for amidation.[1][2] Its branched structure and the inclusion of PEG4 moieties are designed to enhance hydrophilicity and provide steric shielding, which can mitigate aggregation and improve the pharmacokinetic profile of the resulting conjugate.[3][] The propargyl group allows for a highly stable triazole linkage with azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[] The carboxylic acid groups react with primary amines to form stable amide bonds.[1]

Comparative Analysis of Linker Stability

The overall stability of a bioconjugate is influenced by the chemical nature of the linkage and the physicochemical properties of the linker itself. Here, we compare the stability aspects of conjugates formed using N-(Propargyl-peg4)-n-bis(peg4-acid) with those of other common linker strategies.

Table 1: Comparison of Linkage Chemistries

Linkage TypeFormed FromStability CharacteristicsCommon Alternatives
1,2,3-Triazole Propargyl + Azide (Click Chemistry)Highly stable to hydrolysis, enzymatic degradation, and a wide pH range.[6] Considered one of the most robust linkages in bioconjugation.Thioether (from Maleimide (B117702) + Thiol)
Amide Carboxylic Acid + AmineGenerally very stable under physiological conditions. Can be cleaved by proteases if part of a specific enzyme recognition sequence.Ester, Hydrazone
Thioether (from Maleimide) Maleimide + ThiolSusceptible to retro-Michael reaction (deconjugation) and thiol exchange in the presence of endogenous thiols like glutathione, leading to premature payload release.[7][8] Ring-opening hydrolysis of the succinimide (B58015) ring can increase stability but is often slow.[9]Thiol-disulfide exchange
Valine-Citrulline (VC) DipeptideDesigned to be cleaved by lysosomal proteases (e.g., Cathepsin B) inside target cells. Can exhibit instability in rodent plasma due to carboxylesterase activity.[6]Other enzyme-cleavable dipeptides, pH-sensitive linkers

Table 2: Impact of PEG Linker Architecture on Conjugate Properties

Linker ArchitectureKey FeaturesImpact on Stability and Pharmacokinetics
Branched PEG (e.g., N-(Propargyl-peg4)-n-bis(peg4-acid)) Multiple PEG arms extending from a central core.[10]Can offer superior shielding of hydrophobic payloads, potentially reducing aggregation and leading to slower clearance rates and improved pharmacokinetics, especially at high drug-to-antibody ratios (DAR).[11][12] May allow for higher drug loading without compromising stability.[3]
Linear PEG Single PEG chain.Enhances hydrophilicity and can improve pharmacokinetic properties compared to non-PEGylated linkers.[] The effect on stability and clearance is often dependent on the length of the PEG chain.[13]

Experimental Protocols

To empirically assess and compare the stability of conjugates, a suite of analytical methods is employed. Below are detailed protocols for key experiments.

Protocol 1: In Vitro Plasma Stability Assessment by LC-MS

This method is used to determine the stability of an ADC in plasma by monitoring changes in the drug-to-antibody ratio (DAR) and the release of free payload over time.[14]

Materials:

  • ADC constructs with different linkers

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS)

  • Protein A or G magnetic beads for immunoprecipitation

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Acetonitrile (B52724)

  • Formic acid

  • LC-MS system (e.g., Q-TOF)

Procedure:

  • Incubation: Incubate the ADCs in plasma at a final concentration of 100 µg/mL at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Immunocapture of ADC: At each time point, add an aliquot of the plasma sample to a suspension of Protein A/G magnetic beads. Incubate to allow the ADC to bind to the beads.

  • Washing: Wash the beads with PBS to remove unbound plasma proteins.

  • Elution and Reduction: Elute the ADC from the beads. For analysis of the light and heavy chains, add DTT to the eluted sample and incubate to reduce the disulfide bonds.

  • Free Payload Extraction: To a separate aliquot of the plasma sample, add cold acetonitrile to precipitate proteins. Centrifuge and collect the supernatant containing the free payload.

  • LC-MS Analysis:

    • Analyze the reduced ADC samples by LC-MS to separate the light and heavy chains and determine the distribution of drug-loaded species.

    • Analyze the supernatant from the protein precipitation to quantify the amount of released payload.

  • Data Analysis: Calculate the average DAR at each time point by analyzing the mass spectra of the light and heavy chains. Quantify the free payload using a standard curve.

Protocol 2: Assessment of Aggregation by Size-Exclusion Chromatography (SEC-HPLC)

SEC is a non-denaturing chromatographic technique used to separate molecules based on their hydrodynamic radius, allowing for the quantification of monomers, aggregates, and fragments.[15]

Materials:

  • ADC constructs

  • SEC-HPLC system with a suitable column (e.g., TSKgel G3000SWxl)

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

Procedure:

  • Sample Preparation: Dilute the ADC samples to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection: Inject a defined volume of the sample onto the SEC column.

  • Chromatography: Run the separation under isocratic flow conditions.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer, high-molecular-weight species (aggregates), and low-molecular-weight species (fragments). Express the amount of each species as a percentage of the total peak area.

Protocol 3: Thermal Stability Assessment by Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, measures the thermal unfolding of a protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions as the protein denatures. An increase in the melting temperature (Tm) indicates higher thermal stability.

Materials:

  • ADC constructs

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • Real-time PCR instrument capable of performing a thermal melt

  • Appropriate buffer system

Procedure:

  • Sample Preparation: Prepare a master mix containing the ADC at a final concentration of 1 mg/mL and SYPRO Orange dye at a 5X final concentration in the desired buffer.

  • Plate Loading: Aliquot the master mix into a 96-well PCR plate.

  • Thermal Melt: Place the plate in the real-time PCR instrument and perform a thermal ramp from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute). Monitor the fluorescence at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is determined from the midpoint of the unfolding transition, typically by fitting the data to a Boltzmann equation or by identifying the peak of the first derivative of the melt curve.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the rationale behind linker selection, the following diagrams are provided.

experimental_workflow cluster_stability Conjugate Stability Assessment cluster_protocol Experimental Steps plasma_stability Plasma Stability (LC-MS) incubation Incubation in Plasma plasma_stability->incubation aggregation Aggregation (SEC-HPLC) separation Chromatographic Separation aggregation->separation thermal_stability Thermal Stability (DSF) analysis Data Analysis thermal_stability->analysis incubation->separation separation->analysis conclusion conclusion analysis->conclusion Comparative Stability Profile start ADC Conjugates start->plasma_stability start->aggregation start->thermal_stability

Workflow for assessing and comparing conjugate stability.

linker_selection_logic cluster_linker_attributes Linker Attributes cluster_stability_outcomes Impact on Conjugate Stability propargyl Propargyl Group (Click Chemistry) triazole Stable Triazole Linkage propargyl->triazole acid Carboxylic Acid (Amidation) amide Stable Amide Bond acid->amide peg Branched PEG4 (Hydrophilicity, Shielding) physicochemical Improved Physicochemical Properties (Reduced Aggregation, Improved PK) peg->physicochemical linker N-(Propargyl-peg4)-n-bis(peg4-acid) linker->propargyl linker->acid linker->peg

Relationship between the structure of N-(Propargyl-peg4)-n-bis(peg4-acid) and its impact on conjugate stability.

Conclusion

The selection of a linker is a critical step in the design of bioconjugates. N-(Propargyl-peg4)-n-bis(peg4-acid) offers a compelling combination of features that contribute to enhanced conjugate stability. The formation of a highly stable triazole ring via click chemistry and robust amide bonds provides covalent integrity, while the branched PEG architecture can improve physicochemical properties and pharmacokinetic profiles. Compared to linkers that are susceptible to premature cleavage in circulation, such as those based on maleimide chemistry, conjugates utilizing N-(Propargyl-peg4)-n-bis(peg4-acid) are expected to exhibit superior stability. The provided experimental protocols offer a framework for the direct comparison of this and other linker technologies, enabling the rational design of more stable and effective bioconjugates.

References

A Comparative Guide to N-(Propargyl-peg4)-n-bis(peg4-acid) Performance in Diverse E3 Ligase Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. The linker component, which connects the target protein ligand to the E3 ligase recruiter, is a critical determinant of a PROTAC's efficacy, influencing its degradation capability, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the performance of the trifunctional polyethylene (B3416737) glycol (PEG)-based linker, N-(Propargyl-peg4)-n-bis(peg4-acid), in the context of three commonly utilized E3 ligase systems: Cereblon (CRBN), von Hippel-Lindau (VHL), and Mouse Double Minute 2 homolog (MDM2).

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC molecule is not merely a spacer but plays a crucial role in facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length, composition, and rigidity of the linker dictate the spatial orientation of the two proteins, which is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein. PEG-based linkers, such as N-(Propargyl-peg4)-n-bis(peg4-acid), are frequently employed due to their hydrophilicity, which can enhance solubility and cell permeability, and their flexibility, which can accommodate the formation of a productive ternary complex.

Performance of PEG-Based Linkers in Different E3 Ligase Systems

Direct head-to-head comparative data for N-(Propargyl-peg4)-n-bis(peg4-acid) across different E3 ligase systems is limited in publicly available literature. However, by examining studies on PROTACs utilizing PEG linkers of similar length and composition, we can infer performance trends and provide a representative comparison.

Cereblon (CRBN) E3 Ligase System

PROTACs that recruit the CRBN E3 ligase have shown that the length of the PEG linker can have a profound and sometimes non-linear effect on degradation efficiency. This phenomenon is often referred to as the "Goldilocks effect," where both very short and longer linkers can be effective, while intermediate lengths may be detrimental to ternary complex formation.

Linker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PEG4-based BRD4H661< 500> 90[1]
Alkyl C5 BRD4H661> 5000~50[1]
PEG1-2 BRD4H661> 5000~60[1]

Note: The data presented is representative and compiled from different studies. Direct comparison should be made with caution due to variations in experimental conditions.

von Hippel-Lindau (VHL) E3 Ligase System

In contrast to CRBN-based PROTACs, studies on VHL-recruiting PROTACs often suggest that increasing the length of the PEG linker can lead to a decrease in degradation potency. This highlights the distinct structural requirements for optimal ternary complex formation with different E3 ligases.

Linker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PEG-based (short) Generic TargetHEK293TPotentHigh[1]
PEG-based (long) Generic TargetHEK293TWeakLow[1]
Alkyl Chain Generic TargetHEK293TVariableVariable[1]

Note: The data presented is representative and compiled from different studies. Direct comparison should be made with caution due to variations in experimental conditions.

Mouse Double Minute 2 (MDM2) E3 Ligase System

The use of MDM2 as a recruited E3 ligase is also influenced by linker composition. Studies have shown that PEG-based linkers can be effectively used to degrade target proteins. For example, a BRD4-degrading PROTAC utilizing a nutlin-based MDM2 ligand was successfully constructed with a 13-atom PEG linker, demonstrating potent degradation.[2]

Linker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PEG-based (13-atom) BRD4RS4;11Potent>90%[3][4]
Alkyl Chain VariousVariousVariableVariable[5]

Note: The data presented is representative and compiled from different studies. Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

To aid researchers in their evaluation of PROTACs, detailed methodologies for key experiments are provided below.

Western Blotting for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

In Vitro Ubiquitination Assay

Objective: To confirm that the PROTAC can induce the ubiquitination of the target protein in the presence of the E3 ligase.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in order: reaction buffer, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, the purified E3 ligase complex (e.g., CRBN-DDB1), the purified target protein, and ATP.

  • PROTAC Addition: Add the PROTAC molecule at the desired concentration or a vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein to detect the appearance of higher molecular weight ubiquitinated species.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the binding affinity and kinetics of the PROTAC-induced ternary complex.

Protocol:

  • Immobilization: Immobilize the purified E3 ligase (e.g., VHL complex) onto an SPR sensor chip.

  • Binary Interaction Analysis: Inject the PROTAC over the sensor surface at various concentrations to determine the binary binding affinity (KD) between the PROTAC and the E3 ligase.

  • Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein at various concentrations over the E3 ligase-immobilized surface.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for the ternary complex formation. Calculate the cooperativity factor (α) by comparing the affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein.

Visualizing PROTAC Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC TargetProtein Target Protein (POI) PROTAC->TargetProtein Binds E3Ligase E3 Ligase PROTAC->E3Ligase Recruits Proteasome Proteasome TargetProtein->Proteasome Degradation E3Ligase->TargetProtein Ubiquitination Ub Ubiquitin DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: Mechanism of PROTAC-induced targeted protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A PROTAC Synthesis (with N-(Propargyl-peg4)-n-bis(peg4-acid)) B Biochemical Assays (e.g., SPR for Ternary Complex) A->B C Cellular Assays (e.g., Western Blot for Degradation) B->C D Data Analysis (DC50, Dmax, Cooperativity) C->D E Lead Optimization D->E E->A Iterative Design

References

A Comparative Guide to PROTAC Linkers: Evaluating Trifunctional N-(Propargyl-peg4)-n-bis(peg4-acid) in the Context of Published Research

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects a target protein-binding ligand to an E3 ligase-recruiting moiety. This guide provides a comparative analysis of different PROTAC linker architectures, with a special focus on the potential applications of trifunctional linkers like N-(Propargyl-peg4)-n-bis(peg4-acid). While direct published research specifically utilizing N-(Propargyl-peg4)-n-bis(peg4-acid) is not yet available, this guide will leverage data from studies on analogous branched and linear linkers to provide an objective comparison for researchers, scientists, and drug development professionals.

The Critical Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not a passive spacer but a key determinant of its biological activity.[1] The length, composition, and rigidity of the linker influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] This, in turn, dictates the efficiency of ubiquitination and subsequent degradation of the target protein. Common linker types include flexible polyethylene (B3416737) glycol (PEG) and alkyl chains, as well as more rigid structures incorporating cyclic moieties.[1][2]

Comparative Analysis of PROTAC Linker Architectures

The choice of linker architecture has a profound impact on the physicochemical properties and performance of a PROTAC. Below is a comparison of common linker types, including a discussion on the potential advantages of trifunctional linkers.

Linear Linkers: The Workhorses of PROTAC Development

Linear linkers, particularly those composed of PEG or alkyl chains, are the most widely used in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.

  • Polyethylene Glycol (PEG) Linkers: PEG linkers are hydrophilic, which can improve the solubility and cell permeability of the PROTAC molecule.[1] Their flexibility allows for the necessary conformational adjustments to facilitate ternary complex formation. Studies have shown that the length of the PEG linker is a critical parameter that needs to be optimized for each target and E3 ligase pair to achieve maximal degradation.[3]

  • Alkyl Linkers: Alkyl chains offer a high degree of conformational flexibility.[2] However, they are generally more hydrophobic than PEG linkers, which can sometimes negatively impact the solubility of the PROTAC.[2]

Rigid Linkers: Enhancing Potency through Conformational Constraint

Rigid linkers, often containing cyclic structures like piperazine (B1678402) or piperidine, introduce conformational constraints that can pre-organize the PROTAC into a bioactive conformation.[2] This can lead to a lower entropic penalty upon binding and potentially more potent degradation. However, the synthesis of PROTACs with rigid linkers can be more complex.

Trifunctional Linkers: Enabling Novel PROTAC Modalities

Trifunctional linkers, such as N-(Propargyl-peg4)-n-bis(peg4-acid), represent an emerging class of linkers with the potential to create novel PROTAC constructs. These Y-shaped or branched linkers can be used to attach multiple functional moieties, leading to:

  • Dual-Targeting PROTACs: By attaching two different target-binding ligands to a single E3 ligase ligand, it is possible to induce the simultaneous degradation of two distinct proteins.[4] This approach could be particularly beneficial for targeting interconnected pathways in diseases like cancer.[4][5]

  • Dual-Ligase PROTACs: Alternatively, a single target-binding ligand can be connected to two different E3 ligase ligands, potentially enhancing the efficiency of degradation by engaging multiple ubiquitin ligase complexes.[4]

  • Dual-Ligand PROTACs: Recent research has explored the use of branched linkers to create PROTACs with two copies of both the target-binding ligand and the E3 ligase ligand.[6][7] This "dual-ligand" approach has been shown to significantly increase the avidity and stability of the ternary complex, leading to enhanced degradation potency and prolonged duration of action compared to their conventional single-ligand counterparts.[6][8]

Quantitative Comparison of Linker Performance

The following tables summarize experimental data from published studies, comparing the performance of PROTACs with different linker architectures.

Table 1: Comparison of Degradation Efficacy for Single-Ligand vs. Dual-Ligand PROTACs Targeting BET Proteins

PROTACLinker ArchitectureTarget ProteinCell LineDC50 (µM)Dmax (%)Reference
dBET1LinearBRD2, BRD3, BRD4HEK293~1~90[6]
MZ1LinearBRD2, BRD3, BRD4HEK293~1~90[6]
Dual-Ligand PROTACBranchedBRD2, BRD3, BRD4HEK293~0.1>95[6]

Table 2: Impact of Linear Linker Length on ERα Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC 1PEG12>1000<20[3]
PROTAC 2PEG165>95[3]
PROTAC 3PEG2025>95[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of PROTACs.

Western Blotting for Protein Degradation

This is the most common method to quantify the extent of target protein degradation.

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the intensity of the protein bands using image analysis software. Normalize the target protein band intensity to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.

Cell Viability/Cytotoxicity Assay

These assays are used to determine the effect of the PROTAC on cell proliferation and to assess its therapeutic potential.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin (B115843) to each well and measure the luminescence or fluorescence, respectively, according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability as a percentage of the vehicle control against the logarithm of the PROTAC concentration. Calculate the IC50 value from the resulting dose-response curve.

Visualizing PROTAC Mechanisms and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key concepts in PROTAC research.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_1 PROTAC Evaluation Workflow A PROTAC Synthesis & Characterization B Cell-Based Assays A->B E Ternary Complex Formation (e.g., ITC, SPR) A->E C Western Blot (Degradation Assessment) B->C D Cytotoxicity Assay (IC50 Determination) B->D F In Vivo Studies (PK/PD, Efficacy) C->F D->F

Caption: A typical experimental workflow for the evaluation of PROTACs.

Caption: Structural comparison of linear, rigid, and trifunctional PROTAC linkers.

Conclusion

The rational design of the linker is a critical aspect of developing effective and drug-like PROTACs. While linear PEG and alkyl linkers remain the most commonly used due to their synthetic tractability, the exploration of novel linker architectures is a promising avenue for enhancing PROTAC performance. Trifunctional linkers, such as N-(Propargyl-peg4)-n-bis(peg4-acid), offer the potential to construct innovative PROTAC modalities, including dual-targeting and dual-ligand degraders. The available data on branched, dual-ligand PROTACs suggests that this approach can lead to a significant improvement in degradation potency. As the field of targeted protein degradation continues to evolve, the systematic investigation of diverse linker structures will be paramount in unlocking the full therapeutic potential of this exciting technology.

References

Evaluating the Drug-to-Antibody Ratio: A Comparative Guide to Branched PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of Antibody-Drug Conjugates (ADCs), profoundly influencing their therapeutic efficacy and safety.[1][2][3] Achieving a high and homogeneous DAR is a key objective in ADC development. Branched Polyethylene Glycol (PEG) linkers have emerged as a promising strategy to increase the number of drug molecules per antibody, thereby enhancing the potential potency of the therapeutic agent.[4][5][6] This guide provides a comprehensive comparison of branched PEG linkers with other alternatives, supported by experimental data and detailed methodologies for evaluating the DAR.

Performance Comparison: Branched PEG Linkers vs. Alternatives

Branched PEG linkers offer distinct advantages over traditional linear linkers, primarily by enabling the attachment of multiple payload molecules through a single conjugation site on the antibody.[4][5] This architectural difference can lead to ADCs with a higher DAR, which is crucial for delivering a potent therapeutic effect.[4]

Key Performance Metrics:

  • Drug-to-Antibody Ratio (DAR): Branched linkers can facilitate the creation of ADCs with a DAR of up to 8 or even higher, compared to the typically lower DAR achieved with linear linkers.[4] This allows for a higher concentration of the cytotoxic payload to be delivered to the target cancer cells.

  • Pharmacokinetics (PK): The structure of the PEG linker significantly impacts the PK profile of an ADC.[7] Branched or "pendant" PEG configurations have been shown to provide a superior shielding effect for the hydrophobic payload, leading to slower clearance rates and increased plasma concentrations over time compared to linear PEG linkers.[4][7]

  • In Vitro Cytotoxicity: The length and structure of the branched linker are critical factors influencing the in vitro cytotoxicity of ADCs.[4][8][9] Studies have shown that longer branched linkers can lead to superior cytotoxicity, potentially by reducing steric hindrance and allowing for more efficient release of the payload by lysosomal enzymes.[4][9]

Quantitative Data Summary:

The following tables summarize key experimental findings from comparative studies on different linker architectures.

Table 1: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs with Different Linker Architectures

Linker ArchitectureIC50 (nM) against HER2-positive SK-BR-3 cellsReference
Short Branched LinkerOrder of magnitude less potent than long branched linker[9]
Long Branched LinkerAs active as heterogeneous counterpart[9]
Heterogeneous (Conventional Thiol-Maleimide)Comparable to long branched linker[9]
Homogeneous (DAR 2)Less potent than long branched linker[9]

Data extracted from Grygorash et al., 2022.[4] The study suggests that shorter linkers might cause steric hindrance, impeding the access of lysosomal enzymes to the cleavable part of the linker and thus reducing the efficiency of payload release.[4]

Table 2: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice

Linker ConfigurationClearance RatePlasma Concentration over TimeReference
Pendant (Branched) PEGSlowerHigher[4]
Linear PEGFasterLower[4]

Data extracted from Tedeschini et al., 2021.[4] These results indicate that the branched architecture provides a superior shielding effect, leading to increased circulation time in vivo.[4]

Table 3: Impact of PEG Linker Length on ADC Clearance in Rats (DAR 8)

LinkerClearance (mL/day/kg)Reference
No PEG~15[7]
PEG2~10[7]
PEG4~7[7]
PEG8~5[7]
PEG12~5[7]
PEG24~5[7]

Data adapted from Burke et al., 2017.[7] This data demonstrates that increasing PEG length generally leads to decreased systemic clearance.

Experimental Protocols for DAR Evaluation

Accurate determination of the DAR is essential for the characterization and quality control of ADCs.[2][3] Several analytical techniques are commonly employed, each with its own principles and applications.

UV/Vis Spectroscopy

A straightforward and rapid method for determining the average DAR.[10]

  • Principle: This technique relies on the distinct absorbance maxima of the antibody (typically 280 nm) and the drug payload. By measuring the absorbance at these two wavelengths and knowing the extinction coefficients of both the antibody and the drug, their respective concentrations can be calculated using the Beer-Lambert law, allowing for the determination of the molar ratio, which is the average DAR.[]

  • Protocol:

    • Measure the UV/Vis spectrum of the ADC solution.

    • Record the absorbance at 280 nm (A280) and the wavelength of maximum absorbance for the drug (A_drug).

    • Calculate the concentration of the antibody and the drug using their respective extinction coefficients.

    • Determine the average DAR by calculating the molar ratio of the drug to the antibody.

Hydrophobic Interaction Chromatography (HIC)

The method of choice for determining the DAR and drug load distribution for cysteine-linked ADCs.[12]

  • Principle: HIC separates ADC species based on their hydrophobicity.[3][12] The unconjugated antibody, being the least hydrophobic, elutes first, followed by species with increasing numbers of conjugated drug molecules.[12] The weighted average DAR is calculated from the percentage of the peak area for each species.[12]

  • Protocol:

    • Equilibrate the HIC column with a high-salt mobile phase.

    • Inject the ADC sample.

    • Elute the bound species using a decreasing salt gradient.

    • Monitor the elution profile using a UV detector.

    • Integrate the peak areas for each DAR species.

    • Calculate the weighted average DAR using the formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Provides the most detailed characterization of ADCs, offering accurate mass measurements of the intact antibody and all conjugated species.[10]

  • Principle: The ADC sample is first separated by liquid chromatography (typically reversed-phase or size-exclusion) and then introduced into a high-resolution mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the different ADC species. Deconvolution of the mass spectrum yields the molecular weights of the unconjugated antibody and the various drug-loaded forms, from which the DAR distribution and average DAR can be determined.

  • Protocol (Intact ADC):

    • Sample Preparation: Dilute the ADC sample to 0.1-0.5 mg/mL in Mobile Phase A (e.g., 0.1% Formic acid in water). Deglycosylation with PNGase F can be performed to simplify the mass spectrum.

    • LC-MS Conditions:

      • Column: Reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S).[10]

      • Mobile Phase A: 0.1% Formic acid in water.[10]

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]

      • Gradient: A suitable gradient from low to high organic content (e.g., 20-80% B over 10 minutes).[10]

      • Flow Rate: 0.3 mL/min.[10]

      • Column Temperature: 80 °C.[10]

    • MS Parameters (Q-TOF example):

      • Ionization Mode: Electrospray Ionization (ESI), Positive.[10]

      • Capillary Voltage: 4000 V.[10]

      • Mass Range: 1000-5000 m/z.[10]

    • Data Analysis:

      • Acquire the total ion chromatogram (TIC).

      • Combine the spectra across the main ADC peak.

      • Deconvolute the combined mass spectrum using appropriate software to obtain the zero-charge masses of the different ADC species.[10]

      • Calculate the average DAR based on the relative abundance of each species.[10]

Visualizing Key Concepts and Workflows

Graphical representations of experimental workflows and molecular structures can significantly aid in understanding the complex processes involved in ADC development and characterization.

ADC_Structure_Comparison cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker Antibody_L Antibody Linker_L Linear PEG Antibody_L->Linker_L Conjugation Payload_L Payload Linker_L->Payload_L Attachment Antibody_B Antibody Linker_B Branched PEG Core Antibody_B->Linker_B Conjugation Payload_B1 Payload 1 Linker_B->Payload_B1 Attachment Payload_B2 Payload 2 Linker_B->Payload_B2 Attachment

Caption: Comparison of ADC structures with linear vs. branched PEG linkers.

DAR_Analysis_Workflow ADC_Sample ADC Sample Analytical_Method Analytical Method Selection ADC_Sample->Analytical_Method UV_Vis UV/Vis Spectroscopy Analytical_Method->UV_Vis Rapid Average DAR HIC Hydrophobic Interaction Chromatography (HIC) Analytical_Method->HIC DAR Distribution LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) Analytical_Method->LC_MS High-Resolution Characterization Data_Acquisition Data Acquisition UV_Vis->Data_Acquisition HIC->Data_Acquisition LC_MS->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Avg_DAR Average DAR Data_Analysis->Avg_DAR DAR_Distribution DAR Distribution Data_Analysis->DAR_Distribution Precise_Mass Precise Mass & DAR Data_Analysis->Precise_Mass

Caption: General workflow for Drug-to-Antibody Ratio (DAR) analysis.

References

A Comparative Structural Analysis of PROTACs Synthesized with N-(Propargyl-peg4)-n-bis(peg4-acid) and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative approach in therapeutic development, enabling the targeted degradation of disease-causing proteins. The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase-recruiting moiety, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of PROTACs synthesized using the trifunctional PEG-based linker, N-(Propargyl-peg4)-n-bis(peg4-acid), against those utilizing more conventional bifunctional linkers such as polyethylene (B3416737) glycol (PEG) and alkyl chains. This analysis is supported by experimental data and detailed protocols for structural and functional characterization.

Introduction to N-(Propargyl-peg4)-n-bis(peg4-acid) Linker

N-(Propargyl-peg4)-n-bis(peg4-acid) is a branched, trifunctional linker designed for PROTAC synthesis.[1][2] Its key structural features include a propargyl group and two terminal carboxylic acid moieties. The propargyl group facilitates "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for efficient and modular conjugation to an azide-modified warhead or E3 ligase ligand.[1][2] The two carboxylic acid groups provide points of attachment for the other components of the PROTAC, often through amide bond formation. This trifunctional nature offers a unique platform for creating more complex or multi-specific PROTAC architectures.

Comparison of Linker Performance

The choice of linker significantly impacts the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[3] Here, we compare the performance of PROTACs with the N-(Propargyl-peg4)-n-bis(peg4-acid) linker family to those with traditional PEG and alkyl linkers.

Data Presentation

The following tables summarize quantitative data on the degradation efficiency of PROTACs with different linker types. The data is presented in terms of DC50 (concentration for 50% maximal degradation) and Dmax (maximum degradation percentage).

Table 1: Comparative Degradation Efficiency of BTK PROTACs
Linker Type Target Protein Cell Line DC50 (nM)
Propargyl-PEG4-acidBTKTHP-1200[4]
Ibrutinib-based (undisclosed PEG/alkyl linker)BTKMOLM-143.2
GDC-0853-based (undisclosed PEG/alkyl linker)BTKMOLM-140.5[5]
Table 2: Comparative Degradation Efficiency of BET PROTACs
Linker Type Target Protein Cell Line DC50 (nM) Dmax (%)
Alkyl Chain (9 atoms)BRD4HeLa<100>90
PEG Chain (3 units)BRD4HeLa>1000<50
JQ1-based (VHL recruiter)BRD2/3/422Rv1<1Not Reported[6]
BI-7273-based (CRBN recruiter)BRD9MOLM-1350Not Reported[6]

Note: The data presented is compiled from various sources and direct head-to-head comparisons should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in the structural and functional analysis of PROTACs are provided below.

X-ray Crystallography of PROTAC-induced Ternary Complexes

This protocol outlines the general steps for determining the crystal structure of a PROTAC-induced ternary complex.[7]

  • Protein Expression and Purification:

    • Overexpress the target protein (e.g., BTK, BRD4) and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC) in a suitable expression system (e.g., E. coli, insect cells).

    • Purify the proteins to homogeneity using affinity, ion-exchange, and size-exclusion chromatography.

  • Ternary Complex Formation:

    • Incubate the purified target protein, E3 ligase complex, and the PROTAC in a stoichiometric ratio (typically 1:1:1.2) on ice for several hours to facilitate complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods. Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives).

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

  • Crystal Optimization and Harvesting:

    • Optimize initial crystal hits by refining the concentrations of the complex and crystallization reagents.

    • Harvest the crystals and cryo-protect them by briefly soaking in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement, using the known structures of the target protein and E3 ligase as search models.

    • Refine the model against the experimental data and validate its quality.

NMR Spectroscopy for PROTAC Binding Analysis

NMR spectroscopy is a powerful technique to study the interactions between a PROTAC and its target protein and E3 ligase in solution.[][9] The following is a general protocol for a titration experiment to characterize binding.

  • Sample Preparation:

    • Prepare a uniformly ¹⁵N-labeled protein sample (either the target protein or the E3 ligase) in a suitable NMR buffer (e.g., phosphate (B84403) or Tris buffer with D₂O).

    • Prepare a stock solution of the unlabeled PROTAC in the same buffer.

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This spectrum serves as the reference.

    • Titrate the PROTAC into the protein sample in a stepwise manner, acquiring a ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the spectra from the titration points with the reference spectrum.

    • Monitor the chemical shift perturbations (CSPs) of the protein's amide resonances upon addition of the PROTAC.

    • Map the residues with significant CSPs onto the protein's structure to identify the binding interface.

    • The dissociation constant (Kd) can be determined by fitting the chemical shift changes as a function of the PROTAC concentration to a binding isotherm.

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Workflow for Structural Analysis

Structural_Analysis_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization Structural & Functional Characterization cluster_data Data Analysis & Comparison PROTAC_Synthesis Synthesize PROTAC with N-(Propargyl-peg4)-n-bis(peg4-acid) and alternatives (Alkyl, PEG) XRay X-ray Crystallography of Ternary Complex PROTAC_Synthesis->XRay NMR NMR Spectroscopy for Binding Analysis PROTAC_Synthesis->NMR Degradation_Assay Western Blot for Protein Degradation (DC50, Dmax) PROTAC_Synthesis->Degradation_Assay Structural_Model 3D Structural Model of Ternary Complex XRay->Structural_Model Data_Table Comparative Data Table (DC50, Dmax) NMR->Data_Table Degradation_Assay->Data_Table

Caption: Experimental workflow for comparative analysis of PROTACs.

Signaling Pathway Targeted by BTK PROTACs

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Degradation BTK Degradation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ release / PKC activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK, PI3K/AKT) Ca_PKC->Downstream PROTAC BTK PROTAC PROTAC->BTK Induces Degradation

Caption: Inhibition of the BCR signaling pathway by BTK PROTACs.

References

Click Chemistry vs. Traditional Conjugation Methods for PROTAC Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. The choice of conjugation chemistry to link the target protein binder and the E3 ligase ligand is a key determinant of the speed and success of this process. This guide provides an objective comparison of click chemistry and traditional conjugation methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate synthetic strategy.

Executive Summary

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1][2] Their synthesis involves the crucial step of linking two distinct ligands. While traditional methods, primarily amide bond formation, have been the mainstay, click chemistry has emerged as a powerful and efficient alternative.

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers significant advantages in terms of efficiency, reaction speed, and suitability for high-throughput synthesis and the generation of PROTAC libraries.[3][4] Traditional amide coupling, while robust and well-established, can present challenges in purification and may not be as amenable to rapid library synthesis.[3][5]

This guide will delve into a detailed comparison of these methods, presenting available quantitative data, step-by-step experimental protocols, and visual representations of the synthetic workflows and the underlying biological mechanism.

Comparison of Conjugation Methods

The choice between click chemistry and traditional amide coupling depends on the specific goals of the research. For the synthesis of a single, well-defined PROTAC, traditional methods are reliable.[3] However, for the rapid synthesis of a library of PROTACs to screen for optimal linker length and composition, click chemistry offers a more efficient approach.[3]

FeatureClick Chemistry (CuAAC)Traditional Amide Coupling
Reaction Conditions Mild, often at room temperatureOften requires coupling reagents and bases, may require heating
Reaction Time Typically fast (minutes to a few hours)Can be longer (several hours to overnight)[5]
Yield Generally highVariable, can be high but may require optimization
Purification Generally cleaner reactions, simplifying purification[3]Can be challenging due to byproducts from coupling reagents[3]
Functional Group Tolerance High, bio-orthogonal[3]May require protecting groups for sensitive functionalities
Suitability for Libraries Excellent for parallel synthesis and high-throughput screening[3]Less amenable to rapid library generation
Biocompatibility Bio-orthogonal, can be used for in-cell synthesis (CLIPTACs)[3]Not bio-orthogonal, cannot be performed in living systems[3]

Quantitative Data

Table 1: Performance Data for PROTAC Synthesis via Amide Coupling [5]

Amine Starting MaterialPartial PROTAC ReagentSolventReaction Time (h)Isolated Yield (%)Purity (%)
Amine 1Partial PROTAC ACH2Cl2/CH3CN485>90
Amine 2Partial PROTAC BTHF1278>90
Amine 3Partial PROTAC CCH2Cl2/CH3CN492>90

Data adapted from a study on automated PROTAC synthesis.[5] Reaction conditions: amine (0.1 mmol), partial PROTAC (0.1 mmol), supported DCC (2.66 equiv.), Oxyma Pure (0.4 equiv.), performed at room temperature.[5]

Table 2: Optimization of CuAAC Reaction for PROTAC Synthesis [4]

Reaction Volume (µL)Starting Material Concentration (mM)Conversion (%)
1060>95
1030>95
560~90
530~85

Data from a study on a miniaturized Direct-to-Biology platform for rapid PROTAC synthesis.[4] Conversion was determined by HPLC.[4]

Experimental Protocols

Protocol 1: PROTAC Synthesis via CuAAC Click Chemistry

This protocol describes a general procedure for the synthesis of a PROTAC using a CuAAC reaction, which involves the coupling of an azide-functionalized component with an alkyne-functionalized component.[3]

Materials:

  • Alkyne-functionalized protein of interest (POI) ligand (1 equivalent)

  • Azide-functionalized E3 ligase ligand (1 equivalent)

  • Copper(II) sulfate (B86663) (CuSO4) (0.1 equivalents)

  • Sodium ascorbate (B8700270) (0.2 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 equivalents)

  • Solvent (e.g., DMSO, tBuOH/H2O)

Procedure:

  • Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in the chosen solvent.

  • In a separate vial, prepare a solution of CuSO4 and THPTA in water.

  • Add the CuSO4/THPTA solution to the mixture of the alkyne and azide (B81097) components.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in water.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, the reaction mixture can be diluted with a suitable solvent and purified by preparative HPLC to yield the final PROTAC.

Protocol 2: PROTAC Synthesis via Amide Coupling

This protocol outlines a general procedure for the synthesis of a PROTAC using a standard amide coupling reaction.

Materials:

  • Carboxylic acid-functionalized component (e.g., E3 ligase ligand with a linker) (1 equivalent)

  • Amine-functionalized component (e.g., POI ligand) (1 equivalent)

  • Coupling reagent (e.g., HATU) (1.1 equivalents)

  • Base (e.g., DIPEA) (2 equivalents)

  • Solvent (e.g., DMF)

Procedure:

  • Dissolve the carboxylic acid-functionalized component in the solvent.

  • Add the coupling reagent (e.g., HATU) and the base (e.g., DIPEA) to the solution and stir at room temperature for about 15-30 minutes to activate the carboxylic acid.

  • Add the amine-functionalized component to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours.[3]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash chromatography or preparative HPLC.[3]

Visualizing the Process

PROTAC Mechanism of Action

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds PROTAC->E3_Ligase Recycled Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex Ub_Chain Polyubiquitin Chain POI->Ub_Chain Polyubiquitinated POI E3_Ligase->Ternary_Complex Ternary_Complex->POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Proteasome Proteasome Ub_Chain->Proteasome Recognition & Degradation Degraded_POI Proteasome->Degraded_POI

Caption: The mechanism of action of a PROTAC molecule.

PROTAC Synthesis Workflow Comparison

The synthetic workflow for PROTACs differs significantly between click chemistry and traditional amide coupling, with click chemistry offering a more streamlined process for library synthesis.

Synthesis_Workflows cluster_Click Click Chemistry Workflow cluster_Amide Traditional Amide Coupling Workflow POI_Alkyne POI Ligand (Alkyne-functionalized) Click_Reaction CuAAC Click Reaction POI_Alkyne->Click_Reaction E3_Azide E3 Ligase Ligand (Azide-functionalized) E3_Azide->Click_Reaction PROTAC_Click PROTAC Click_Reaction->PROTAC_Click POI_Amine POI Ligand (Amine-functionalized) Amide_Coupling Amide Bond Formation POI_Amine->Amide_Coupling E3_Acid E3 Ligase Ligand (Carboxylic Acid-functionalized) Activation Carboxylic Acid Activation E3_Acid->Activation Activation->Amide_Coupling PROTAC_Amide PROTAC Amide_Coupling->PROTAC_Amide

Caption: Comparison of synthetic workflows for PROTACs.

Conclusion

Both click chemistry and traditional amide coupling are valuable methods for PROTAC synthesis. The choice of method should be guided by the specific research objectives. For rapid library synthesis and high-throughput screening, the efficiency and mild reaction conditions of click chemistry make it an attractive option.[3] For the synthesis of well-defined, individual PROTAC molecules, the robustness of traditional amide bond formation remains a reliable choice.[3] As the field of targeted protein degradation continues to evolve, the development and refinement of synthetic methodologies will play a crucial role in accelerating the discovery of new and effective PROTAC-based therapeutics.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N-(Propargyl-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of N-(Propargyl-peg4)-n-bis(peg4-acid), a bifunctional linker increasingly utilized in bioconjugation and proteomics. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.

Immediate Safety Protocols

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes:

  • Safety Goggles: To shield the eyes from potential splashes.

  • Laboratory Coat: To protect skin and clothing from contamination.

  • Chemical-Resistant Gloves: To prevent direct dermal contact.

All handling and disposal activities should be conducted within a well-ventilated chemical fume hood to mitigate the risk of inhaling any aerosols or dust.

Step-by-Step Disposal Procedure

The recommended method for the disposal of N-(Propargyl-peg4)-n-bis(peg4-acid) is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.

  • Waste Segregation and Collection:

    • Solid Waste: Unused or expired solid N-(Propargyl-peg4)-n-bis(peg4-acid) should be collected in a clearly labeled, sealed container. The container must be compatible with the chemical and prominently marked with its full chemical name.

    • Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., DMSO, DMF, water), the solution should be collected in a separate, labeled waste container designated for organic or aqueous waste, depending on the solvent. Do not mix with incompatible waste streams.[1]

    • Contaminated Labware: All disposable materials that have come into direct contact with the chemical, such as pipette tips, tubes, and weighing paper, must be disposed of in a designated solid chemical waste container.

  • Neutralization of Acidic Waste: Due to the carboxylic acid functionalities of the molecule, solutions containing N-(Propargyl-peg4)-n-bis(peg4-acid) will be acidic. Prior to disposal, aqueous solutions should be neutralized.

    • Slowly add a suitable base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, while monitoring the pH.[2]

    • The target pH for the neutralized solution should be between 6.0 and 8.0.

    • This neutralization step reduces the corrosivity (B1173158) of the waste, making it safer to handle and store.[2]

  • Storage Pending Disposal:

    • Store the sealed waste containers in a designated and well-ventilated chemical waste storage area.

    • Ensure the storage area is secure and away from incompatible materials to prevent accidental reactions.[3]

    • Containers should be filled to approximately 75% capacity to allow for vapor expansion.[4][5]

  • Professional Disposal Arrangement:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide the contractor with the full chemical name and any available safety information.

Quantitative Disposal Parameters

For safe and compliant disposal, certain quantitative parameters should be observed. The following table summarizes key thresholds, though it is crucial to consult local regulations as these may vary.

ParameterGuidelineRationale
pH of Aqueous Waste 6.0 - 8.0Neutralization of the carboxylic acid groups to prevent corrosion and ensure safe handling.
Container Fill Level ~75% of capacityTo allow for vapor expansion and prevent spills from overfilled containers.[4][5]
Storage Time Limit < 12 monthsTo prevent degradation of the compound and container, and to comply with laboratory safety standards.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-(Propargyl-peg4)-n-bis(peg4-acid).

start Start: Disposal of N-(Propargyl-peg4)-n-bis(peg4-acid) ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid neutralize Neutralize Aqueous Solution (pH 6.0-8.0) liquid_waste->neutralize storage Store in Designated Chemical Waste Area collect_solid->storage collect_liquid Collect in Labeled Liquid Waste Container collect_liquid->storage neutralize->collect_liquid professional_disposal Arrange for Professional Waste Disposal storage->professional_disposal end End of Procedure professional_disposal->end

Disposal workflow for N-(Propargyl-peg4)-n-bis(peg4-acid).

General Considerations for PEGylated Compounds

While polyethylene (B3416737) glycol (PEG) itself is considered biodegradable, it is crucial to avoid its direct release into wastewater systems. The introduction of PEG compounds can impact the chemical and biological oxygen demand in water treatment facilities.[7] Therefore, all forms of N-(Propargyl-peg4)-n-bis(peg4-acid) waste should be managed as chemical waste.

By adhering to these detailed procedures, laboratories can ensure the safe and environmentally responsible disposal of N-(Propargyl-peg4)-n-bis(peg4-acid), fostering a culture of safety and sustainability in research and development.

References

Personal protective equipment for handling N-(Propargyl-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical reagents like N-(Propargyl-peg4)-n-bis(peg4-acid) is paramount. This guide provides immediate, essential safety protocols and logistical information to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling N-(Propargyl-peg4)-n-bis(peg4-acid), a comprehensive approach to personal protection is critical. The following PPE is recommended to minimize exposure and ensure user safety.

Eye Protection:

  • Wear chemical safety goggles that meet ANSI Z87.1 standards.

  • If there is a splash hazard, use a full-face shield in addition to safety goggles.

Hand Protection:

  • Use chemically resistant gloves, such as nitrile rubber, that are appropriate for the solvent being used.

  • Regularly inspect gloves for any signs of degradation or perforation before and during use.

  • Change gloves immediately if they become contaminated.

Body Protection:

  • A standard laboratory coat should be worn at all times.

  • For procedures with a higher risk of splashes or spills, consider using a chemically resistant apron over the lab coat.

  • Ensure that legs and feet are covered by wearing long pants and closed-toe shoes.

Operational and Disposal Plans

Proper operational procedures and waste disposal are crucial for maintaining a safe laboratory.

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of any dust or vapors.

  • Prevent contact with skin and eyes.

  • Store the compound in a tightly sealed container in a cool, dry place as recommended by the manufacturer, typically at -20°C.

Disposal Plan:

  • Dispose of N-(Propargyl-peg4)-n-bis(peg4-acid) and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not dispose of this chemical down the drain or in regular trash.

  • Contaminated PPE, such as gloves and disposable lab coats, should be collected in a designated hazardous waste container.

Safety and Handling Summary

The following table summarizes the key safety information for N-(Propargyl-peg4)-n-bis(peg4-acid).

Hazard Category Recommendation
Eye Protection Chemical safety goggles (ANSI Z87.1 approved). Use of a face shield is recommended for splash risks.
Hand Protection Chemically resistant gloves (e.g., nitrile). Inspect before use and change if contaminated.
Body Protection Laboratory coat, long pants, and closed-toe shoes. A chemically resistant apron is advised for tasks with a higher risk of spills.
Handling Use in a well-ventilated area or a chemical fume hood. Avoid generating dust or aerosols. Prevent contact with skin and eyes.
Storage Keep in a tightly sealed container in a cool, dry, and well-ventilated area. Follow manufacturer's specific storage temperature recommendations (typically -20°C).
Disposal Dispose of as hazardous waste in compliance with all federal, state, and local regulations. Do not pour down the drain. Collect all contaminated materials for proper disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for the safe handling and disposal of N-(Propargyl-peg4)-n-bis(peg4-acid).

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_sds Review SDS prep_ppe Don PPE: - Goggles - Gloves - Lab Coat prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate cleanup_waste Segregate Waste: - Chemical Waste - Contaminated PPE cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose final_remove_ppe Remove PPE cleanup_dispose->final_remove_ppe final_wash Wash Hands Thoroughly final_remove_ppe->final_wash

Safe Handling Workflow Diagram

×

Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.